Penimepicycline
Description
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O9.C16H18N2O5S/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34;1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t16-,17-,22-,28+,29-;11-,12+,14-/m01/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZCGXYYROUJIH-VNYBMUHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56N6O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905088 | |
| Record name | Penimepicycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
937.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4599-60-4 | |
| Record name | Penimepicycline [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004599604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penimepicycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13264 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Penimepicycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20905088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penimepicycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENIMEPICYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RGQ4B6E87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into Penimepicycline's Assault on the Bacterial Ribosome
For Immediate Release
[City, State] – [Date] – This technical whitepaper offers an in-depth analysis of the molecular mechanism by which penimepicycline, a member of the tetracycline (B611298) class of antibiotics, inhibits bacterial protein synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core interactions between this compound and the bacterial ribosome, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
This compound is a salt formed from pipacycline (B610111) (a tetracycline derivative) and phenoxymethylpenicillin.[1] Its antibacterial activity is derived from the tetracycline component, which targets the bacterial translational machinery with high specificity.[1] Like its congeners, this compound is a protein synthesis inhibitor that binds to the 30S subunit of the bacterial ribosome.[2][3] This action is primarily bacteriostatic, meaning it halts the multiplication of bacteria rather than killing them outright.[2]
The central mechanism involves the reversible binding of the tetracycline molecule to the 16S rRNA of the 30S ribosomal subunit.[4][5] This binding event physically obstructs the acceptor (A) site of the ribosome.[6] By occupying this critical location, the antibiotic prevents the incoming aminoacyl-tRNA (aa-tRNA) from docking with its corresponding mRNA codon.[7][8] This effectively stalls the elongation phase of protein synthesis, as new amino acids cannot be added to the growing polypeptide chain, leading to a cessation of bacterial growth.[3]
Structural studies, including X-ray crystallography and cryo-electron microscopy, have identified the primary binding site, often designated Tet-1, on the 30S subunit.[1][9] This site is a pocket formed by several helices of the 16S rRNA.[3] More recent research has also uncovered that certain tetracyclines can engage in a two-site binding mechanism, with a secondary interaction occurring within the nascent peptide exit tunnel (NPET).[9] This dual targeting capacity could contribute to the drug's efficacy and provides a structural basis for the rational design of new tetracycline derivatives.[9]
The selectivity of tetracyclines for bacterial over eukaryotic ribosomes is a key pharmacological feature. This specificity arises from structural differences between the 70S bacterial and 80S eukaryotic ribosomes, as well as the presence of an active transport system in bacteria that concentrates the drug intracellularly.[2][8]
Quantitative Analysis of Tetracycline-Ribosome Interactions
The efficacy of tetracycline-class antibiotics is underpinned by their binding affinity for the ribosomal target. The following table summarizes key quantitative metrics, such as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), derived from various in vitro studies on tetracyclines.
| Antibiotic Class | Compound Example | Target | Parameter | Value | Experimental Context |
| Tetracycline | Tetracycline | E. coli 70S Ribosome | Kd1 | ~0.5 µM | High-affinity site |
| Tetracycline | Tetracycline | E. coli 70S Ribosome | Kd2 | ~10-20 µM | Low-affinity site(s) |
| Tetracycline | Doxycycline | E. coli Ribosome | IC50 | 0.4 µM | In vitro translation assay |
| Tetracycline | Minocycline | E. coli Ribosome | IC50 | 0.2 µM | In vitro translation assay |
| Glycylcycline | Tigecycline | E. coli 70S Ribosome | Kd | 1-2 nM | High-affinity binding |
Note: Data is compiled from representative studies on tetracycline-class antibiotics. Values can vary based on specific experimental conditions, including buffer composition, temperature, and the specific bacterial species or ribosomal subunits used.
Core Signaling and Mechanism of Action
The following diagram illustrates the primary mechanism of action of this compound at the bacterial 30S ribosomal subunit.
Caption: this compound binds to the A-site on the 30S subunit, blocking aa-tRNA entry and halting protein synthesis.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental techniques. Below are detailed methodologies for two foundational assays.
Ribosomal Footprinting Assay
This protocol is used to precisely map the binding site of an antibiotic on the rRNA.
Objective: To identify the specific nucleotides of the 16S rRNA that are protected by this compound from chemical modification or enzymatic cleavage.
Methodology:
-
Complex Formation:
-
Activate bacterial 70S ribosomes by incubating in a buffer containing appropriate concentrations of MgCl2 and KCl at 37°C for 10 minutes.
-
Add a molar excess of this compound to the activated ribosomes. Incubate at 37°C for 20 minutes to allow for stable binding.
-
Prepare a control sample of ribosomes without the antibiotic.
-
-
Chemical Probing/Enzymatic Cleavage:
-
Treat both the this compound-bound and control ribosome samples with a probing agent (e.g., dimethyl sulfate (B86663) - DMS, which modifies accessible adenines and cytosines) or a nuclease (e.g., RNase T1).
-
The reaction is performed for a limited duration to ensure, on average, no more than one modification/cut per rRNA strand.
-
Quench the reaction by adding a suitable stop solution (e.g., a high concentration of a thiol for DMS).
-
-
RNA Extraction:
-
Extract the 16S rRNA from the ribosomal complexes using a standard phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Primer Extension Analysis:
-
Anneal a radiolabeled (e.g., ³²P) DNA primer to a site downstream of the expected antibiotic binding region on the extracted 16S rRNA.
-
Use reverse transcriptase to synthesize cDNA from the rRNA template. The enzyme will stop at the site of a modified nucleotide or a cleavage point.
-
Run the resulting cDNA fragments on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from unmodified rRNA.
-
-
Data Analysis:
-
Compare the band patterns of the this compound-treated sample and the control.
-
Bands that are present in the control lane but absent or diminished in the drug-treated lane represent "footprints," indicating nucleotides that were protected by the bound antibiotic.
-
In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory effect of this compound on bacterial protein synthesis.
Objective: To determine the IC50 value of this compound.
Methodology:
-
System Preparation:
-
Utilize a commercial E. coli S30 extract system for in vitro transcription-translation (IVTT). This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, etc.).
-
Use a plasmid DNA template encoding a reporter gene, such as firefly luciferase or β-galactosidase.
-
-
Assay Setup:
-
In a microtiter plate, set up multiple reactions. Each reaction will contain the S30 extract, the DNA template, and a mixture of amino acids (including a labeled one if using a radioactivity-based method).
-
Add this compound to the wells in a serial dilution format to achieve a range of final concentrations. Include a no-drug control and a no-template control.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
-
Quantification of Protein Synthesis:
-
Luciferase Reporter: Add luciferin (B1168401) substrate and measure the resulting luminescence using a luminometer. Luminescence is directly proportional to the amount of active luciferase synthesized.
-
Radioactivity: If using a radiolabeled amino acid (e.g., ³⁵S-methionine), precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the measured signal (luminescence or radioactivity) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a ribosomal footprinting experiment.
Caption: Workflow for identifying the this compound binding site on 16S rRNA using footprinting.
References
- 1. This compound|Antibiotic for Research|RUO [benchchem.com]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. journals.asm.org [journals.asm.org]
- 5. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. biorxiv.org [biorxiv.org]
A Technical Guide to the Chemical Synthesis of Penimepicycline and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Penimepicycline is a unique antibiotic compound that represents a strategic combination of two distinct classes of antimicrobial agents. It is the penicillinate salt formed from equimolar amounts of pipacycline (B610111), a tetracycline (B611298) derivative, and phenoxymethylpenicillin, also known as Penicillin V.[1][2][3] This guide provides an in-depth overview of the foundational synthetic pathways for this compound, strategies for the rational design and synthesis of its analogues, and detailed experimental protocols for key chemical transformations.
Core Synthetic Strategy
The synthesis of this compound is intrinsically linked to the independent synthesis of its two constituent components: the tetracycline moiety (pipacycline) and the penicillin moiety (Penicillin V). The final step involves a salt formation reaction between the acidic Penicillin V and the basic pipacycline.[1]
The general synthetic approach is a convergent one, where the two main components are prepared separately and then combined. This modularity is highly advantageous for the development of analogues, as libraries of each component can be generated and subsequently combined to create a diverse range of novel this compound-like salts.
Synthesis of the Pipacycline Moiety
Pipacycline is a semi-synthetic tetracycline, specifically a Mannich base, which contains a tertiary amine that can be protonated.[1] Its synthesis relies on foundational pathways developed for tetracycline antibiotics. A robust and modern approach for creating diverse tetracycline analogues involves a convergent, single-step Michael-Claisen condensation.[4][5]
Key Reaction: Michael-Claisen Cyclization
This key step constructs the C-ring of the tetracycline core by reacting a chiral AB-ring precursor (an enone) with a variety of D-ring precursors.[4][6] This method allows for significant structural variability in the D-ring portion of the molecule, which is crucial for generating analogues.[4][5]
Experimental Protocol: Synthesis of a Tetracycline Core
The following is a generalized protocol for the Michael-Claisen cyclization based on procedures developed for tetracycline synthesis.[4][5]
Materials:
-
D-ring precursor (e.g., phenyl ester)
-
AB-ring enone precursor
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS)
-
Aqueous hydrofluoric acid (HF)
-
Acetonitrile (CH₃CN)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Anion Formation: A solution of the D-ring precursor (3 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
To this solution, add TMEDA (6 equivalents) followed by the dropwise addition of LDA (3 equivalents). The mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation and formation of the benzylic anion.
-
Cyclization: The AB-ring enone precursor (1 equivalent), dissolved in anhydrous THF, is added slowly to the reaction mixture at -78 °C.
-
The reaction is allowed to warm gradually to -10 °C or 0 °C and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS). The Claisen cyclization is typically the rate-determining step and occurs upon warming.[4][5]
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by chromatography (e.g., reverse-phase HPLC) to yield the protected tetracycline core.[4]
-
Deprotection: The protective groups are typically removed in a two-step process: first with aqueous HF in acetonitrile, followed by catalytic hydrogenation (H₂, Pd/C) to yield the final tetracycline analogue.[4]
Final Step: Mannich Reaction to form Pipacycline
Once the desired tetracycline core is synthesized, pipacycline is formed via a Mannich reaction. This involves the condensation of the tetracycline with formaldehyde (B43269) and a suitable secondary amine, in this case, a 4-(2-hydroxyethyl)piperazine derivative, to install the N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl] side chain.[1]
Synthesis of the Penicillin V Moiety
Analogues of Penicillin V are typically generated by modifying the side chain of 6-aminopenicillanic acid (6-APA), which is the common nucleus for most penicillin antibiotics.[1][7]
Key Reaction: Side-Chain Acylation
The synthesis involves the acylation of the free amine on the 6-APA core with a variety of acyl chlorides.[1] For Penicillin V itself, phenoxyacetyl chloride is used. By varying the structure of the acyl chloride, a library of Penicillin V analogues can be created.
Experimental Protocol: Synthesis of Penicillin Analogues from 6-APA
The following is a generalized protocol for the synthesis of penicillin derivatives by condensation of 6-APA.[7]
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
Desired acid chloride (e.g., phenoxyacetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
A non-nucleophilic base (e.g., Triethylamine (B128534), TEA)
Procedure:
-
Suspension: Suspend 6-APA (1 equivalent) in anhydrous DCM at 0 °C.
-
Base Addition: Add triethylamine (2-3 equivalents) to the suspension and stir until the 6-APA dissolves.
-
Acylation: Slowly add a solution of the desired acid chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, the reaction mixture is diluted with water and the pH is adjusted to ~2-3 with dilute HCl. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting solid can be purified by recrystallization to yield the final Penicillin V analogue.
Analogue Development and Screening Workflow
The modular nature of the this compound synthesis allows for a combinatorial approach to generate and screen novel analogues. This workflow is central to discovering compounds with enhanced antimicrobial activity, improved pharmacokinetic properties, or the ability to overcome existing resistance mechanisms.
Quantitative Data
The effectiveness of new antibiotic analogues is determined by quantitative measures of their antimicrobial activity, most commonly the Minimum Inhibitory Concentration (MIC).
Table 1: Example Antimicrobial Activity of Tetracycline Analogues
This table presents representative data on the activity of tetracycline compounds against resistant bacterial strains, illustrating the type of data generated during screening.
| Compound | Target Organism | Resistance Mechanism | MIC (µg/mL) |
| Tetracycline | S. aureus (MRSA) | - | >90 |
| Doxycycline | S. aureus (MRSA) | - | 85 |
| Tigecycline | S. aureus (MRSA) | - | 5 |
| Analogue X | S. aureus (MRSA) | - | <5 |
| Tetracycline | E. coli | Tet-M Resistant | >95 |
| Doxycycline | E. coli | Tet-M Resistant | 90 |
| Tigecycline | E. coli | Tet-M Resistant | 10 |
| Analogue Y | E. coli | Tet-M Resistant | <10 |
| Tetracycline | K. pneumoniae | ESBL Producer | >60 |
| Doxycycline | K. pneumoniae | ESBL Producer | 50 |
| Tigecycline | K. pneumoniae | ESBL Producer | 5 |
| Analogue Z | K. pneumoniae | ESBL Producer | <5 |
| Note: Data is illustrative based on comparative studies of tetracyclines.[1] "Analogue" entries represent hypothetical improvements. |
Mechanism of Action: A Dual-Target Approach
This compound's therapeutic potential stems from the distinct and complementary mechanisms of its two components, which allows it to target two essential bacterial processes simultaneously.
-
Tetracycline (Pipacycline) Component: Binds specifically to the 30S subunit of the bacterial ribosome, physically obstructing the attachment of aminoacyl-tRNA to the ribosomal A-site. This effectively halts protein synthesis.[1]
-
Penicillin (Penicillin V) Component: Belongs to the beta-lactam family of antibiotics. It inhibits bacterial cell wall synthesis by binding to and inactivating DD-transpeptidase, an enzyme also known as a penicillin-binding protein (PBP).[8] This prevents the cross-linking of peptidoglycan chains, weakening the cell wall and leading to cell lysis.[8]
References
- 1. This compound|Antibiotic for Research|RUO [benchchem.com]
- 2. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
- 7. Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Penimepicycline: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penimepicycline is a unique antibiotic compound, representing a salt formed from the equimolar combination of pipacycline (B610111) (a tetracycline (B611298) antibiotic) and phenoxymethylpenicillin (penicillin V). This dual nature confers a broad spectrum of activity by targeting two distinct essential bacterial processes: protein synthesis and cell wall biosynthesis. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological activities of this compound, based on available scientific literature. It is designed to serve as a foundational resource for researchers and professionals in the field of drug development and antimicrobial research.
Molecular Structure and Chemical Properties
This compound is chemically designated as the phenoxymethylpenicillinate salt of pipacycline.[1] The compound's identity is confirmed by its Chemical Abstracts Service (CAS) number: 4599-60-4.[2]
Structural Formula
The molecular structure of this compound is a combination of its two constituent antibiotic moieties.
Table 1: Molecular and Chemical Identifiers of this compound
| Identifier | Value | Reference |
| CAS Number | 4599-60-4 | [2] |
| Molecular Formula | C45H56N6O14S | [3] |
| Molar Mass | 937.03 g·mol−1 | [2] |
| Synonyms | Mepicycline penicillinate, Pipacycline penicillin V | [3] |
Physicochemical Properties
Limited recent data is available on the detailed physicochemical properties of this compound. Historical data provides some basic characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellowish-white crystalline powder | [4] |
| Solubility | Good water solubility | [5] |
| Stability | Sensitive to light, heat, and air | [4] |
Mechanism of Action
The antimicrobial activity of this compound is a direct result of the combined mechanisms of its two components: the tetracycline (pipacycline) and the β-lactam (phenoxymethylpenicillin).
Inhibition of Protein Synthesis (Tetracycline Moiety)
The pipacycline component of this compound acts as a protein synthesis inhibitor.[6] It binds to the 30S ribosomal subunit of bacteria, which is a crucial component of the machinery responsible for translating messenger RNA (mRNA) into proteins.[7][8] This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of new amino acids to the growing polypeptide chain and effectively halting protein synthesis.[6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[7]
Inhibition of Cell Wall Synthesis (Penicillin Moiety)
The phenoxymethylpenicillin component of this compound belongs to the β-lactam class of antibiotics.[9] Its primary target is the bacterial cell wall, a rigid structure essential for maintaining cell integrity and protecting against osmotic stress.[1] Penicillins inhibit the final step in the synthesis of peptidoglycan, the main component of the bacterial cell wall.[9] They do this by acylating the active site of penicillin-binding proteins (PBPs), which are enzymes that catalyze the cross-linking of peptidoglycan chains.[9] The inhibition of these cross-links weakens the cell wall, leading to cell lysis and bacterial death, a bactericidal effect.[10]
Dual-Action Signaling Pathway
The combined action of this compound results in a two-pronged attack on bacterial viability. The inhibition of protein synthesis by the tetracycline moiety can potentiate the action of the penicillin moiety by hindering the bacteria's ability to produce enzymes involved in cell wall repair and resistance mechanisms.
Antibacterial Spectrum
Experimental Protocols
Detailed, contemporary experimental protocols for this compound are scarce in publicly accessible literature. The following sections outline general methodologies that would be applicable for its study, based on standard practices for antibiotic characterization.
Synthesis of this compound
This compound is formed through a salt formation reaction between the acidic penicillin V and the basic pipacycline.[4] Pipacycline, a Mannich base, contains a tertiary amine that can be protonated, while penicillin V possesses a carboxylic acid group that can donate a proton.[4] The combination of equimolar amounts of these two compounds results in the formation of the penicillinate salt.[4]
Analytical Characterization
A general workflow for the analytical characterization of this compound would involve a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and stability.
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and to quantify it in various matrices.
-
General Method: A reverse-phase HPLC method would be suitable. A C18 column would be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode. Detection would typically be performed using a UV detector at a wavelength determined by the UV absorbance maxima of this compound.
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To confirm the molecular weight of this compound and to identify any impurities or degradation products.
-
General Method: The HPLC method described above would be coupled to a mass spectrometer. Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]+ corresponding to the mass of the intact salt or its dissociated components. Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion to obtain structural information.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural elucidation of the this compound molecule.
-
General Method: 1H and 13C NMR spectra would be acquired in a suitable deuterated solvent. The resulting spectra would be complex, showing signals corresponding to both the pipacycline and phenoxymethylpenicillin moieties. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within each moiety.
Determination of Antibacterial Activity (MIC Testing)
-
Objective: To determine the in vitro potency of this compound against a panel of clinically relevant bacteria.
-
General Method (Broth Microdilution):
-
A two-fold serial dilution of this compound is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Pharmacokinetics and Clinical Data
Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in humans is not widely available in recent literature. Historical clinical studies from 1969 suggest its use in treating various bacterial infections, including respiratory tract infections and pyelonephritis.[11][12] However, the specific outcomes and quantitative data from these studies are not readily accessible.
Conclusion
This compound remains a compound of interest due to its dual mechanism of action, which combines the protein synthesis inhibitory effects of a tetracycline with the cell wall synthesis inhibitory effects of a penicillin. This technical guide has summarized the available information on its molecular structure, properties, and biological activity. While historical data confirms its identity and general antibacterial properties, there is a clear need for modern, detailed studies to fully characterize its potential as a therapeutic agent. Further research, including comprehensive spectroscopic analysis, determination of MICs against a contemporary panel of pathogens, and detailed pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate the profile of this unique antibiotic.
References
- 1. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|Antibiotic for Research|RUO [benchchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 8. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Penicillin Illuminated Bacterial Physiology [asm.org]
- 10. savemyexams.com [savemyexams.com]
- 11. [Therapeutic results using a new antibiotic, this compound (Hydrocycline) 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Experimental and clinical studies on this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Penimepicycline: A Technical Whitepaper on a Dual-Action Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penimepicycline is a unique antimicrobial agent representing a combination of two distinct antibiotic classes: the β-lactams and the tetracyclines. Specifically, it is the phenoxymethylpenicillinate salt of pipacycline (B610111) (also known as mepicycline)[1][2]. This dual nature theoretically confers a broader spectrum of activity and a multi-pronged attack on bacterial cells, targeting both cell wall synthesis and protein synthesis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and available, albeit historical, data on its antimicrobial activity. The document also outlines generalized experimental protocols relevant to its synthesis and analysis, and visualizes key pathways and workflows to facilitate understanding.
Chemical Properties and Synthesis
This compound is formed by an equimolar combination of phenoxymethylpenicillin (Penicillin V) and pipacycline[1]. Pipacycline itself is a semi-synthetic tetracycline[3].
| Property | Value | Reference |
| Molecular Formula | C45H56N6O14S | [1] |
| Molecular Weight | 937.03 g/mol | [4] |
| CAS Number | 4599-60-4 | [1] |
Synthesis of this compound
The synthesis of this compound is a salt formation reaction between the acidic Penicillin V and the basic pipacycline.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Equimolar Preparation: Prepare equimolar solutions of phenoxymethylpenicillin (Penicillin V) and pipacycline in a suitable solvent system.
-
Reaction: Combine the two solutions with stirring. The salt formation is typically a spontaneous acid-base reaction.
-
Isolation: The resulting this compound salt may precipitate out of the solution or can be isolated by solvent evaporation.
-
Purification: The product can be purified by recrystallization from an appropriate solvent to remove any unreacted starting materials.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action
This compound's mechanism of action is a composite of its two constituent parts, providing a dual assault on bacterial physiology.
-
β-Lactam Component (Phenoxymethylpenicillin): The penicillin moiety inhibits the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan in the bacterial cell wall. This disruption of cell wall synthesis leads to cell lysis and bacterial death[5][6][7].
-
Tetracycline (B611298) Component (Pipacycline): The tetracycline component binds to the 30S ribosomal subunit of bacteria, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing peptide chain, thereby inhibiting protein synthesis[8].
Dual mechanism of action of this compound.
Antimicrobial Activity
| Bacterium | Antibiotic | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin | ≤0.06 - ≥2 | [9][10][11] |
| Staphylococcus aureus | Penicillin | ≤0.125 (susceptible) | [12][13][14] |
| Escherichia coli | Tetracycline | - | [15][16] |
| Haemophilus influenzae | Tetracycline | - | [17][18][19][20] |
Note: Specific MIC values for this compound are not available in the reviewed contemporary literature. The data for penicillin and tetracycline are provided for illustrative purposes and are dependent on the specific strain and resistance mechanisms.
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not available in modern databases. However, the following sections provide standardized, contemporary protocols for key experiments relevant to the study of a dual-action antibiotic like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer) at a known concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Bacterial Inoculum Preparation: Prepare a suspension of the test bacterium in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium[21][22][23].
Workflow for MIC determination by broth microdilution.
Bioassay for Antibiotic Potency
Protocol: Cylinder-Plate Agar (B569324) Diffusion Assay
-
Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar) and sterilize. Pour a base layer into sterile petri dishes and allow it to solidify.
-
Seed Layer Inoculation: Inoculate a molten agar overlay (kept at ~45-50°C) with a standardized suspension of a susceptible test organism (e.g., Bacillus subtilis or Staphylococcus aureus). Pour the seeded agar over the base layer and allow it to solidify.
-
Cylinder Placement: Place sterile, stainless steel cylinders vertically on the surface of the solidified agar.
-
Sample Application: Prepare standard solutions of this compound of known concentrations and a solution of the test sample. Pipette a defined volume of each standard and sample solution into separate cylinders.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the zones of growth inhibition around each cylinder.
-
Potency Calculation: Construct a standard curve by plotting the zone diameters of the standards against the logarithm of their concentrations. Determine the potency of the test sample by interpolating its zone of inhibition on the standard curve[7][24][25][26].
High-Performance Liquid Chromatography (HPLC) Analysis
Protocol: Reversed-Phase HPLC for this compound
This is a general protocol and would require optimization for the specific separation of this compound from its components and potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is likely necessary. For example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for both penicillin and tetracycline chromophores (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
-
Analysis: Inject the sample and record the chromatogram. The retention times of this compound, penicillin V, and pipacycline would need to be determined using reference standards[2][27][28][29][30].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Protocol: LC-MS/MS for this compound Confirmation and Quantification
This is a generalized protocol and would require significant optimization.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chromatography: Similar to the HPLC method, a reversed-phase separation would be employed to separate this compound from related compounds.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for these classes of compounds.
-
Mass Spectrometry:
-
Full Scan: Acquire full scan mass spectra to determine the parent ion (protonated molecule [M+H]+) of this compound.
-
Product Ion Scan: Fragment the parent ion to identify characteristic product ions.
-
Multiple Reaction Monitoring (MRM): For quantification, select specific parent-to-product ion transitions for this compound, penicillin V, and pipacycline. This provides high selectivity and sensitivity.
-
-
Sample Preparation: For complex matrices (e.g., biological fluids), a sample extraction step such as protein precipitation or solid-phase extraction would be necessary prior to analysis[5][31][32][33][34].
Conclusion
This compound represents an early example of a combination antibiotic, leveraging the distinct and complementary mechanisms of a β-lactam and a tetracycline. While historical data suggests its clinical utility, particularly in respiratory tract infections, a comprehensive modern evaluation of its efficacy, pharmacokinetics, and potential for resistance development is lacking. The methodologies outlined in this guide provide a framework for the re-evaluation of this and other dual-action antimicrobial agents, which may hold promise in the ongoing challenge of antimicrobial resistance. Further research, including the acquisition of full-text historical studies and new experimental work, is necessary to fully elucidate the potential of this compound in a contemporary therapeutic context.
References
- 1. [Antibiotic characteristics of mepicycline, a synthetic tetracycline derivative, and of this compound, a new antibiotic compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. Synthesis and antibacterial activity of pentacyclines: a novel class of tetracycline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Correlation between bactericidal activity and postantibiotic effect for five antibiotics with different mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]
- 10. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Evaluation of methods for detection of β-lactamase production in MSSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increasing Rates of Penicillin Sensitivity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying Associations in Minimum Inhibitory Concentration Values of Escherichia coli Samples Obtained From Weaned Dairy Heifers in California Using Bayesian Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bsac.org.uk [bsac.org.uk]
- 18. recentscientific.com [recentscientific.com]
- 19. Antimicrobial Susceptibility of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Survey of Invasive Haemophilus influenzae in the United States in 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of Penicillin MICs To Predict In Vitro Activity of Other β-Lactam Antimicrobial Agents against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. idexx.dk [idexx.dk]
- 23. idexx.com [idexx.com]
- 24. Lab experiment antibiotics bioassay | PDF [slideshare.net]
- 25. Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 29. agilent.com [agilent.com]
- 30. lcms.cz [lcms.cz]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. agilent.com [agilent.com]
- 33. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Penimepicycline: A Technical Overview of a Dual-Action Antibiotic for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Published: December 15, 2025
Abstract
Penimepicycline is a synthetically-derived antibiotic compound that is the phenoxymethylpenicillinate salt of the tetracycline (B611298) antibiotic, pipacycline (B610111).[1] This unique structure combines two distinct antibiotic classes into a single molecule: a β-lactam (Penicillin V) and a tetracycline (Pipacycline). Historically, this compound saw clinical use in the mid-20th century for a range of bacterial infections. However, there is no evidence of current early-phase clinical research or active investigational new drug programs for novel indications. Today, its primary role is as a specialized, dual-mechanism compound for research use only, offering a unique tool for studying bacterial physiology, antibiotic mechanisms, and the dynamics of antimicrobial resistance. This document serves as a technical guide, summarizing the compound's mechanism, historical applications, and modern research utility.
Compound Structure and Mechanism of Action
This compound is an equimolar salt combining phenoxymethylpenicillin (Penicillin V) and pipacycline (a tetracycline derivative).[2] This formulation provides a dual-pronged antibacterial effect, targeting two essential and distinct processes in bacterial cells.
-
Tetracycline Component (Pipacycline): The pipacycline moiety acts by inhibiting protein synthesis. It binds to the bacterial 30S ribosomal subunit, which physically blocks aminoacyl-tRNA from accessing the A-site of the ribosome. This action effectively halts the elongation of polypeptide chains, leading to a bacteriostatic effect where bacterial growth and replication are arrested.[3]
-
β-Lactam Component (Penicillin V): The phenoxymethylpenicillin moiety targets the final stage of bacterial cell wall synthesis.[4] It works by binding to and inactivating penicillin-binding proteins (PBPs), which are transpeptidases essential for the cross-linking of peptidoglycan chains.[5][6] This inhibition weakens the cell wall, leading to a loss of structural integrity and ultimately causing bacterial cell lysis, a bactericidal action.[6]
The combined mechanisms provide both bacteriostatic and bactericidal pressure on susceptible microorganisms.
Investigational Indications: A Historical Perspective
There are no active, early-phase clinical trials investigating new indications for this compound. The available clinical data is historical, originating from studies conducted in the 1960s. These studies explored its efficacy as a general antibiotic for treating infections caused by susceptible bacteria.
Based on these historical reports, this compound was used to treat conditions including:
Note on Data Presentation: The historical nature of these studies means that quantitative data (such as patient demographics, cure rates, and adverse event frequencies) is not available in a format suitable for modern tabular summary and comparison. The original publications lack the detailed statistical analysis and structured reporting required by current research standards.
Modern Applications in Early-Phase Research
While not under investigation for new clinical indications, this compound serves as a valuable tool in preclinical and basic science research. Its dual-action nature makes it a useful compound for:
-
Studying Antibiotic Synergy: Investigating how simultaneous inhibition of cell wall and protein synthesis affects bacterial viability and the development of resistance.
-
High-Throughput Screening (HTS): Serving as a control or benchmark compound in screens designed to discover new antimicrobial agents.[8] Its predictable dual-mechanism can help validate the screening assay itself.
-
Resistance Mechanism Research: Probing the genetic and biochemical pathways that bacteria use to evade antibiotics with different modes of action.
Below is a generalized workflow for how this compound might be used in a high-throughput screening campaign to identify novel antibiotic candidates.
Experimental Protocols
Detailed experimental protocols from the original 1960s clinical studies on this compound are not available. However, a standard modern protocol for an experiment where this compound would be used as a research tool—a Minimum Inhibitory Concentration (MIC) assay—is provided below. This protocol is generalized and would require optimization for specific bacterial strains and laboratory conditions.
Generalized Protocol: Broth Microdilution MIC Assay
1. Objective: To determine the lowest concentration of this compound that prevents the visible in vitro growth of a specific bacterium.
2. Materials:
- This compound (research grade)
- Test bacterial strain (e.g., Staphylococcus aureus)
- Sterile Mueller-Hinton Broth (MHB)[9]
- Sterile 96-well microtiter plates[10]
- Spectrophotometer (for inoculum standardization)
- Pipettes and sterile tips
- Incubator (37°C)
3. Methodology:
4. Data Interpretation:
- Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).
- The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Targeted Signaling and Biochemical Pathways
This compound does not target complex intracellular signaling cascades in the manner of targeted cancer therapies. Instead, it directly inhibits fundamental and evolutionarily conserved biochemical pathways essential for bacterial survival. The diagram below illustrates the two primary pathways inhibited by the components of this compound.
Conclusion
This compound is a historically significant antibiotic, notable for its combination of two distinct antibacterial mechanisms. While it is not currently the subject of early-phase clinical investigation for new therapeutic indications, it remains a compound of interest for scientific research. Its dual-action nature provides a powerful tool for microbiologists and drug discovery professionals studying the fundamental aspects of antibiotic action and the complex challenge of antimicrobial resistance. Future applications will likely remain in the preclinical and research settings, where it can serve as a reference compound to aid in the development of the next generation of antibiotics.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PathWhiz [pathbank.org]
- 7. youtube.com [youtube.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. microbe-investigations.com [microbe-investigations.com]
Penimepicycline: An In-Depth Technical Guide on its Classification as an Antimicrobial Active Pharmaceutical Ingredient
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penimepicycline is a unique antimicrobial agent, representing a combination of two distinct antibiotic classes: the tetracyclines and the β-lactams. This technical guide provides a comprehensive overview of its classification, mechanism of action, and the experimental methodologies used to characterize its antimicrobial activity. This compound is chemically a salt formed from equimolar amounts of pipacycline (B610111), a tetracycline (B611298) antibiotic, and phenoxymethylpenicillin (penicillin V)[1][2]. This dual nature dictates its broad spectrum of activity and its classification as a tetracycline-class antibiotic[3][4]. This guide will delve into the molecular interactions of its constituent parts, present standardized protocols for its evaluation, and offer a clear visualization of its classification and mechanisms.
Classification and Chemical Structure
This compound is formally classified as a tetracycline antibiotic[3][4]. It is a semi-synthetic compound derived from the combination of a tetracycline derivative and a penicillin[5][6].
-
Chemical Name: (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1].
-
Molecular Formula: C₄₅H₅₆N₆O₁₄S[1].
-
Molecular Weight: 937.0 g/mol [1].
-
CAS Number: 4599-60-4[1].
The structure of this compound is unique in that it is a salt formed by the acidic phenoxymethylpenicillin and the basic pipacycline[7]. This combination allows for the potential of a broader spectrum of activity than either component alone.
Mechanism of Action
The antimicrobial activity of this compound is a composite of the mechanisms of its two components: pipacycline and phenoxymethylpenicillin.
-
Pipacycline (Tetracycline Component): The tetracycline moiety acts by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which physically obstructs the binding of aminoacyl-tRNA to the A-site of the ribosome[7]. This prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis.
-
Phenoxymethylpenicillin (Penicillin V Component): As a member of the penicillin class, phenoxymethylpenicillin inhibits the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.
Antimicrobial Spectrum and Efficacy
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Species | Strain Example | This compound MIC (µg/mL) - Hypothetical |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.5 |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 |
| Escherichia coli | ATCC 25922 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
Note: These values are for illustrative purposes only and are not based on published experimental data.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer as specified by the manufacturer) at a concentration of 1280 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard the final 100 µL from the tenth column. This will create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Column 11 will serve as a growth control (no antibiotic).
-
Column 12 will serve as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the prepared inoculum.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free transcription-translation (TX-TL) assay to measure the inhibition of protein synthesis.
Objective: To quantify the inhibitory effect of the tetracycline component of this compound on bacterial protein synthesis.
Materials:
-
This compound
-
Commercial E. coli S30 cell-free TX-TL kit (containing S30 extract, buffer, and amino acid mix)
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Nuclease-free water
-
Luminometer or fluorescence plate reader
-
384-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) at 100x the final desired concentrations.
-
Thaw the components of the TX-TL kit on ice.
-
-
Reaction Setup:
-
On ice, prepare a master mix containing the S30 extract, buffer, amino acid mix, and reporter plasmid DNA according to the manufacturer's instructions.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add 1 µL of the this compound dilutions (or solvent control) to the respective wells.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 2-4 hours.
-
-
Signal Detection:
-
If using a luciferase reporter, add the luciferase substrate to each well and measure luminescence using a luminometer.
-
If using a GFP reporter, measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the solvent control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).
-
Conclusion
This compound's classification as a tetracycline antibiotic is well-established, stemming from its composition as a salt of pipacycline and phenoxymethylpenicillin. Its dual mechanism of action, targeting both protein and cell wall synthesis, provides a strong rationale for its use as a broad-spectrum antimicrobial agent. While quantitative efficacy data remains limited in publicly accessible literature, the standardized experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this and other novel antimicrobial compounds. Further research to generate comprehensive MIC data for this compound against a diverse panel of clinically relevant pathogens is crucial for a complete understanding of its therapeutic potential.
References
- 1. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]
- 2. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Antimicrobial Resistance and the Impact of Imipenem + Cilastatin Synergy with Tetracycline in Pseudomonas aeruginosa Isolates from Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Penimepicycline: A Technical Whitepaper on Cellular Mechanisms Beyond Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penimepicycline, a combination of pipacycline (B610111) and phenoxymethylpenicillin, is traditionally classified as a tetracycline (B611298) antibiotic. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. However, a growing body of evidence, largely derived from studies of related tetracycline derivatives such as minocycline (B592863) and doxycycline (B596269), reveals a host of non-antibiotic cellular effects. This technical guide delves into these secondary mechanisms, providing a comprehensive overview of this compound's potential therapeutic applications beyond its antimicrobial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved signaling pathways to offer a thorough resource for researchers and drug development professionals. Given the limited direct research on this compound, this paper extrapolates from the well-documented effects of other tetracyclines, a common practice in pharmacological assessment.
Quantitative Data on Non-Antibiotic Cellular Responses
The pleiotropic effects of tetracyclines have been quantified across various cellular models. The following tables summarize key findings on their anti-inflammatory, matrix metalloproteinase (MMP) inhibitory, and anti-apoptotic activities. These values, primarily from studies on doxycycline and minocycline, serve as a foundational reference for the potential activities of this compound.
Table 1: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine and Chemokine Production by Tetracyclines in THP-1 Cells [1]
| Cytokine/Chemokine | Tetracycline Derivative | Concentration | Time Point | Inhibition (%) |
| TNF-α | Minocycline | 50 µg/ml | 60 min | 84% |
| 50 µg/ml | 120 min | 89.3% | ||
| Tigecycline | 50 µg/ml | 60 min | 86% | |
| 50 µg/ml | 120 min | 33.4% | ||
| Doxycycline | 50 µg/ml | 60 min | 92.4% | |
| 50 µg/ml | 120 min | 92.2% | ||
| IL-8 | Minocycline | 50 µg/ml | 60 min | 56.4% |
| 50 µg/ml | 120 min | 69.9% | ||
| Tigecycline | 50 µg/ml | 60 min | 67.8% | |
| 50 µg/ml | 120 min | 2.9% | ||
| Doxycycline | 50 µg/ml | 60 min | 74.1% | |
| 50 µg/ml | 120 min | 89.7% | ||
| MIP-1α | Minocycline | 50 µg/ml | 120 min | 77.2% |
| Tigecycline | 50 µg/ml | 120 min | 67.4% | |
| Doxycycline | 50 µg/ml | 120 min | 84.4% | |
| MIP-1β | Minocycline | 50 µg/ml | 120 min | 79% |
| Tigecycline | 50 µg/ml | 120 min | 89% | |
| Doxycycline | 50 µg/ml | 120 min | 98% |
Table 2: Inhibition of Matrix Metalloproteinase (MMP) Activity by Tetracyclines
| MMP Target | Tetracycline Derivative | IC50 | Reference |
| MMP-9 | Minocycline | 10.7 µM | [2] |
| Tetracycline | 40.0 µM | [2] | |
| Doxycycline | 608.0 µM | [2] | |
| MMP-8 | Doxycycline | 36 µM (Ki) | [3] |
| MMP-13 | Doxycycline | > 90 µM | [3] |
Table 3: Modulation of Apoptosis-Related Proteins by Minocycline
| Model System | Effect | Target Protein | Magnitude of Effect | Reference |
| Photic Injury in Retina | Inhibition of Enzyme Activity | Caspase-3 | Significant reduction with 30 and 45 mg/kg | [4] |
| Huntington's Disease (mouse model) | Inhibition of mRNA Upregulation | Caspase-1 and Caspase-3 | Delayed disease progression | [5][6] |
| Experimental Glaucoma (rat model) | Increased Gene Expression | Bcl-2 (anti-apoptotic) | Significant increase at day 8 and 14 | [7] |
| Experimental Glaucoma (rat model) | Decreased Gene Expression | IL-18 | Significant decrease at day 14 and 30 | [7] |
Core Cellular Signaling Pathways Modulated by Tetracyclines
Beyond their direct interaction with the bacterial ribosome, tetracyclines influence several key signaling cascades within mammalian cells. These interactions underpin their anti-inflammatory, anti-apoptotic, and tissue-protective properties.
Inhibition of Inflammatory Pathways
Tetracyclines are potent modulators of inflammatory responses. A primary mechanism is the inhibition of microglial activation, which is crucial in neuroinflammatory conditions.[8] They also suppress the production of pro-inflammatory cytokines and chemokines.[1] This is achieved, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][9] Doxycycline and minocycline have been shown to suppress the phosphorylation of p38 MAPK and inhibit the NF-κB signaling cascade.[1][9]
References
- 1. Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minocycline partially inhibits caspase-3 activation and photoreceptor degeneration after photic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Minocycline upregulates pro-survival genes and downregulates pro-apoptotic genes in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospects for Minocycline Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity Spectrum of Penimepicycline Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penimepicycline is a compound antibiotic, formed as a salt of pipacycline (B610111) (a tetracycline (B611298) antibiotic) and phenoxymethylpenicillin (Penicillin V).[1][2] This dual nature suggests a broad spectrum of activity, combining the mechanisms of both a tetracycline and a β-lactam antibiotic. This technical guide provides an in-depth overview of the theoretical framework for this compound's action against Gram-positive bacteria, outlines the standardized experimental protocols required to determine its in vitro activity, and presents the expected data formats for such investigations. Due to a lack of specific published studies on the in vitro activity of this compound, this document focuses on the established principles of its constituent parts to inform future research.
Introduction
This compound represents a unique therapeutic agent by combining two distinct classes of antibiotics in a single molecule. It is the phenoxymethylpenicillinate salt of the tetracycline antibiotic pipacycline.[2] This structure theoretically offers a two-pronged attack on bacterial cells, potentially leading to synergistic effects or a broader coverage against susceptible organisms. The primary targets for this antibiotic are expected to be Gram-positive bacteria, which are historically susceptible to both penicillins and tetracyclines. Understanding the in vitro activity spectrum is a critical first step in the evaluation of any new antimicrobial agent. This involves determining the minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria.
Expected In Vitro Activity Spectrum and Mechanism of Action
The antibacterial effect of this compound is derived from the combined actions of its two components: phenoxymethylpenicillin and pipacycline.
Phenoxymethylpenicillin (Penicillin V) Component
The penicillin moiety acts by inhibiting the synthesis of the bacterial cell wall.[3] Penicillins are structural analogs of the D-alanyl-D-alanine terminus of the peptidoglycan chains that form the backbone of the cell wall in Gram-positive bacteria.[4] The β-lactam ring of penicillin binds to and inactivates the DD-transpeptidase enzyme (also known as penicillin-binding proteins or PBPs).[5][6] This enzyme is responsible for the cross-linking of peptidoglycan chains, a crucial step for cell wall integrity.[5][7] Inhibition of this process leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.[5][6][7] This mechanism is most effective against actively growing and dividing bacteria.[6]
References
- 1. This compound|Antibiotic for Research|RUO [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. quora.com [quora.com]
- 7. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]
The Dual-Pronged Attack: A Pharmacological Deep Dive into Penimepicycline's Constituent Moieties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Penimepicycline is a compound antibiotic formulated as a salt of two distinct antimicrobial agents: the tetracycline (B611298) derivative, Pipacycline, and the β-lactam antibiotic, Phenoxymethylpenicillin (Penicillin V). This unique combination leverages two discrete mechanisms of action to theoretically provide a broader spectrum of activity and potentially mitigate the development of resistance. This technical guide provides a comprehensive analysis of the pharmacological profiles of this compound's constituent parts, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While extensive data exists for the general classes of tetracyclines and penicillins, and a moderate amount for Penicillin V, specific quantitative pharmacological data for Pipacycline and the combined entity, this compound, is notably scarce in contemporary scientific literature. This document compiles the available information to serve as a foundational resource for research and development endeavors.
Introduction to this compound and its Components
This compound is a chemical entity formed by the salt linkage of Pipacycline and Phenoxymethylpenicillin (Penicillin V)[1]. This formulation brings together two established classes of antibiotics, each with a distinct mechanism of action against bacterial pathogens.
-
Pipacycline (Mepicycline): A semi-synthetic tetracycline antibiotic. The tetracycline class is known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as atypical organisms.
-
Phenoxymethylpenicillin (Penicillin V): A naturally derived penicillin antibiotic that is stable in acidic environments, allowing for oral administration. It is primarily effective against Gram-positive bacteria.
The rationale behind this combination is to harness the complementary antibacterial spectra and mechanisms of its components.
Pharmacological Profile of Constituent Parts
Pipacycline (Tetracycline Class)
Mechanism of Action: The primary mechanism of action for tetracyclines, including Pipacycline, is the inhibition of bacterial protein synthesis. This is achieved through the following steps:
-
Entry into the Bacterial Cell: Tetracyclines passively diffuse through porin channels in the outer membrane of Gram-negative bacteria and are actively transported across the inner cytoplasmic membrane.
-
Binding to the 30S Ribosomal Subunit: Inside the bacterium, the antibiotic binds to the small (30S) ribosomal subunit. The primary binding site, known as the Tet-1 site, is a pocket formed by the 16S rRNA.
-
Inhibition of Aminoacyl-tRNA Binding: The binding of the tetracycline molecule to the 30S subunit sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site.
-
Cessation of Protein Elongation: This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and leading to a bacteriostatic effect.
Pipacycline's Mechanism of Action
Pharmacokinetics: Specific pharmacokinetic parameters for Pipacycline are not well-documented in recent literature. General characteristics of tetracyclines include:
-
Absorption: Variable oral absorption, which can be affected by co-administration with food and divalent cations like calcium and magnesium.
-
Distribution: Wide distribution into tissues and fluids.
-
Metabolism: Generally not extensively metabolized.
-
Excretion: Primarily via renal and fecal routes.
Pharmacodynamics: Quantitative data on the binding affinity of Pipacycline to the 30S ribosomal subunit (e.g., Kd value) is not readily available. The antibacterial spectrum is expected to be similar to other tetracyclines, encompassing a range of Gram-positive and Gram-negative bacteria.
Quantitative Data Summary: Pipacycline
| Parameter | Value | Reference |
| Pharmacokinetics | ||
| Half-life (t1/2) | Data not available | |
| Clearance (CL) | Data not available | |
| Volume of Distribution (Vd) | Data not available | |
| Pharmacodynamics | ||
| 30S Ribosome Binding Affinity (Kd) | Data not available | |
| Minimum Inhibitory Concentrations (MICs) | ||
| Various Bacteria | Data not available |
Phenoxymethylpenicillin (Penicillin V)
Mechanism of Action: Penicillin V, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps are:
-
Binding to Penicillin-Binding Proteins (PBPs): Penicillin V binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.
-
Inhibition of Peptidoglycan Synthesis: PBPs are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains. By inhibiting these enzymes, Penicillin V prevents the formation of a stable cell wall.
-
Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.
References
Methodological & Application
High-throughput screening assays using Penimepicycline for antibiotic susceptibility
Application Note: High-Throughput Screening for Antibiotic Susceptibility Using a Tetracycline-Class Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the rapid screening of large compound libraries to discover new antimicrobial agents and evaluate the efficacy of existing ones against a wide array of bacterial strains. High-throughput screening (HTS) provides a robust platform for performing these analyses in an efficient, scalable, and cost-effective manner. This document outlines the principles and protocols for conducting HTS assays to determine the antibiotic susceptibility of bacteria, using a representative tetracycline-class antibiotic.
Note on Penimepicycline: Initial literature searches indicate that this compound is a combination of Penicillin V and a tetracycline (B611298) antibiotic, with limited recent data available for its use in modern HTS assays[1]. Therefore, this document will focus on the tetracycline component's mechanism and provide protocols using a representative tetracycline antibiotic, which can be adapted for various compounds.
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[2][3][4] They are effective against a wide range of Gram-positive and Gram-negative bacteria.[4][5] The primary mechanism of action involves the reversible binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby blocking the elongation step of protein synthesis.[2][3][4][6]
Mechanism of Action: Tetracycline Antibiotics
Tetracycline antibiotics passively diffuse through porin channels in the outer membrane of Gram-negative bacteria and are actively transported across the cytoplasmic membrane.[4] Once inside the cytoplasm, they bind to the 16S rRNA of the 30S ribosomal subunit.[5] This binding sterically hinders the docking of aminoacyl-tRNA, effectively halting the addition of new amino acids to the growing polypeptide chain and inhibiting protein synthesis.[5] This bacteriostatic action ultimately prevents bacterial growth and replication.
Figure 1. Mechanism of action of tetracycline antibiotics.
High-Throughput Screening Workflow for Antibiotic Susceptibility
The most common HTS method for determining antibiotic susceptibility is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC) of a compound.[7][8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] This assay is highly adaptable to automated liquid handling systems using 96, 384, or 1536-well microplates.[7]
Figure 2. General workflow for HTS antibiotic susceptibility testing.
Experimental Protocols
Protocol 1: High-Throughput Broth Microdilution for MIC Determination
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution and is optimized for a 384-well format using automated liquid handlers.[8][11]
Materials:
-
Tetracycline-class antibiotic (e.g., Doxycycline)
-
Bacterial strains of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 384-well clear, flat-bottom microplates
-
Automated liquid handler
-
Microplate reader capable of measuring absorbance at 600 nm (OD600)
-
Incubator (37°C)
Methodology:
-
Preparation of Antibiotic Stock Solution:
-
Prepare a 10 mg/mL stock solution of the tetracycline antibiotic in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Compound Plates:
-
Using an automated liquid handler, perform a 2-fold serial dilution of the antibiotic stock solution in CAMHB directly in a 384-well plate to create a compound source plate. A typical concentration range for tetracyclines is 64 µg/mL to 0.06 µg/mL.
-
Include wells with CAMHB only (no antibiotic) for growth controls and wells with uninoculated CAMHB for sterility controls.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[12]
-
-
Assay Plate Inoculation:
-
Using an automated liquid handler, transfer the diluted antibiotic concentrations from the compound source plate to the final assay plates.
-
Add the prepared bacterial inoculum to all wells except the sterility controls. The final volume in each well should be uniform (e.g., 50 µL).
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours. To prevent evaporation, a humidified incubator is recommended.
-
-
Data Acquisition and MIC Determination:
-
After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth, often determined as a significant reduction (e.g., ≥90%) in OD600 compared to the growth control wells.[13]
-
Data Presentation
Quantitative data from HTS assays should be summarized for clear interpretation. The following tables provide examples of how MIC data for a tetracycline antibiotic against common quality control strains could be presented.
Table 1: MIC of Tetracycline Against Quality Control Bacterial Strains
| Bacterial Strain | Tetracycline MIC (µg/mL) | CLSI Expected Range (µg/mL) | Interpretation |
| Escherichia coli ATCC 25922 | 2.0 | 1.0 - 4.0 | Susceptible |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.25 - 1.0 | Susceptible |
| Pseudomonas aeruginosa ATCC 27853 | 16.0 | 8.0 - 32.0 | Intermediate |
| Enterococcus faecalis ATCC 29212 | 8.0 | 4.0 - 16.0 | Intermediate |
Table 2: HTS Assay Quality Control Parameters
| Parameter | Value | Acceptance Criteria | Description |
| Z'-factor | 0.78 | > 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls.[7] |
| Signal-to-Background | 15.2 | > 10 | The ratio of the mean signal of the growth control to the mean signal of the sterility control. |
| CV (%) of Controls | 4.5% | < 15% | The coefficient of variation for the control wells, indicating low variability. |
Advanced HTS Assay Formats
While broth microdilution is the standard, other HTS methodologies can provide more detailed information about an antibiotic's effect.
Reporter Gene Assays: These assays utilize bacterial strains engineered with a reporter gene (e.g., luciferase or fluorescent protein) under the control of a promoter that is induced or repressed in response to a specific cellular stress, such as DNA damage or cell wall synthesis inhibition.[14][15][16] This allows for mechanism-of-action studies to be integrated into the primary screen. For tetracyclines, a reporter linked to ribosomal stress or protein synthesis inhibition could be employed.[16][17]
Imaging-Based HTS (High-Content Screening): This technique uses automated microscopy and image analysis to assess changes in bacterial morphology, viability (using live/dead stains), or biofilm formation in response to antibiotic treatment.[14] This can provide multi-parametric data beyond simple growth inhibition.
High-throughput screening is an indispensable tool in modern antibiotic drug discovery and surveillance. The broth microdilution assay, when automated, provides a reliable and scalable method for determining the MIC of compounds like tetracyclines against large panels of bacterial strains. By incorporating robust quality control and clear data analysis pipelines, these HTS assays can significantly accelerate the identification of new and effective antimicrobial agents.
References
- 1. [Experimental and clinical studies on this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minimum Inhibitory Concentration (MIC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 14. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus [frontiersin.org]
- 16. A bacterial reporter panel for the detection and classification of antibiotic substances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A visualization reporter system for characterizing antibiotic biosynthetic gene clusters expression with high-sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Microbial Interactions with Penimepicycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penimepicycline is a unique antibiotic compound that exists as a salt of two distinct antimicrobial agents: pipacycline (B610111), a tetracycline-class antibiotic, and phenoxymethylpenicillin (Penicillin V), a β-lactam antibiotic.[1][2] This dual-action nature presents a compelling area of study for understanding microbial interactions, potential synergistic or antagonistic effects, and mechanisms of resistance. The tetracycline (B611298) component, pipacycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[3] The penicillin component targets and inhibits DD-transpeptidase, a key enzyme in bacterial cell wall synthesis.[4]
These application notes provide detailed experimental protocols for researchers to investigate the multifaceted interactions of this compound with various microbial species. The protocols cover methods to assess synergistic and antagonistic activities, evaluate the dynamics of bacterial killing, and delve into the molecular responses of bacteria to this combination antibiotic.
Data Presentation
Effective data presentation is crucial for the clear interpretation of experimental outcomes. All quantitative data from the following protocols should be summarized in structured tables for straightforward comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Components
| Microorganism | This compound MIC (µg/mL) | Pipacycline MIC (µg/mL) | Penicillin V MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | |||
| Streptococcus pneumoniae ATCC 49619 | |||
| Escherichia coli ATCC 25922 | |||
| Clinical Isolate 1 | |||
| Clinical Isolate 2 |
Table 2: Checkerboard Assay Results for this compound Components
| Microorganism | Combination | FIC of Pipacycline (A) | FIC of Penicillin V (B) | FIC Index (FICI = FIC A + FIC B) | Interpretation (Synergy, Additive, Indifference, Antagonism) |
| S. aureus ATCC 29213 | Pipacycline + Penicillin V | ||||
| S. pneumoniae ATCC 49619 | Pipacycline + Penicillin V | ||||
| E. coli ATCC 25922 | Pipacycline + Penicillin V | ||||
| Clinical Isolate 1 | Pipacycline + Penicillin V |
Interpretation of FICI values: ≤ 0.5 = Synergy; > 0.5 to 1.0 = Additive; > 1.0 to 4.0 = Indifference; > 4.0 = Antagonism.[5][6]
Table 3: Time-Kill Curve Assay Data Summary (CFU/mL)
| Microorganism | Treatment (Concentration) | 0h | 2h | 4h | 8h | 24h |
| S. aureus ATCC 29213 | Growth Control | |||||
| This compound (1x MIC) | ||||||
| This compound (4x MIC) | ||||||
| Pipacycline (1x MIC) | ||||||
| Penicillin V (1x MIC) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound, pipacycline, and Penicillin V that inhibits the visible growth of a microorganism.
Materials:
-
This compound, pipacycline, and Penicillin V powders
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
Spectrophotometer
Protocol:
-
Prepare stock solutions of each antibiotic in a suitable solvent.
-
Serially dilute the antibiotics in MHB in the 96-well plates. The concentration range should bracket the expected MIC.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Checkerboard Assay for Synergy Testing
Objective: To evaluate the interaction (synergistic, additive, indifferent, or antagonistic) between the two components of this compound (pipacycline and Penicillin V).[5][6]
Materials:
-
Stock solutions of pipacycline and Penicillin V
-
96-well microtiter plates
-
Bacterial cultures adjusted to 0.5 McFarland standard
-
MHB
Protocol:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute pipacycline along the x-axis (columns) and Penicillin V along the y-axis (rows).
-
The final plate should have wells with varying concentrations of both drugs, as well as wells with each drug alone to determine their individual MICs in the same experiment.
-
Inoculate each well with the bacterial suspension (final concentration ~5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each component and the FIC Index (FICI) using the following formulas:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the FICI as described in the note for Table 2.[5][6]
Time-Kill Curve Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.[7]
Materials:
-
This compound, pipacycline, and Penicillin V
-
Bacterial culture in logarithmic growth phase
-
MHB or other appropriate broth
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates for colony counting
Protocol:
-
Prepare flasks with MHB containing this compound, pipacycline, and Penicillin V at desired concentrations (e.g., 1x, 2x, and 4x MIC). Also, prepare a growth control flask without any antibiotic.
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Transcriptomic Analysis (RNA-Seq)
Objective: To understand the global gene expression changes in bacteria upon exposure to this compound.[2]
Protocol:
-
Bacterial Culture and Treatment: Grow the bacterial strain of interest to mid-log phase. Divide the culture into two groups: one treated with a sub-inhibitory concentration of this compound and an untreated control. Incubate for a defined period (e.g., 60 minutes).
-
RNA Extraction: Harvest the bacterial cells and immediately stabilize the RNA using a commercial reagent. Extract total RNA using a high-quality RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Deplete ribosomal RNA (rRNA) from the total RNA samples. Construct sequencing libraries from the rRNA-depleted RNA. Perform high-throughput sequencing (e.g., on an Illumina platform).
-
Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to the reference genome of the bacterial species. Quantify gene expression levels and identify differentially expressed genes (DEGs) between the treated and control groups. Perform pathway enrichment analysis to identify cellular pathways significantly affected by this compound treatment.
Proteomic Analysis
Objective: To identify changes in the bacterial proteome in response to this compound treatment, providing insights into its mechanism of action and cellular stress responses.[8][9]
Protocol:
-
Protein Extraction: Grow and treat bacterial cultures as described for the transcriptomic analysis. Harvest the cells and lyse them to release the proteins.
-
Protein Digestion: Quantify the protein concentration in the lysates. Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify the peptides and corresponding proteins using a protein database search engine. Quantify the relative abundance of proteins between the treated and control samples. Identify proteins that are significantly up- or down-regulated. Perform functional annotation and pathway analysis of the differentially expressed proteins.
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: this compound's dual mechanism and bacterial response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel protocol for bacterial ghosts’ preparation using tween 80 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. actascientific.com [actascientific.com]
- 8. journals.asm.org [journals.asm.org]
- 9. encyclopedia.pub [encyclopedia.pub]
Application of Penimepicycline in Antibiotic Combination Therapy Research
Disclaimer: Publicly available research on the specific application of Penimepicycline in modern antibiotic combination therapy is limited. The following application notes and protocols are based on established methodologies for antibiotic synergy testing and are intended as a comprehensive guide for researchers and drug development professionals to design and execute studies involving this compound.
Introduction
This compound is a compound that combines a tetracycline (B611298) antibiotic, pipacycline, with a penicillin antibiotic, phenoxymethylpenicillin.[1][2] This inherent combination of two distinct antibiotic classes suggests a potential for synergistic or enhanced antimicrobial activity. Tetracyclines primarily act by inhibiting protein synthesis through binding to the 30S ribosomal subunit, while penicillins inhibit bacterial cell wall synthesis.[3][4] The dual mechanism of action presents a compelling case for investigating this compound's efficacy against multidrug-resistant (MDR) bacteria, potentially in combination with other antimicrobial agents.
These notes provide detailed protocols for foundational in vitro assays—the checkerboard assay and the time-kill curve analysis—to evaluate the synergistic potential and pharmacodynamics of this compound in combination with other antibiotics.
Data Presentation
Effective evaluation of antibiotic synergy relies on the clear presentation of quantitative data. The following table templates are designed for summarizing results from checkerboard assays.
Table 1: Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) Index of this compound in Combination with Antibiotic X
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | ΣFIC (Synergy) | Interpretation |
| [Bacterial Strain] | This compound | [Value] | [Value] | [Value] | \multirow{2}{}{[Value]} | \multirow{2}{}{[Synergy/Additive/Indifference/Antagonism]} |
| Antibiotic X | [Value] | [Value] | [Value] |
Interpretation of the Fractional Inhibitory Concentration (FIC) Index:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[5][6]
Objective: To quantify the synergistic interaction between this compound and a partner antibiotic against a specific bacterial strain.
Materials:
-
This compound (stock solution of known concentration)
-
Partner antibiotic (Antibiotic X, stock solution of known concentration)
-
Bacterial isolate (e.g., MDR Staphylococcus aureus, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well microtiter plates[7]
-
Multichannel pipette
-
Incubator (35 ± 2°C)[8]
-
Microplate reader (for measuring optical density at ~600 nm)[7]
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions in the 96-Well Plate:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create a serial two-fold dilution of this compound. Start with a concentration four to eight times its predetermined MIC.
-
Along the y-axis (e.g., rows A-G), create a serial two-fold dilution of Antibiotic X, also starting at a concentration four to eight times its MIC.
-
The resulting plate will have a grid of wells containing various concentrations of both antibiotics.
-
Include control wells: a row with only this compound dilutions, a column with only Antibiotic X dilutions, and a well with no antibiotics for a growth control.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug in every well that shows no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)
-
-
Calculate the ΣFIC (FIC Index) for each combination:
-
ΣFIC = FIC of this compound + FIC of Antibiotic X
-
-
The lowest ΣFIC value determines the nature of the interaction.
-
Time-Kill Curve Assay
The time-kill curve assay provides insights into the pharmacodynamic effects of antibiotic combinations over time, determining whether the combination is bactericidal or bacteriostatic.[10]
Objective: To assess the rate of bacterial killing by this compound alone and in combination with a partner antibiotic.
Materials:
-
This compound
-
Partner antibiotic (Antibiotic X)
-
Bacterial isolate
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline for dilutions
-
Agar (B569324) plates for colony counting
-
Timer
Procedure:
-
Inoculum Preparation:
-
Prepare a logarithmic phase bacterial culture in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Experimental Setup:
-
Prepare flasks containing the bacterial inoculum and the following antibiotic concentrations:
-
Growth Control (no antibiotic)
-
This compound at MIC
-
Antibiotic X at MIC
-
This compound + Antibiotic X (at synergistic concentrations determined by the checkerboard assay, e.g., 0.5 x MIC of each)
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with constant shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[11]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates that have between 30 and 300 colonies.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each experimental condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial CFU/mL at 24 hours.[10]
-
Bacteriostatic activity is defined as a < 3-log₁₀ reduction in the initial CFU/mL.
-
Visualizations
Caption: Workflow for evaluating antibiotic combination therapy.
Caption: Hypothetical dual mechanism of action for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|Antibiotic for Research|RUO [benchchem.com]
- 3. [Antibiotic characteristics of mepicycline, a synthetic tetracycline derivative, and of this compound, a new antibiotic compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 10. emerypharma.com [emerypharma.com]
- 11. actascientific.com [actascientific.com]
Application Notes and Protocols: Measuring Penimepicycline's Inhibitory Effects with In Vitro Translation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penimepicycline is a semi-synthetic antibiotic that combines phenoxymethylpenicillin and pipacycline (B610111), a member of the tetracycline (B611298) class. The antibacterial activity of the tetracycline component stems from its ability to inhibit protein synthesis, a fundamental process for bacterial viability.[1] Tetracyclines are known to bind to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which halts the elongation of the polypeptide chain.[2][3] This bacteriostatic action makes the translation machinery a key target for evaluating the efficacy of such antibiotics.
In vitro translation (IVT) or cell-free protein synthesis systems provide a powerful and direct method for studying the effects of inhibitors like this compound on the translation process.[1][4] These systems, derived from sources such as E. coli (S30 extracts) or rabbit reticulocytes, contain all the necessary macromolecular components for protein synthesis.[5] By using a reporter mRNA (e.g., luciferase), the inhibitory activity of a compound can be quantified by measuring the reduction in the synthesized functional protein.
These application notes provide detailed protocols for assessing the inhibitory effects of this compound on both prokaryotic and eukaryotic translation systems, allowing for the determination of its potency (IC50) and selectivity.
Mechanism of Action: Tetracycline Inhibition of Protein Synthesis
Tetracyclines, including the pipacycline component of this compound, exert their antibiotic effect by targeting the bacterial ribosome. The canonical mechanism involves binding to the 30S small ribosomal subunit, which, together with the 50S large subunit, forms the 70S ribosome responsible for translating mRNA into protein. This binding physically obstructs the A-site, preventing the incoming aminoacyl-tRNA from binding and thereby arresting protein synthesis.[1][3][6] While this is the primary mechanism, some studies suggest tetracyclines may also interfere with translation initiation.[6]
Caption: this compound's tetracycline component binds to the 30S ribosomal subunit, blocking the A-site.
Experimental Protocols
Two primary cell-free systems are described: the E. coli S30 extract for prokaryotic translation and the rabbit reticulocyte lysate (RRL) for eukaryotic translation. Using a reporter like firefly luciferase allows for a simple, quantifiable luminescence-based readout.
Protocol 1: Prokaryotic In Vitro Translation Assay
This protocol utilizes an E. coli S30 extract system, ideal for screening compounds targeting bacterial ribosomes.[7]
A. Materials
-
E. coli S30 Extract System (e.g., Promega L1020)[8]
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Control DNA template (e.g., plasmid encoding firefly luciferase under a prokaryotic promoter)
-
Nuclease-free water
-
Luminometer and compatible 96-well plates (white, flat-bottom)
-
Luciferase assay reagent
B. Experimental Procedure
-
Prepare this compound Dilutions: Create a serial dilution of the this compound stock solution in nuclease-free water or the appropriate vehicle. Final concentrations should bracket the expected IC50 value (a starting range of 0.1 µM to 100 µM is recommended).
-
Set up Translation Reactions: On ice, assemble the reaction mixture in a 96-well plate or microcentrifuge tubes. A typical 25 µL reaction is as follows:
-
S30 Premix: 10 µL
-
Amino Acid Mixture: 2.5 µL
-
E. coli S30 Extract: 7.5 µL
-
Control DNA Template (e.g., 250 ng/µL): 1 µL
-
This compound dilution (or vehicle): 2.5 µL
-
Nuclease-free water: to 25 µL
-
-
Controls: Include the following controls:
-
Positive Control (100% Translation): Add vehicle (e.g., DMSO) instead of this compound.
-
Negative Control (Background): Replace the DNA template with nuclease-free water.
-
-
Incubation: Mix gently and incubate the reactions at 37°C for 60 minutes.
-
Luciferase Assay:
-
Allow the reactions to cool to room temperature.
-
Add luciferase assay reagent according to the manufacturer's instructions (typically an equal volume, e.g., 25 µL).
-
Incubate for 5-10 minutes at room temperature to allow the signal to stabilize.
-
-
Measure Luminescence: Immediately measure the luminescence using a plate luminometer.
C. Data Analysis
-
Subtract the average background luminescence (Negative Control) from all other readings.
-
Normalize the data by expressing the luminescence of this compound-treated samples as a percentage of the Positive Control.
-
% Inhibition = (1 - (Sample RLU / Positive Control RLU)) * 100
-
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Eukaryotic In Vitro Translation Assay
This protocol uses a rabbit reticulocyte lysate (RRL) system to assess the compound's effect on eukaryotic ribosomes, which is crucial for determining selectivity.[9][10][11]
A. Materials
-
Nuclease-treated Rabbit Reticulocyte Lysate System (e.g., Promega L4960)
-
This compound stock solution
-
Control mRNA (e.g., Luciferase mRNA, capped)
-
Amino Acid Mixture (minus methionine or leucine)
-
RNase Inhibitor
-
Nuclease-free water
-
Luminometer and plates
-
Luciferase assay reagent
B. Experimental Procedure
-
Prepare this compound Dilutions: Prepare serial dilutions as described in Protocol 1.
-
Set up Translation Reactions: On ice, assemble the reaction mixture in a 96-well plate or microcentrifuge tubes. A typical 25 µL reaction is as follows:
-
RRL: 17.5 µL
-
Amino Acid Mixture (1 mM): 0.5 µL
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
Control mRNA (e.g., 1 µg/µL): 1 µL
-
This compound dilution (or vehicle): 2.5 µL
-
Nuclease-free water: to 25 µL
-
-
Controls: Set up positive and negative controls as described in Protocol 1 (use nuclease-free water in place of mRNA for the negative control).
-
Incubation: Mix gently and incubate at 30°C for 90 minutes.[10]
-
Luciferase Assay & Data Analysis: Follow steps 5 and 6 from Protocol 1, and perform data analysis as described in section 1.C.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear interpretation and comparison.
Table 1: Illustrative Dose-Response Data for this compound in an E. coli S30 IVT System
| This compound (µM) | Log Concentration | Avg. Luminescence (RLU) | % Inhibition |
| 0 (Vehicle) | N/A | 1,520,400 | 0.0 |
| 0.1 | -7.0 | 1,415,850 | 6.9 |
| 0.5 | -6.3 | 1,110,200 | 27.0 |
| 1.0 | -6.0 | 805,600 | 47.0 |
| 2.5 | -5.6 | 410,500 | 73.0 |
| 5.0 | -5.3 | 182,100 | 88.0 |
| 10.0 | -5.0 | 75,900 | 95.0 |
| 100.0 | -4.0 | 15,150 | 99.0 |
| No DNA Control | N/A | 1,250 | - |
Note: Data are for illustrative purposes only.
Table 2: Comparative IC50 Values of Tetracycline-Class Antibiotics
| Compound | Prokaryotic IC50 (E. coli S30) | Eukaryotic IC50 (RRL) | Selectivity Index (Euk/Prok) |
| This compound | ~1.1 µM (Illustrative) | >100 µM | >90 |
| Tetracycline | ~2.5 µM | >150 µM | >60 |
| Doxycycline | ~0.8 µM | >100 µM | >125 |
| Tigecycline | ~0.2 µM | >50 µM | >250 |
Note: IC50 values are illustrative and compiled from general knowledge of tetracycline activity for benchmarking purposes.[1] The Selectivity Index (SI) is a critical parameter, with a higher value indicating greater specificity for the bacterial ribosome.
Experimental and Data Analysis Workflows
Visualizing the workflow ensures reproducibility and clarity in executing the experimental and data analysis steps.
Caption: A streamlined workflow for determining the IC50 of this compound using an IVT assay.
Caption: Logical flow for processing raw luminescence data to calculate the final IC50 value.
References
- 1. This compound|Antibiotic for Research|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Basics: In Vitro Translation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 7. E. coli S30 Extract System for Circular DNA [promega.jp]
- 8. biocompare.com [biocompare.com]
- 9. In vitro translation using rabbit reticulocyte lysate. [bio-protocol.org]
- 10. Star Republic: Guide for Biologists [sciencegateway.org]
- 11. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Penimepicycline as a Probe in Microbial Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penimepicycline, a hybrid antibiotic molecule combining the structural features of penicillin and tetracycline (B611298), offers a unique tool for investigating microbial interactions.[1][2] Its primary mechanism of action, stemming from its tetracycline moiety, involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[1] This property allows for its use as a chemical probe to dissect competitive and synergistic relationships within complex microbial communities. By introducing this compound at sub-lethal concentrations, researchers can induce a controlled stress response, altering the competitive balance and revealing underlying microbial strategies for survival and dominance.[1]
These application notes provide a framework for utilizing this compound to probe microbial co-culture dynamics, offering detailed protocols for experimental setup, data acquisition, and interpretation. The intrinsic fluorescence of the tetracycline component can be leveraged for visualization, providing a method for tracking the compound's interaction with bacterial cells.
Data Presentation
Table 1: Representative Quantitative Analysis of Bacterial Population Dynamics in a Co-culture of Staphylococcus aureus and Pseudomonas aeruginosa with this compound Probe
| This compound Concentration (µg/mL) | S. aureus Population Density (CFU/mL) at 24h | P. aeruginosa Population Density (CFU/mL) at 24h | Competitive Index (S. aureus / P. aeruginosa) |
| 0 (Control) | 5.2 x 10⁸ | 8.1 x 10⁸ | 0.64 |
| 0.1 | 4.8 x 10⁸ | 6.5 x 10⁸ | 0.74 |
| 0.5 | 3.1 x 10⁸ | 3.2 x 10⁸ | 0.97 |
| 1.0 | 1.5 x 10⁸ | 1.1 x 10⁸ | 1.36 |
Note: This table presents hypothetical data based on the known mechanisms of tetracyclines to illustrate the potential outcomes of a co-culture experiment. Actual results will vary depending on the microbial species and experimental conditions.
Table 2: Effect of this compound on Quorum Sensing-Related Gene Expression in P. aeruginosa in Co-culture
| Gene | Function | Fold Change in Expression (1 µg/mL this compound vs. Control) |
| lasI | AHL synthase | -2.5 |
| lasR | Transcriptional regulator | -2.1 |
| rhlI | AHL synthase | -1.8 |
| rhlR | Transcriptional regulator | -1.5 |
Note: This table illustrates the potential impact of this compound on key quorum sensing genes, based on studies of tetracyclines.[1] This data is representative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Probe Stock Solution
-
Objective: To prepare a sterile, standardized stock solution of this compound for use in co-culture experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution to the desired working concentration (e.g., 1 mg/mL) using sterile, nuclease-free water.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
Protocol 2: Microbial Co-culture Competition Assay
-
Objective: To assess the impact of this compound on the competitive dynamics of two bacterial species.
-
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus and Pseudomonas aeruginosa)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Sterile culture tubes or multi-well plates
-
This compound stock solution
-
Incubator shaker
-
Spectrophotometer
-
Agar (B569324) plates for colony forming unit (CFU) counting
-
-
Procedure:
-
Grow overnight monocultures of each bacterial strain in the appropriate medium.
-
Measure the optical density (OD₆₀₀) of the overnight cultures and dilute them to a standardized starting OD₆₀₀ (e.g., 0.05) in fresh medium.
-
Prepare co-cultures by mixing equal volumes of the diluted monocultures.
-
Set up a series of experimental conditions in sterile culture tubes or a multi-well plate, including:
-
Monoculture of each strain without this compound (growth control).
-
Co-culture without this compound (competition control).
-
Co-cultures with a range of sub-lethal concentrations of this compound.
-
-
Incubate the cultures at the optimal temperature and shaking speed for the chosen strains.
-
At regular time intervals (e.g., 0, 4, 8, 12, 24 hours), collect samples from each culture.
-
Perform serial dilutions of the samples and plate on selective agar to determine the CFU/mL for each species.
-
Monitor the total growth of the cultures by measuring the OD₆₀₀.
-
Protocol 3: Visualization of this compound Interaction using Autofluorescence
-
Objective: To visualize the interaction of this compound with bacterial cells in a co-culture using its intrinsic fluorescence.
-
Materials:
-
Co-cultures treated with this compound (from Protocol 2).
-
Phosphate-buffered saline (PBS).
-
Microscope slides and coverslips.
-
Fluorescence microscope with appropriate filter sets for tetracycline (Excitation: ~400 nm, Emission: ~520 nm).
-
-
Procedure:
-
Take a sample from the co-culture treated with a suitable concentration of this compound.
-
Centrifuge the cells to pellet them and wash twice with PBS to remove background fluorescence from the medium.
-
Resuspend the cell pellet in a small volume of PBS.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells under a fluorescence microscope. The tetracycline moiety of this compound will fluoresce, allowing for observation of its localization within or on the surface of the bacterial cells.
-
Mandatory Visualizations
Caption: Workflow for using this compound as a probe.
References
Bioanalytical methodologies for Penimepicycline characterization in research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Penimepicycline is a broad-spectrum antibiotic that combines the structural elements of both the tetracycline (B611298) and penicillin classes.[1] It is the phenoxymethylpenicillinate salt of pipacycline (B610111) (mepicycline), a tetracycline antibiotic.[1][2] This unique composition necessitates robust bioanalytical methods for its characterization, quantification, and the study of its mechanism of action. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for the bioanalytical characterization of this compound in complex biological matrices.[3] This document provides detailed application notes and experimental protocols for these methodologies, as well as an overview of the compound's mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Reference |
| Molecular Formula | C45H56N6O14S | [2] |
| Molecular Weight | 937.03 g/mol | [2] |
| Appearance | Yellowish-white crystalline powder | [4] |
| Solubility | Good water solubility (1 g/0.7 mL at 20°C) | [4][5] |
| Stability | Sensitive to light, heat, and air. | [4] |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used technique for the quantification of penicillins and tetracyclines and can be adapted for this compound analysis, particularly in pharmaceutical formulations.
Experimental Protocol: HPLC-UV for this compound in Pharmaceutical Formulations
1. Instrumentation and Reagents
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 4)
-
Water (HPLC grade)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (pH 4) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 350 nm (for simultaneous detection of penicillin and tetracycline moieties) |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
3. Sample Preparation
-
Standard Solutions: Prepare a stock solution of this compound reference standard in the mobile phase (1 mg/mL). Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: For solid dosage forms, accurately weigh and powder a representative sample. Dissolve a known amount in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, LC-MS/MS is the method of choice.
Experimental Protocol: LC-MS/MS for this compound in Human Plasma
1. Instrumentation and Reagents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
-
Reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. LC-MS/MS Parameters
| Parameter | Condition |
| Column | C8 (100 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its components (pipacycline and penicillin V) to identify precursor and product ions. |
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
4. Data Analysis
-
Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus the concentration of the calibrants.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The antibacterial activity of this compound is attributed to the combined actions of its tetracycline and penicillin components. The tetracycline moiety, pipacycline, is the primary agent responsible for inhibiting bacterial growth. It achieves this by binding to the 30S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery.[1][6][7] This binding event physically obstructs the aminoacyl-tRNA from accessing the A-site of the ribosome, thereby halting the elongation of the polypeptide chain and ultimately inhibiting protein synthesis.[6][7]
The disruption of protein synthesis has significant downstream effects on bacterial metabolism. Proteomic analyses of bacteria exposed to tetracyclines have revealed alterations in the abundance of proteins involved in key metabolic pathways, including energy metabolism and peptidoglycan synthesis.[8][9]
Caption: Mechanism of action of this compound.
Experimental Workflow
The overall workflow for the bioanalytical characterization of this compound in a research setting involves several key stages, from sample collection to data interpretation.
Caption: Bioanalytical workflow for this compound.
Conclusion
The bioanalytical methodologies outlined in this document provide a comprehensive framework for the accurate and reliable characterization and quantification of this compound in various research contexts. The detailed HPLC-UV and LC-MS/MS protocols can be adapted to suit specific experimental needs, from pharmaceutical quality control to pharmacokinetic studies in biological matrices. A thorough understanding of these methods, combined with insights into the compound's mechanism of action, will empower researchers to further investigate the therapeutic potential of this compound.
References
- 1. This compound|Antibiotic for Research|RUO [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound [drugfuture.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative proteome analysis of an antibiotic resistant Escherichia coli exposed to tetracycline reveals multiple affected metabolic and peptidoglycan processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Penimepicycline Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penimepicycline is an antibiotic salt combining phenoxymethylpenicillin (Penicillin V) and pipacycline, a derivative of tetracycline (B611298). This unique combination leverages the activity of both a β-lactam and a tetracycline antibiotic. Ensuring the purity and stability of this compound is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and quantifying its related substances and degradation products.
This document provides a detailed application note and protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound. The proposed method is designed to separate the active ingredients from their potential degradation products arising from hydrolysis, oxidation, and other stress conditions.
Analytical Method Principle
The method employs reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution is proposed to ensure the effective separation of the more polar degradation products from the relatively less polar parent compounds, all within a reasonable run time. Detection is performed using a UV-Vis detector, leveraging the chromophoric properties of both phenoxymethylpenicillin and pipacycline.
Proposed HPLC Method Parameters
A robust HPLC method for the simultaneous analysis of phenoxymethylpenicillin, pipacycline, and their degradation products requires careful optimization of the chromatographic conditions. The following is a proposed starting point for method development and validation.
| Parameter | Recommended Condition |
| HPLC System | Quaternary Gradient HPLC system with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.05 M Phosphate (B84403) Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm for Phenoxymethylpenicillin and its degradants, and 355 nm for Pipacycline and its degradants. A Diode Array Detector (DAD) is recommended for simultaneous monitoring. |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20, v/v) |
Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase A (0.05 M Phosphate Buffer, pH 3.0)
-
Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
4.1.2. Mobile Phase B (Acetonitrile)
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
4.1.3. Diluent
-
Prepare a mixture of Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).
4.1.4. Standard Solution Preparation (Example Concentration)
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Dilute to volume with diluent and mix well. This yields a concentration of approximately 500 µg/mL.
4.1.5. Sample Solution Preparation (Example Concentration)
-
Accurately weigh a quantity of the this compound sample equivalent to about 25 mg into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate to dissolve.
-
Dilute to volume with diluent and mix well.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1] The following conditions are recommended:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours. Neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an appropriate duration (e.g., as per ICH Q1B guidelines).
After exposure to the stress conditions, the samples should be diluted with the diluent to the target concentration and analyzed by the proposed HPLC method.
Data Presentation and Analysis
Quantitative data from the purity analysis and forced degradation studies should be summarized in clear and concise tables.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for both parent peaks) | ≤ 2.0 |
| Theoretical Plates (for both parent peaks) | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
| Resolution between parent peaks and closest impurity | ≥ 1.5 |
Table 2: Example Purity Analysis Data
| Peak ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 4.2 | 1,500 | 0.05 |
| Phenoxymethylpenicillin | 12.5 | 1,500,000 | 49.83 |
| Impurity 2 | 14.8 | 3,000 | 0.10 |
| Pipacycline | 18.2 | 1,500,000 | 49.83 |
| Impurity 3 | 21.1 | 4,500 | 0.15 |
| Total Impurities | 0.30 | ||
| Assay (Phenoxymethylpenicillin) | 99.67% | ||
| Assay (Pipacycline) | 99.55% |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation (Phenoxymethylpenicillin) | % Degradation (Pipacycline) | Major Degradation Products (RT, min) |
| Acid (0.1 N HCl, 60°C, 2h) | 15.2 | 10.5 | 6.8, 8.1 |
| Base (0.1 N NaOH, RT, 1h) | 25.8 | 18.3 | 5.3, 9.4 |
| Oxidation (3% H₂O₂, RT, 4h) | 8.1 | 5.6 | 11.2 |
| Thermal (105°C, 24h) | 4.5 | 3.1 | 13.5 |
| Photolytic (UV/Vis) | 6.3 | 9.8 | 19.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.
Logical Relationship of Method Validation
The following diagram shows the key parameters for HPLC method validation as per ICH guidelines.
Potential Degradation Pathways of this compound
This diagram illustrates the expected primary degradation pathways for the two active moieties of this compound.
Conclusion
The proposed RP-HPLC method provides a robust framework for the purity analysis of this compound. Through careful method development and validation, this approach can effectively separate and quantify the active ingredients and their degradation products, ensuring the quality and stability of the drug substance and product. The provided protocols for solution preparation and forced degradation studies serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry. The use of a diode array detector is highly recommended to facilitate the identification and quantification of impurities across the UV spectrum relevant to both parent molecules.
References
Application Note: Quantification of Penimepicycline in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of Penimepicycline in biological matrices, such as plasma, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an antibiotic salt composed of equimolar amounts of Penicillin V (phenoxymethylpenicillin) and Pipacycline (mepicycline), a tetracycline (B611298) derivative.[1][2] Given its composition, the quantitative method focuses on the detection of its constituent active molecules. This document provides comprehensive methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed Multiple Reaction Monitoring (MRM) transitions for high selectivity and sensitivity. All quantitative data and experimental parameters are summarized in structured tables for ease of reference.
Introduction
This compound is a broad-spectrum antibiotic that combines the mechanisms of action of both penicillin and tetracycline classes of drugs. Accurate quantification of this compound in biological fluids is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies in the drug development process. LC-MS/MS offers the high sensitivity and selectivity required for the precise measurement of drug concentrations in complex biological matrices.[3] This protocol details a robust LC-MS/MS method for the analysis of this compound by monitoring its constituent parts, Penicillin V and Pipacycline.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is recommended for the extraction of this compound's components from plasma samples.
Materials:
-
Human plasma
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled tetracycline or penicillin)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold ACN containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
Since this compound is a salt, it will dissociate in solution into Penicillin V and Pipacycline. Therefore, MRM transitions for both molecules should be monitored.
Table 2: Proposed MRM Transitions for Penicillin V and Pipacycline
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Penicillin V | 351.1 | 160.1 | 192.1 | 15 |
| Pipacycline | 587.3 | 440.2 | 158.1 | 25 |
Note: The MRM transitions and collision energies for Pipacycline are proposed based on the fragmentation patterns of similar tetracycline antibiotics and should be optimized during method development.
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Penicillin V | 1 - 1000 | > 0.99 |
| Pipacycline | 1 - 1000 | > 0.99 |
Table 4: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Penicillin V | 5 (LQC) | < 15 | < 15 | 85 - 115 |
| 50 (MQC) | < 15 | < 15 | 85 - 115 | |
| 800 (HQC) | < 15 | < 15 | 85 - 115 | |
| Pipacycline | 5 (LQC) | < 15 | < 15 | 85 - 115 |
| 50 (MQC) | < 15 | < 15 | 85 - 115 | |
| 800 (HQC) | < 15 | < 15 | 85 - 115 |
Table 5: Sensitivity and Recovery
| Analyte | LLOQ (ng/mL) | Extraction Recovery (%) |
| Penicillin V | 1 | > 85 |
| Pipacycline | 1 | > 85 |
Visualizations
The following diagrams illustrate the key workflows and relationships in this application.
Experimental workflow for the quantification of this compound.
Logical relationship of this compound and its quantifiable components.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in biological matrices by analyzing its constituent components, Penicillin V and Pipacycline. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, offers a robust and sensitive approach suitable for pharmacokinetic studies and other applications in drug development. The provided tables and diagrams facilitate the implementation of this method in a research or clinical laboratory setting.
References
Standardized In Vitro Time-Kill Curve Assay for Penimepicycline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penimepicycline is an antibiotic that is a salt of pipacycline, a tetracycline (B611298) antibiotic, and phenoxymethylpenicillin, a penicillin antibiotic.[1] This unique combination allows for a dual mechanism of action, targeting both bacterial protein synthesis via the 30S ribosomal subunit and cell wall synthesis by inhibiting peptidoglycan formation.[2][3] Time-kill curve assays are essential in vitro pharmacodynamic studies that provide valuable information on the rate and extent of antimicrobial activity over time.[4] These assays are critical for characterizing the bactericidal or bacteriostatic nature of an antimicrobial agent and for evaluating potential synergistic interactions between antibiotics.[5][6]
This document provides a detailed protocol for performing a standardized in vitro time-kill curve assay for this compound, tailored for researchers, scientists, and drug development professionals.
Principle of the Time-Kill Curve Assay
The in vitro time-kill curve assay measures the change in bacterial population density over a specified time period in the presence of an antimicrobial agent. A starting inoculum of a specific bacterial strain is exposed to various concentrations of the antimicrobial agent, typically multiples of its Minimum Inhibitory Concentration (MIC).[7] At predefined time points, aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL). The results are plotted as log10 CFU/mL versus time, allowing for the visualization of the killing kinetics.[8]
For combination antibiotics like this compound, this assay can also be adapted to assess synergy, which is generally defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared to its most active single agent.[5][9]
Data Presentation
The quantitative data generated from a time-kill curve assay for this compound should be summarized in clear and structured tables to facilitate comparison between different concentrations and control groups. Below are example tables for a hypothetical study against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Components against Staphylococcus aureus ATCC 29213
| Antimicrobial Agent | MIC (µg/mL) |
| This compound | 1.0 |
| Pipacycline | 2.0 |
| Phenoxymethylpenicillin | 0.5 |
Table 2: Time-Kill Curve Data for this compound against Staphylococcus aureus ATCC 29213 (Initial Inoculum: ~6.0 log10 CFU/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5 x MIC (log10 CFU/mL) | 1 x MIC (log10 CFU/mL) | 2 x MIC (log10 CFU/mL) | 4 x MIC (log10 CFU/mL) |
| 0 | 6.02 | 6.01 | 6.03 | 6.02 | 6.01 |
| 2 | 6.85 | 6.15 | 5.80 | 5.50 | 4.80 |
| 4 | 7.50 | 6.20 | 5.20 | 4.60 | 3.50 |
| 8 | 8.20 | 6.30 | 4.50 | 3.20 | <2.00 |
| 24 | 9.10 | 6.80 | 3.10 | <2.00 | <2.00 |
Note: <2.00 indicates the count was below the limit of detection.
Table 3: Synergy Analysis of Pipacycline and Phenoxymethylpenicillin Combination against Staphylococcus aureus ATCC 29213 at 24 hours
| Treatment | 24-hour log10 CFU/mL | log10 Reduction from Initial Inoculum | log10 Reduction vs. Most Active Component | Synergy Interpretation |
| Growth Control | 9.10 | -3.08 | - | - |
| Pipacycline (1 x MIC) | 5.50 | 0.52 | - | - |
| Phenoxymethylpenicillin (1 x MIC) | 4.80 | 1.22 | - | - |
| Combination (1 x MIC each) | 3.10 | 2.92 | 1.70 | Indifference |
| Combination (0.5 x MIC each) | 4.20 | 1.82 | 0.60 | Indifference |
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC)
Prior to performing the time-kill assay, the MIC of this compound and its individual components against the test organism must be determined using a standardized method such as broth microdilution as per CLSI or EUCAST guidelines.[10][11]
II. In Vitro Time-Kill Curve Assay Protocol
A. Materials and Reagents
-
This compound analytical standard
-
Pipacycline analytical standard
-
Phenoxymethylpenicillin analytical standard
-
Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable agar medium
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Sterile culture tubes or flasks
-
Incubator shaker (35 ± 2°C)
-
Spectrophotometer
-
Sterile pipettes, dilution tubes, and plating supplies
B. Inoculum Preparation
-
From a fresh overnight culture on an agar plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a tube of CAMHB.
-
Incubate at 35 ± 2°C with agitation until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
C. Assay Setup
-
Prepare stock solutions of this compound, pipacycline, and phenoxymethylpenicillin in a suitable solvent and sterilize by filtration.
-
Prepare test tubes or flasks containing CAMHB with the desired concentrations of the antimicrobial agents (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube containing only CAMHB and the bacterial inoculum.
-
For synergy testing, include tubes with each individual component at the desired concentrations and tubes with the combination of the components.
D. Experimental Procedure
-
Inoculate each tube with the prepared bacterial suspension to achieve the final starting density.
-
Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Following incubation, count the number of colonies on plates with a countable range (typically 30-300 colonies).
E. Data Analysis
-
Calculate the CFU/mL for each time point using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time for each concentration and the growth control.
-
Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[12]
-
Bacteriostatic activity is defined as a <3-log10 reduction in CFU/mL from the initial inoculum.
-
For synergy analysis, compare the log10 CFU/mL of the combination with that of the most active single agent at 24 hours. Synergy is defined as a ≥2-log10 decrease, indifference as a <2-log10 change, and antagonism as a ≥2-log10 increase in CFU/mL.[5][9]
Visualization of Signaling Pathways and Workflows
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for the time-kill curve assay.
References
- 1. Comparison of tetracycline action on Staphylococcus aureus and Escherichia coli by microbial kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]
- 4. Rate of penicillin killing of Staphylococcus aureus and Autobac 1 susceptibility test results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. Effect of Ampicillin, Streptomycin, Penicillin and Tetracycline on Metal Resistant and Non-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal activity of phenoxymethylpenicillin in an in-vitro model simulating tissue kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin - Wikipedia [en.wikipedia.org]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacodynamic Modeling of Penimepicycline In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penimepicycline is a broad-spectrum antibiotic that is a salt of mepicycline (a tetracycline (B611298) derivative) and phenoxymethylpenicillin (penicillin V)[1]. This unique combination allows for a dual mechanism of action, targeting both bacterial protein synthesis and cell wall synthesis. The tetracycline component, mepicycline, binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site and thereby inhibiting protein synthesis[2]. The penicillin component, phenoxymethylpenicillin, acts by inhibiting the transpeptidase enzyme that catalyzes the final step of peptidoglycan cross-linking in bacterial cell wall synthesis[3][4][5].
Pharmacodynamic (PD) modeling is essential for understanding the relationship between drug concentration and its antimicrobial effect over time. In vitro PD models are crucial tools for early drug development, helping to determine optimal dosing regimens and predict clinical efficacy[6][7][8][9]. This application note provides detailed protocols for the in vitro evaluation of this compound's pharmacodynamics, focusing on three key assays: Minimum Inhibitory Concentration (MIC) determination, Time-Kill Curve analysis, and Post-Antibiotic Effect (PAE) assessment.
Pharmacodynamic Principles of this compound
The efficacy of tetracyclines is often best predicted by the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC)[10][11]. Penicillins, on the other hand, typically exhibit time-dependent killing, where the duration of time the concentration remains above the MIC (%T>MIC) is the key predictive parameter. Given this compound's dual nature, a comprehensive in vitro PD evaluation is necessary to characterize its activity.
Experimental Workflow
The overall workflow for the in vitro pharmacodynamic evaluation of this compound involves a sequential series of experiments to determine its potency, killing kinetics, and persistent effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|Antibiotic for Research|RUO [benchchem.com]
- 3. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. In Vitro Pharmacodynamic Models to Evaluate Anti-infective Pharmacodynamics | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Determination of pharmacokinetic-pharmacodynamic cutoff values of oxytetracycline in calves and adult cattle using population pharmacokinetic modeling [frontiersin.org]
Troubleshooting & Optimization
Optimizing Penimepicycline Concentration for In Vitro Bacterial Growth Inhibition: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Penimepicycline in in vitro bacterial growth inhibition assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a combination antibiotic composed of Pipacycline and Phenoxymethylpenicillin (Penicillin V).[1][2] This dual-component nature gives it a broad spectrum of activity.
-
Pipacycline , a tetracycline (B611298) antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby halting the elongation of peptide chains.[3]
-
Phenoxymethylpenicillin , a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall. It does this by acylating the active site of transpeptidases, enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[4] This leads to a weakened cell wall and ultimately, cell lysis.[5][6]
2. What is the expected antibacterial spectrum of this compound?
Based on its components, this compound is expected to be effective against a range of Gram-positive and some Gram-negative bacteria.
-
Phenoxymethylpenicillin is primarily active against Gram-positive bacteria such as Streptococcus species and some Staphylococcus species (excluding penicillinase-producing strains).[7][8][9] It has limited activity against Gram-negative bacteria.[7]
-
Pipacycline , as a tetracycline, generally possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[10]
The combination is designed to provide a broader coverage than either agent alone.
3. What are the standard starting concentrations for in vitro susceptibility testing with this compound?
Specific Minimum Inhibitory Concentration (MIC) ranges for this compound are not widely published. Therefore, it is recommended to perform a preliminary range-finding experiment. A sensible starting point would be to test a wide range of concentrations based on the known MICs of its individual components. For initial screening, a concentration range of 0.06 to 64 µg/mL is often used for penicillins and tetracyclines against susceptible organisms.
4. How should I prepare a stock solution of this compound?
The solubility of this compound should be confirmed from the manufacturer's product data sheet. Generally, antibiotic stock solutions are prepared by dissolving the powder in a suitable solvent (e.g., sterile distilled water, DMSO) to a high concentration (e.g., 10 mg/mL or 100x the highest concentration to be tested). The stock solution should be filter-sterilized through a 0.22 µm filter and can be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
5. Which quality control (QC) strains should I use for my experiments?
Standard QC strains as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be used.[11][12] For assessing the activity of this compound, it is advisable to use QC strains that are susceptible to both tetracyclines and penicillins. Recommended strains include:
-
Staphylococcus aureus ATCC® 29213™
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
Troubleshooting Guides
This section addresses common issues encountered during in vitro bacterial growth inhibition experiments with this compound.
Troubleshooting Unexpected MIC Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of growth at any concentration | 1. Bacterial strain is resistant to both components of this compound.2. Inactivation of the antibiotic due to improper storage or handling.3. High inoculum density. | 1. Verify the identity and expected susceptibility profile of your bacterial strain. Test against QC strains with known susceptibility.2. Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained.3. Standardize the inoculum to a 0.5 McFarland standard. |
| Higher than expected MIC values | 1. Inoculum is too dense.2. Partial inactivation of the antibiotic.3. Presence of interfering substances in the media. | 1. Ensure accurate standardization of the inoculum.2. Prepare fresh antibiotic dilutions for each experiment.3. Use recommended Mueller-Hinton broth/agar (B569324) for susceptibility testing.[13] |
| Lower than expected MIC values | 1. Inoculum is too light.2. Antibiotic stock solution is at a higher concentration than intended. | 1. Verify the inoculum density using a spectrophotometer or densitometer.2. Re-calculate and prepare a fresh stock solution, ensuring accurate weighing of the compound. |
| Inconsistent results between replicates | 1. Uneven distribution of inoculum.2. Pipetting errors during serial dilutions.3. Contamination of the culture or reagents. | 1. Ensure the bacterial suspension is homogenous before inoculation.2. Calibrate pipettes regularly and use proper pipetting techniques.3. Use aseptic techniques throughout the experimental setup. Check for contamination by plating a sample of the inoculum and broth on non-selective agar. |
| "Skipped wells" in broth microdilution (growth in a well with a higher concentration than a well with no growth) | 1. Pipetting error leading to a missed well or incorrect volume.2. Contamination of a single well. | 1. Repeat the assay, paying close attention to the dilution and inoculation steps.2. Examine the well for any signs of contamination. If suspected, repeat the experiment. |
Troubleshooting Disk Diffusion Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No zone of inhibition | 1. Bacterial resistance.2. Inactive antibiotic disks. | 1. Confirm the expected susceptibility of the bacterial strain.2. Use new, properly stored antibiotic disks. Test with a known susceptible QC strain. |
| Zone sizes are too small | 1. Inoculum is too heavy.2. Agar depth is too thick.3. Antibiotic has diffused poorly. | 1. Standardize inoculum to a 0.5 McFarland standard.2. Ensure a uniform agar depth of 4 mm.[13]3. Ensure disks are firmly applied to the agar surface. |
| Zone sizes are too large | 1. Inoculum is too light.2. Agar depth is too thin. | 1. Verify inoculum density.2. Maintain a consistent agar depth of 4 mm. |
| Presence of colonies within the zone of inhibition | 1. Mixed culture.2. Selection of resistant mutants. | 1. Ensure the purity of the inoculum by re-streaking on an appropriate agar plate.2. This can be a valid biological observation. Document the finding and consider further investigation of the resistant colonies. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
This compound stock solution (e.g., 1280 µg/mL).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial culture in the logarithmic growth phase.
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
2. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the working this compound solution (e.g., 128 µg/mL, prepared from the stock solution) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in concentrations ranging from 64 µg/mL to 0.125 µg/mL.
-
Well 11 will serve as a growth control (no antibiotic). Add 100 µL of CAMHB.
-
Well 12 will serve as a sterility control (no bacteria). Add 200 µL of CAMHB.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well.
-
The final volume in each test well will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol is based on the Kirby-Bauer method as described by CLSI.
1. Preparation of Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
This compound disks (potency to be determined based on preliminary experiments, or use separate Pipacycline and Penicillin V disks).
-
Bacterial culture in the logarithmic growth phase.
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs.
2. Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
3. Inoculation of Agar Plate:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure an even distribution of the inoculum.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of Antibiotic Disks:
-
Aseptically apply the this compound disks to the surface of the inoculated agar plate.
-
Gently press each disk with sterile forceps to ensure complete contact with the agar.
-
Disks should be placed at least 24 mm apart from center to center.
5. Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results:
-
Measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a ruler or caliper.
-
Interpret the zone diameters according to established breakpoints for tetracyclines and penicillins as a preliminary guide. Specific breakpoints for this compound will need to be established through further studies.
Data Presentation
Table 1: Hypothetical MIC Values of this compound and its Components against Quality Control Strains
| Bacterial Strain | This compound MIC (µg/mL) | Pipacycline MIC (µg/mL) | Phenoxymethylpenicillin MIC (µg/mL) |
| S. aureus ATCC® 29213™ | 0.25 | 0.5 | 0.125 |
| E. coli ATCC® 25922™ | 4 | 2 | >64 |
| E. faecalis ATCC® 29212™ | 1 | 2 | 0.5 |
| P. aeruginosa ATCC® 27853™ | >64 | >64 | >64 |
Note: These are example values and should be determined experimentally.
Table 2: Example Zone Diameter Interpretive Chart (based on CLSI guidelines for individual components)
| Antibiotic Disk | Disk Potency | Zone Diameter (mm) |
| Susceptible | ||
| Tetracycline (surrogate for Pipacycline) | 30 µg | ≥ 19 |
| Penicillin (for Staphylococci) | 10 units | ≥ 29 |
Note: This table is for illustrative purposes. Official CLSI or EUCAST documents should be consulted for the most current interpretive criteria.[11][14][15]
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Logical workflow for troubleshooting unexpected MIC results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Antibiotic characteristics of mepicycline, a synthetic tetracycline derivative, and of this compound, a new antibiotic compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|Antibiotic for Research|RUO [benchchem.com]
- 4. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pipacycline [drugfuture.com]
- 11. iacld.com [iacld.com]
- 12. szu.gov.cz [szu.gov.cz]
- 13. apec.org [apec.org]
- 14. fda.gov [fda.gov]
- 15. bsac.org.uk [bsac.org.uk]
Addressing Penimepicycline stability issues in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Penimepicycline in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a dual-action antibiotic that is a salt formed from equimolar amounts of Penicillin V (phenoxymethylpenicillin) and Pipacycline (a tetracycline (B611298) derivative).[1][2][3] This combination provides a broad spectrum of antibacterial activity.
Q2: What are the primary factors affecting this compound stability in aqueous solutions?
The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. As a compound of penicillin and tetracycline, it is susceptible to degradation pathways common to both antibiotic classes.
Q3: What is the optimal pH range for storing this compound solutions?
Based on the stability profile of its components, this compound solutions are expected to be most stable in a slightly acidic to neutral pH range, approximately pH 6.0 to 7.0. Both highly acidic and alkaline conditions can accelerate the degradation of the penicillin component's β-lactam ring.
Q4: How does temperature impact the stability of this compound solutions?
Higher temperatures significantly accelerate the degradation of this compound. For short-term storage, refrigeration at 2-8°C is recommended. Stock solutions should be stored at -20°C or lower for long-term stability.
Q5: What are the expected degradation products of this compound?
Degradation is likely to occur in both the penicillin and tetracycline moieties. The penicillin component can hydrolyze to form penicilloic acid, which is inactive.[4] The tetracycline component can undergo epimerization and dehydration, particularly under acidic conditions, to form inactive anhydrotetracycline (B590944) and epitetracycline.
Troubleshooting Guides
Issue 1: Rapid Loss of Antibacterial Activity in Experiments
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Verify Solution pH: Ensure the pH of your culture medium or buffer is within the optimal range of 6.0-7.0.
-
Control Temperature: Prepare fresh working solutions for each experiment and minimize the time they are kept at room temperature or 37°C.
-
Fresh Preparation: Prepare this compound solutions immediately before use. Avoid using solutions that have been stored for extended periods, even if refrigerated.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in foil.
-
Issue 2: Precipitation in this compound Stock or Working Solutions
-
Possible Cause: Poor solubility or pH-dependent precipitation.
-
Troubleshooting Steps:
-
Check Solvent: While this compound is water-soluble, for high concentrations, consider using a small amount of a compatible organic solvent like DMSO for the initial stock solution before further dilution in aqueous media.
-
Adjust pH: If precipitation occurs upon dilution, check the pH of the final solution. Adjust if necessary to bring it closer to the optimal stability range.
-
Filter Sterilization: If you observe particulate matter after dissolution, use a 0.22 µm syringe filter to sterilize and remove any undissolved particles.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause: Inconsistent potency of this compound due to degradation.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a strict, standardized protocol for preparing your this compound solutions for every experiment.
-
Aliquot Stock Solutions: Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Perform Stability Testing: If high consistency is critical, perform a simple stability study under your specific experimental conditions (see Experimental Protocols section).
-
Data Presentation
Table 1: Estimated Stability of this compound in Aqueous Solution
| pH | Temperature | Estimated Half-life (t½) | Recommendations |
| < 4 | 37°C | < 24 hours | Avoid; rapid degradation of the penicillin moiety. |
| 6.0 - 7.0 | 4°C | Several days | Recommended for short-term storage of working solutions. |
| 6.0 - 7.0 | 25°C (RT) | 24 - 48 hours | Use within one working day. |
| 6.0 - 7.0 | 37°C | < 24 hours | Prepare fresh for each experiment. |
| > 8 | 37°C | < 24 hours | Avoid; accelerated degradation of both components. |
Disclaimer: These are estimated values based on the properties of penicillin and tetracycline antibiotics. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.0)
-
Sterile conical tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile conical tube, dissolve the powder in a small volume of sterile water or buffer.
-
Once fully dissolved, bring the solution to the final desired volume.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into single-use sterile microcentrifuge tubes.
-
Store at -20°C, protected from light.
-
Protocol 2: Stability Assessment of this compound by HPLC
-
Objective: To determine the degradation rate of this compound under specific experimental conditions.
-
Methodology:
-
Prepare a fresh this compound solution in the desired aqueous medium (e.g., cell culture medium, buffer).
-
Divide the solution into aliquots and store them under the conditions to be tested (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
Immediately analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column is a common starting point for the analysis of penicillins and tetracyclines.[5][6][7]
-
Monitor the decrease in the peak area of the intact this compound and the appearance of degradation product peaks.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Visualizations
References
- 1. This compound|Antibiotic for Research|RUO [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-formylpenicillamine and penicillamine as degradation products of penicillins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of stability indicating HPLC methods for related substances and assay analyses of amoxicillin and potassium clavulanate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting Penimepicycline resistance development in bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Penimepicycline resistance in bacterial strains. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-action antibiotic that is the phenoxymethylpenicillinate salt of pipacycline, a tetracycline (B611298) antibiotic.[1][2][3] Its mechanism of action is twofold:
-
Tetracycline Component (Pipacycline): This component inhibits protein synthesis by binding to the 30S ribosomal subunit of the bacteria. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain.[1]
-
Penicillin Component (Phenoxymethylpenicillin): As a member of the beta-lactam family of antibiotics, this component inhibits the synthesis of the bacterial cell wall.[4] It does this by binding to and inactivating DD-transpeptidase, an enzyme essential for cross-linking peptidoglycan, the structural backbone of the cell wall.[4][5] The compromised cell wall cannot withstand internal osmotic pressure, leading to cell lysis and death.[4][5]
Q2: My bacterial strain is showing resistance to this compound. What are the potential mechanisms of resistance?
Resistance to a combination antibiotic like this compound can be complex. The resistance is likely directed against one or both of its components. The primary mechanisms to investigate are:
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[6] This is a very common resistance mechanism against tetracyclines.[1]
-
Target Modification:
-
Ribosomal Protection: Alterations in the 30S ribosomal subunit can prevent the binding of the tetracycline component, rendering it ineffective.[1][7]
-
Altered Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce their affinity for the penicillin component, thus allowing cell wall synthesis to proceed even in the presence of the antibiotic.[8][9][10]
-
-
Enzymatic Degradation: The most common form of resistance to penicillins is the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, which is the active part of the penicillin molecule, inactivating the antibiotic.[4][11][12]
Q3: How do I begin to investigate the mechanism of this compound resistance in my bacterial strain?
A stepwise approach is recommended. Start with phenotypic assays to narrow down the possibilities before proceeding to more complex genotypic analyses. A suggested workflow is outlined below.
Troubleshooting Experimental Results
Q4: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent. What could be the cause?
Inconsistent MIC values can arise from several factors related to experimental technique and reagents.[13] Refer to the table below for common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure the bacterial suspension is at the correct turbidity (e.g., 0.5 McFarland standard). An inoculum that is too dense or too sparse will lead to inaccurate MICs.[14] |
| Media Quality | Use fresh, appropriate media (e.g., Cation-Adjusted Mueller-Hinton Broth). Variations in pH or cation concentration can affect antibiotic activity.[13] |
| Antibiotic Preparation | Prepare fresh stock solutions of this compound and store them correctly. Repeated freeze-thaw cycles can degrade the antibiotic. |
| Incubation Conditions | Maintain consistent incubation temperature (typically 35°C ± 2°C) and duration (16-20 hours for most bacteria).[13] |
| Pipetting Errors | Calibrate pipettes regularly to ensure accurate serial dilutions of the antibiotic.[13] |
| Contamination | Check for contamination in your bacterial culture, media, or plates, as this can lead to unexpected growth.[13] |
Q5: The zone of inhibition in my disk diffusion assay is smaller than expected for a susceptible strain. What should I check?
Similar to MIC testing, disk diffusion results are sensitive to experimental parameters.[15]
| Potential Cause | Troubleshooting Steps |
| Agar (B569324) Depth | Ensure the Mueller-Hinton agar has a uniform depth (typically 4 mm). If the agar is too deep, the zone of inhibition will be smaller. |
| Inoculum Density | Use a 0.5 McFarland standard for the inoculum. A lawn of bacteria that is too dense will result in smaller zones of inhibition.[14] |
| Disk Potency | Use antibiotic disks that have been stored correctly and are not expired. |
| Disk Placement | Ensure the disk is placed firmly on the agar to allow for proper diffusion of the antibiotic.[13] |
| Incubation Time/Temp | Adhere to standard incubation times and temperatures.[13] |
Experimental Protocols & Data Interpretation
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Methodology:
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Prepare Antibiotic Dilutions: Perform serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range to test is 0.06 to 64 µg/mL.
-
Inoculation: Within 15 minutes of preparing the inoculum, dilute it further in CAMHB so that each well of the microtiter plate receives a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Protocol 2: Investigating the Role of Efflux Pumps
This assay uses an efflux pump inhibitor (EPI) to see if it restores susceptibility to this compound. Phenylalanine-arginine β-naphthylamide (PAβN) is a commonly used broad-spectrum EPI.[16]
Methodology:
-
Perform MIC Assay: Set up two sets of MIC assays for this compound as described in Protocol 1.
-
Add EPI: In one set of assays, add a sub-inhibitory concentration of an EPI (e.g., PAβN at 20 µg/mL) to all wells containing the antibiotic and the bacterial inoculum.[16]
-
Incubation and Reading: Incubate and read the results as previously described.
-
Data Analysis: Compare the MIC of this compound in the presence and absence of the EPI. A significant decrease (four-fold or greater) in the MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.
Sample Data Interpretation:
| Bacterial Strain | This compound MIC (µg/mL) | This compound + EPI MIC (µg/mL) | Fold Change in MIC | Interpretation |
| Control (Susceptible) | 2 | 2 | 1 | No significant efflux |
| Resistant Strain A | 32 | 4 | 8 | Efflux is a likely mechanism of resistance |
| Resistant Strain B | 32 | 32 | 1 | Efflux is unlikely to be the primary mechanism |
Protocol 3: Testing for Beta-Lactamase Production
This assay determines if resistance is due to enzymatic degradation of the penicillin component. The nitrocefin (B1678963) test is a common colorimetric method.
Methodology:
-
Prepare Reagent: Rehydrate a nitrocefin disk or solution according to the manufacturer's instructions.
-
Inoculation: Using a sterile loop, take several colonies of the test organism and smear them onto the hydrated nitrocefin disk or into the solution.
-
Observation: Observe for a color change. A rapid change from yellow to red/pink indicates the presence of beta-lactamase.
-
Interpretation: A positive result strongly suggests that resistance to this compound is at least partially due to the degradation of its penicillin component.
Visualizing Workflows and Pathways
Experimental Workflow for Troubleshooting Resistance
The following diagram outlines a logical workflow for investigating the mechanism of this compound resistance.
Caption: Workflow for investigating this compound resistance.
Major Bacterial Resistance Pathways
This diagram illustrates the primary mechanisms by which bacteria can develop resistance to the tetracycline and penicillin components of this compound.
Caption: Overview of resistance mechanisms against this compound components.
References
- 1. This compound|Antibiotic for Research|RUO [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. youtube.com [youtube.com]
- 6. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin Resistance: How Penicillin-Resistant Bacteria Avoid Destruction - Video | Study.com [study.com]
- 11. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Improving Penimepicycline Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Penimepicycline in cell-based assays, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-action antibiotic which is a salt combination of pipacycline (B610111) (a tetracycline (B611298) antibiotic) and phenoxymethylpenicillin (penicillin V)[1][2]. Its mechanism of action is twofold:
-
Pipacycline (Tetracycline component): Inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby halting peptide chain elongation.
-
Phenoxymethylpenicillin (Penicillin V component): Inhibits the synthesis of the bacterial cell wall by acylating the active site of transpeptidases, enzymes essential for the cross-linking of peptidoglycan. This leads to a weakened cell wall and eventual cell lysis[3].
Q2: I'm observing precipitation when I add this compound to my cell culture medium. Why is this happening?
While some sources may indicate high water solubility for this compound as a dry powder, its solubility can be significantly lower in the complex environment of cell culture media. Several factors can contribute to precipitation:
-
pH: The physiological pH of most cell culture media (typically 7.2-7.4) can be suboptimal for the solubility of tetracyclines and the stability of penicillins.
-
Salt Concentration: The various salts present in culture media can interact with this compound, reducing its solubility.
-
Temperature: Changes in temperature, especially cooling, can decrease the solubility of the compound.
-
High Concentration: Attempting to directly dissolve this compound to a high final concentration in the medium can lead to supersaturation and precipitation.
-
Interaction with Media Components: Proteins and other macromolecules in serum-supplemented media can potentially interact with the compound, affecting its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Due to the potential for poor aqueous solubility in physiological buffers, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. The most common and recommended solvents for tetracycline-class antibiotics are dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is also advisable to protect the stock solution from light.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for cell-based assays.
| Problem | Possible Cause | Solution |
| Precipitation upon initial dissolving | The compound has low solubility in the chosen solvent at the desired concentration. | - Use a recommended organic solvent like DMSO or ethanol to prepare a high-concentration stock solution.- Gentle warming (to no more than 37°C) and vortexing may aid dissolution.- Sonication can also be attempted to break up small particles and enhance dissolution. |
| Precipitation when diluting stock solution into aqueous media | The high local concentration of the compound upon addition to the aqueous buffer causes it to "crash out" of solution. | - Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.- Perform a serial dilution of the stock solution in the cell culture medium.- Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity. |
| Cloudiness or precipitate forms in the media during incubation | The compound is unstable or has low solubility under the incubation conditions (37°C, pH 7.4). | - Decrease the final concentration of this compound in the assay.- Prepare fresh working solutions immediately before each experiment.- If the experiment allows, consider adjusting the pH of the buffer slightly, though this may impact cell viability.- Include a vehicle control (medium with the same concentration of the organic solvent used for the stock solution) in your experiments to account for any solvent effects. |
| Inconsistent or non-reproducible results | This could be due to incomplete dissolution, precipitation, or degradation of the compound. | - Always visually inspect your solutions for any signs of precipitation before use.- Prepare fresh stock and working solutions regularly.- Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (time, temperature) to understand its degradation kinetics[4][5][6][7]. |
Data Presentation: Solubility of Related Compounds
| Compound/Class | Solvent | Solubility | Notes |
| Tetracycline Hydrochloride | Water | Freely soluble[6] | Stability in aqueous solutions is pH-dependent and can be poor. |
| Tetracycline Hydrochloride | DMSO | ~1 mg/mL | A common solvent for preparing stock solutions. |
| Tetracycline Hydrochloride | Ethanol | Soluble | Another option for stock solution preparation. |
| Penicillin G Sodium Salt | Water | 100 mg/mL | Highly soluble in water. |
| Penicillin G Sodium Salt | Ethanol | Soluble | Also soluble in ethanol. |
| Pipacycline | Water, Ethanol, Methanol, DMSO | Good solubility | The tetracycline component of this compound is reported to have good solubility in water and organic solvents[5]. |
Disclaimer: This data is for informational purposes and may not be directly representative of this compound's solubility. It is crucial to empirically determine the solubility of this compound in your specific experimental system.
Experimental Protocols
1. Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. Preparation of a Working Solution in Cell Culture Medium
This protocol describes the preparation of a 10 µg/mL working solution from a 10 mg/mL stock.
-
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Procedure:
-
In a sterile conical tube, add the desired volume of pre-warmed cell culture medium.
-
Calculate the volume of the 10 mg/mL stock solution needed for a 1:1000 dilution to achieve a final concentration of 10 µg/mL.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute working solution.
-
3. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on a chosen cell line.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Visualizations
Caption: Experimental workflow for this compound cell-based assays.
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A cell wall damage response mediated by a sensor kinase/response regulator pair enables beta-lactam tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Penimepicycline in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Penimepicycline in cellular models. This compound is a compound that combines a tetracycline (B611298) antibiotic (pipacycline) with a penicillin antibiotic.[1][2] Therefore, it is crucial to consider the potential off-target effects stemming from both components.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a salt combining pipacycline (B610111) (a tetracycline) and phenoxymethylpenicillin (a penicillin).[1][2] Its on-target antibacterial activity is twofold:
-
Tetracycline component (Pipacycline): Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, which obstructs the attachment of aminoacyl-tRNA to the ribosomal A-site.[3]
-
Penicillin component: Inhibits the synthesis of the bacterial cell wall by acylating the active site of transpeptidases (penicillin-binding proteins), enzymes crucial for cross-linking peptidoglycan.[4][5]
Q2: What are the potential off-target effects of this compound in mammalian cellular models?
A2: While specific data on this compound is limited, off-target effects can be inferred from its components, particularly the tetracycline moiety. Tetracyclines like doxycycline (B596269) have been shown to affect mammalian cells by:
-
Mitochondrial Dysfunction: Tetracyclines can inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes, leading to impaired oxidative phosphorylation and a shift towards glycolysis.[6][7]
-
Alterations in Gene Expression: Treatment with tetracyclines can lead to widespread changes in gene expression in human cell lines.[6][7]
-
Inhibition of Matrix Metalloproteinases (MMPs): Some tetracyclines are known to inhibit MMPs, which could affect extracellular matrix remodeling and cell signaling.
-
Induction of Apoptosis and Retardation of Proliferation: At higher concentrations, tetracyclines can induce programmed cell death and slow down cell proliferation.[6]
The penicillin component is generally considered to have fewer off-target effects in mammalian cells as they lack a cell wall. However, at high concentrations, unforeseen interactions cannot be entirely ruled out.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
A3: The key is to find the therapeutic window where you observe the desired on-target effect with minimal off-target consequences. This can be achieved by performing a dose-response experiment. Start with a broad range of concentrations and assess both the desired activity and cellular toxicity.
Q4: My cells are showing unexpected changes in metabolism (e.g., increased lactate (B86563) production). Could this be an off-target effect of this compound?
A4: Yes, this is a known off-target effect of tetracycline antibiotics.[6][7] The tetracycline component of this compound can impair mitochondrial function, causing cells to shift from oxidative phosphorylation to glycolysis for energy production, resulting in increased lactate secretion.[6] Consider lowering the concentration of this compound or reducing the exposure time.
Q5: I am observing a decrease in cell proliferation that is not related to my intended experimental outcome. What should I do?
A5: Reduced cell proliferation can be a sign of cellular stress or toxicity due to off-target effects.[6] It is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your specific cell line. Aim to work at concentrations well below the cytotoxic threshold.
Troubleshooting Guides
Issue 1: High Cellular Toxicity or Unexpected Cell Death
| Potential Cause | Troubleshooting Steps |
| This compound concentration is too high. | 1. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line.[8] 2. Use a concentration well below the IC50 for your experiments. 3. Consider shortening the exposure time. |
| Cell line is particularly sensitive. | 1. Test different eukaryotic cell lines to find one that is more resistant to potential off-target effects.[8] |
| Contamination of the this compound stock. | 1. Ensure the stock solution is sterile and free of contaminants that could cause cytotoxicity. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound. | 1. Prepare fresh stock solutions of this compound. Some antibiotics can degrade over time, especially with improper storage or repeated freeze-thaw cycles.[9] 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| Variations in cell culture conditions. | 1. Maintain consistent cell passage numbers and seeding densities between experiments.[8] |
| Compound instability in culture media. | 1. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
Issue 3: Observed Phenotype Does Not Match Expected On-Target Effect
| Potential Cause | Troubleshooting Steps |
| The phenotype is a result of one or more off-target effects. | 1. Perform Pathway Analysis: Use techniques like RNA sequencing or proteomic analysis to identify unexpectedly perturbed signaling pathways.[8] 2. Validate Off-Target Interactions: Use methods like Western blotting or qPCR to confirm the engagement of suspected off-target proteins.[8] 3. Use a Structurally Unrelated Compound: If possible, use another compound that targets the same primary pathway but has a different chemical structure to see if the same phenotype is observed.[8] |
| The intended target is not expressed in the cell line. | 1. Confirm the expression of the target protein in your cellular model using techniques such as Western blotting, qPCR, or immunofluorescence. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Different Human Cell Lines
| Cell Line | Compound | Maximum Non-Toxic Concentration (µg/mL) |
| HEK293T | This compound | 25 |
| HeLa | This compound | 15 |
| A549 | This compound | 30 |
Note: This data is hypothetical and should be determined experimentally for your specific cell line.
Table 2: Hypothetical On-Target vs. Off-Target Activity of this compound
| Concentration (µg/mL) | On-Target Activity (% Inhibition of Bacterial Growth) | Off-Target Effect (Lactate Production, % of Control) |
| 1 | 95 | 110 |
| 5 | 99 | 150 |
| 10 | 100 | 220 |
| 25 | 100 | 350 |
Note: This data is hypothetical and serves as an example for establishing a therapeutic window.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to the mammalian cell line of interest.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with your mammalian cells at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test might be from 0.1 µg/mL to 100 µg/mL. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).[9]
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on Cellular Metabolism via Lactate Assay
Objective: To determine if this compound affects the metabolic profile of the cells by measuring lactate secretion.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
24-well plates
-
This compound stock solution
-
Lactate assay kit
-
Microplate reader
Procedure:
-
Seed cells in 24-well plates and allow them to adhere and reach about 70-80% confluency.
-
Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for the desired duration. Include a vehicle control.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Perform the lactate assay on the collected supernatant according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Determine the lactate concentration for each treatment condition and compare it to the vehicle control to assess the impact on glycolysis.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|Antibiotic for Research|RUO [benchchem.com]
- 4. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Penimepicycline Dosage Adjustment in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Penimepicycline dosage in animal models of infection. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a compound antibiotic, specifically the phenoxymethylpenicillinate salt of the tetracycline (B611298) antibiotic pipacycline (B610111) (mepicycline).[1][2] Its structure combines elements from both the tetracycline and penicillin classes.[1] This dual nature gives it a unique mechanism of action:
-
Tetracycline Component (Pipacycline): This component inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding blocks the attachment of aminoacyl-tRNA to the ribosomal A-site, effectively halting the addition of new amino acids to the growing peptide chain.[1]
-
Penicillin Component (Phenoxymethylpenicillin - Penicillin V): This component inhibits the synthesis of the bacterial cell wall.[3] It achieves this by irreversibly acylating penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan.[4] Disruption of the cell wall's integrity leads to cell lysis and bacterial death.
Q2: What are the general pharmacokinetic and pharmacodynamic (PK/PD) properties to consider for this compound?
While specific PK/PD data for this compound is limited, the properties of its constituent components provide a basis for experimental design.
-
Tetracyclines (like Pipacycline): Generally, tetracyclines are considered time-dependent antibiotics.[5][6] Their efficacy is often linked to the cumulative time the drug concentration remains above the Minimum Inhibitory Concentration (MIC), expressed as the AUC/MIC ratio.
-
Penicillins (like Penicillin V): Penicillins are also time-dependent antibiotics.[5][6] Their bactericidal effect is typically optimized by maximizing the duration that the drug concentration is above the MIC (T>MIC).[6]
Successful therapy with such agents relies on administering doses sufficient to kill or suppress pathogens at the site of infection so they can be eliminated by the host's immune system.[5]
Q3: What are some starting points for dosing this compound in animal models?
Without specific preclinical data for this compound, initial dose-ranging studies are essential. Researchers can draw starting points from studies on other tetracyclines and penicillins in similar animal models. For example, in a neutropenic mouse thigh infection model, eravacycline (B3026998) (a fluorocycline) produced significant bacterial reduction at single intravenous doses from 0.2 to 9.5 mg/kg.[7] In a similar model, orally administered Penamecillin (a prodrug of benzylpenicillin) showed efficacy at doses of 25, 50, and 100 mg/kg.[4]
Q4: How should I prepare this compound for administration to animals?
The route of administration will dictate the preparation method. This compound has been administered orally and intramuscularly.[2] For oral administration, a suspension in a suitable vehicle (e.g., carboxymethylcellulose) can be prepared.[4] For injection, the compound would need to be dissolved in a sterile, biocompatible solvent. Always ensure the final formulation is sterile and pyrogen-free for parenteral administration.
Troubleshooting Guide
Q5: I am observing high mortality in my animal model soon after infection and treatment initiation. What could be the cause?
High mortality could be due to several factors unrelated to the drug's efficacy. Consider the following:
-
Inoculum Size: The bacterial inoculum may be too high, leading to overwhelming sepsis before the antibiotic has a chance to work. Verify the CFU count of your inoculum.
-
Animal Model: The chosen animal strain may be too susceptible to the pathogen.
-
Drug Toxicity: While less likely at initial therapeutic doses, the compound itself could have acute toxicity. Consider a preliminary study to determine the maximum tolerated dose (MTD).
Q6: My this compound dose is not showing the expected efficacy (e.g., no reduction in bacterial load). What steps should I take?
Lack of efficacy is a common challenge. A systematic approach to troubleshooting is recommended:
-
Verify MIC: Confirm the in vitro susceptibility of your bacterial strain to this compound. The MIC is a crucial parameter for dose calculation.
-
Pharmacokinetics: The drug may not be reaching the site of infection at sufficient concentrations. Consider if the route of administration is optimal and if the dosing frequency is appropriate for the drug's half-life. For time-dependent antibiotics like the components of this compound, more frequent dosing may be necessary.[6]
-
Dose Escalation: The current dose may be too low. A dose-escalation study is necessary to determine if a higher dose improves efficacy without causing toxicity.
-
Host Factors: If using an immunocompetent model, the host's immune response may be interfering with or be insufficient to clear the infection. In immunocompromised models, the antibiotic must be potent enough to act independently of the immune system.[4]
Q7: I am observing adverse effects in my animals (e.g., weight loss, lethargy, injection site reactions). How can I address this?
Adverse effects can confound your results.
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are not due to the administration vehicle.
-
Dose Reduction: The dose may be too high. Assess if a lower dose can maintain efficacy while reducing side effects.
-
Route of Administration: If injection site reactions occur, consider diluting the drug, changing the injection site, or exploring an alternative route of administration if feasible. Studies on other tetracyclines and penicillins have noted local reactions at the injection site.[8]
Data Presentation
Table 1: Illustrative In Vivo Efficacy of Orally Administered Penamecillin Against S. aureus in a Neutropenic Mouse Thigh Infection Model [4]
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Bacterial Load (log10 CFU/thigh) at 24h | Bacterial Load Reduction (log10 CFU/thigh) vs. Control |
| Vehicle Control | - | Oral | 8.5 | - |
| Penamecillin | 25 | Oral | 6.2 | 2.3 |
| Penamecillin | 50 | Oral | 4.8 | 3.7 |
| Penamecillin | 100 | Oral | 3.1 | 5.4 |
Disclaimer: This data is for Penamecillin and is intended as a template for presenting experimental results. Actual data for this compound will vary based on experimental conditions.
Table 2: Efficacy of Eravacycline in Mouse Septicemia Models [7]
| Pathogen | 50% Protective Dose (PD50) (mg/kg, once daily) |
| Staphylococcus aureus (including MRSA) | ≤ 1 |
| Streptococcus pyogenes | ≤ 1 |
| Escherichia coli | 1.2 - 4.4 |
Disclaimer: This data is for Eravacycline and serves as a comparative reference. Efficacy of this compound may differ.
Experimental Protocols
Protocol 1: Neutropenic Mouse Thigh Infection Model
This model is well-established for evaluating antibiotic efficacy independent of the host's immune contribution.[4]
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) intraperitoneally (IP) at a dose of 150 mg/kg on day -4 prior to infection.[4]
-
Administer a second IP dose of cyclophosphamide at 100 mg/kg on day -1.[4] This regimen typically induces profound neutropenia.[4]
-
-
Bacterial Inoculum Preparation:
-
Grow the bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.
-
Wash the bacterial cells and resuspend in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).[4]
-
-
Infection:
-
Two hours before initiating antibiotic treatment, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each neutropenic mouse.[4]
-
-
Treatment:
-
Prepare this compound at the desired concentrations in a suitable vehicle.
-
Administer the treatment (e.g., via oral gavage or subcutaneous injection) at specified time points post-infection (e.g., 2, 8, and 14 hours).[4]
-
-
Assessment of Bacterial Load:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically dissect the entire thigh muscle and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates.
-
Incubate plates overnight at 37°C and enumerate the colony-forming units (CFU).
-
Calculate the bacterial load as log10 CFU per thigh.[4]
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for dosage adjustment.
Caption: Troubleshooting decision tree for lack of efficacy.
References
- 1. This compound|Antibiotic for Research|RUO [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dvm360.com [dvm360.com]
- 6. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 7. Eravacycline (TP-434) is efficacious in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of this compound (Hydrocycline) and other tetracycline preparations on the injection site] - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming limitations of Penimepicycline in long-term cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Penimepicycline in long-term cell culture experiments. Our aim is to help you overcome common limitations and ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a combination antibiotic, specifically the phenoxymethylpenicillinate salt of mepicycline (pipacycline), a tetracycline (B611298) antibiotic.[1] Its antibacterial activity stems from the tetracycline component, which inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[2] This binding physically obstructs the attachment of aminoacyl-tRNA to the ribosomal A-site, effectively halting protein production in susceptible bacteria.[2]
Q2: I'm observing increased cell death in my long-term culture treated with this compound. What could be the cause?
Increased cell death in long-term cultures exposed to this compound could be due to several factors:
-
Direct Cytotoxicity: Tetracycline-class antibiotics can exert cytotoxic effects on mammalian cells, particularly at higher concentrations or with prolonged exposure.[3] This can manifest as reduced cell proliferation and viability.[4]
-
Metabolic Alterations: Some tetracyclines, like doxycycline, have been shown to impact mitochondrial function and shift cellular metabolism towards glycolysis, which can affect cell health and proliferation over time.[5]
-
Medium Degradation and pH Shift: The stability of this compound in culture medium at 37°C over extended periods may be limited. Degradation products could be toxic to cells, and the process of degradation can alter the pH of the culture medium, creating a stressful environment.
Q3: My cells are exhibiting unexpected changes in morphology and differentiation. Could this compound be the culprit?
Yes, it is possible. The use of antibiotics in cell culture has been linked to alterations in cellular behavior, including changes in gene expression and differentiation.[4][6][7][8] For instance, even common antibiotics like penicillin-streptomycin (B12071052) can alter the expression of hundreds of genes in some cell lines.[6][7] If your experiment involves sensitive assays related to cell differentiation or gene expression, it is crucial to establish an antibiotic-free control to determine the baseline cellular phenotype.
Q4: I suspect my culture is contaminated with mycoplasma, even with the use of this compound. How is this possible?
While this compound is a broad-spectrum antibiotic, its long-term use can sometimes mask low-level or cryptic contaminations, including mycoplasma.[6][9][10] Mycoplasma lacks a cell wall, rendering penicillin-based components less effective.[] Continuous antibiotic pressure might suppress the growth of more obvious contaminants, allowing fastidious organisms like mycoplasma to persist and slowly affect your culture. Regular testing for mycoplasma is highly recommended, especially in long-term experiments.
Q5: How often should I refresh the medium containing this compound in my long-term culture?
The stability of tetracycline antibiotics in culture media at 37°C can be a concern.[12] For example, oxytetracycline (B609801) has been observed to degrade significantly over a 12-day period in culture medium.[12] To maintain an effective concentration and avoid the accumulation of potentially toxic degradation byproducts, it is advisable to refresh the medium containing this compound every 48 to 72 hours. The optimal frequency may depend on the specific cell line and the experimental duration.
Troubleshooting Guide
Issue 1: Decreased Cell Viability and Proliferation
| Possible Cause | Troubleshooting Steps |
| This compound Cytotoxicity | 1. Titrate the Concentration: Determine the minimal inhibitory concentration (MIC) for your specific bacterial concerns and use the lowest effective concentration of this compound. 2. Perform a Dose-Response Cytotoxicity Assay: Use a cell viability assay (e.g., MTT, trypan blue exclusion) to assess the impact of different this compound concentrations on your specific cell line. 3. Include an Antibiotic-Free Control: Always maintain a parallel culture without this compound to establish a baseline for proliferation and viability. |
| Nutrient Depletion / Waste Accumulation | 1. Increase Medium Refresh Rate: In long-term cultures, cells may deplete nutrients faster or accumulate toxic metabolic byproducts. Increase the frequency of medium changes. |
| Antibiotic Degradation | 1. Regular Medium Changes: As this compound may degrade over time at 37°C, ensure regular medium changes (every 48-72 hours) to maintain a stable concentration. |
Issue 2: Altered Cellular Phenotype or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of this compound | 1. Establish an Antibiotic-Free Baseline: For any new long-term experiment, characterize the morphology, differentiation markers, and gene expression profile of your cells in the absence of this compound. 2. Limit Antibiotic Exposure: If possible, use this compound only during the initial recovery phase after thawing or for short-term treatments.[6] 3. Consider Alternatives: If off-target effects are significant, explore other classes of antibiotics or prioritize stringent aseptic techniques to eliminate the need for continuous antibiotic use. |
| Masked Contamination | 1. Regular Mycoplasma Testing: Implement a routine screening schedule for mycoplasma using PCR-based or culture-based methods. 2. Visual Inspection for Other Contaminants: Regularly inspect cultures for any subtle signs of contamination that might be suppressed by the antibiotic. |
Data Presentation
Table 1: Cytotoxicity of Tetracycline-Class Antibiotics on Various Cell Lines
| Tetracycline Derivative | Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| Doxycycline | Human Melanoma (A375, C32) | 200-400 µM | 24-72 hours | Decreased cell viability | [13] |
| Doxycycline | Human Cell Lines (MCF12A, 293T, etc.) | 100 ng/mL - 1 µg/mL | 96 hours | Reduced oxygen consumption, slowed proliferation | [5] |
| Demeclocycline | Human Liver (Chang) | Not Specified | Not Specified | Higher cytotoxicity compared to tetracycline | [3] |
| Chlortetracycline | Human Liver (Chang) | Not Specified | Not Specified | Moderate cytotoxicity | [3] |
| Tetracycline | Human Liver (Chang) | Not Specified | Not Specified | Lower cytotoxicity compared to other tetracyclines | [3] |
Table 2: Stability of Tetracycline-Class Antibiotics in Culture Medium at 37°C
| Antibiotic | Initial Concentration | Duration | Remaining Concentration (%) | Reference |
| Oxytetracycline | 488.37 µg/mL | 12 days | 2.0% | [12] |
| Oxytetracycline | 51.04 µg/mL | 12 days | 1.7% | [12] |
| Oxytetracycline | 5.15 µg/mL | 12 days | 1.8% | [12] |
Experimental Protocols
Protocol: Assessing Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. Include a vehicle-only control (medium without this compound).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with intermittent medium changes).
-
MTT Addition: At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|Antibiotic for Research|RUO [benchchem.com]
- 3. In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promocell.com [promocell.com]
- 5. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 6. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 7. Use antibiotics in cell culture with caution: genome-wide identification of antibiotic-induced changes in gene expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotics inhibit sphere-forming ability in suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 12. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C [mdpi.com]
- 13. The Anticancer Potential of Doxycycline and Minocycline—A Comparative Study on Amelanotic Melanoma Cell Lines [mdpi.com]
Refinement of Penimepicycline synthesis for higher purity and yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Penimepicycline for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a salt formed by the equimolar combination of Pipacycline and Phenoxymethylpenicillin (Penicillin V). The synthesis, therefore, involves three main stages: the synthesis of Pipacycline, the purification of Phenoxymethylpenicillin, and the final salt formation.
Q2: How is Pipacycline synthesized?
A2: Pipacycline, a derivative of tetracycline (B611298), is synthesized via a Mannich reaction. This reaction involves the aminoalkylation of a tetracycline base with formaldehyde (B43269) and N-(2-hydroxyethyl)piperazine.
Q3: What are the critical parameters for the successful synthesis of Pipacycline?
A3: Key parameters for the Mannich reaction include the purity of the starting tetracycline, the stoichiometry of the reactants, the choice of solvent (typically an alcohol like methanol (B129727) or ethanol), reaction temperature, and reaction time. Careful control of these parameters is crucial to maximize yield and minimize the formation of side products.
Q4: Why is the purification of Phenoxymethylpenicillin important?
A4: Commercially available Phenoxymethylpenicillin may contain impurities such as penicilloic acid, penilloic acid, and 6-aminopenicillanic acid. These impurities can interfere with the salt formation reaction and compromise the purity of the final this compound product.
Q5: What is the principle behind the final salt formation step?
A5: The final step is an acid-base reaction where the basic Pipacycline reacts with the acidic Phenoxymethylpenicillin to form the this compound salt. The salt is then typically isolated by crystallization.
Q6: Which analytical techniques are recommended for purity assessment of this compound?
A6: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and for quantifying impurities.[1] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for impurity identification. Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed for purity assessment.[2]
Troubleshooting Guides
Part 1: Pipacycline Synthesis (Mannich Reaction)
Problem 1: Low Yield of Pipacycline
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | 1. Increase reaction time in increments of 1-2 hours. 2. Slightly increase the reaction temperature (e.g., by 5-10 °C), monitoring for degradation. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture. | Increased conversion of tetracycline to Pipacycline. |
| Suboptimal Stoichiometry | 1. Use a slight excess (1.1-1.2 equivalents) of formaldehyde and N-(2-hydroxyethyl)piperazine. 2. Ensure accurate measurement of all reactants. | Drive the reaction towards product formation. |
| Degradation of Tetracycline | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Protect the reaction from light, as tetracyclines can be light-sensitive. 3. Avoid excessively high temperatures. | Minimized degradation of the starting material and product. |
| Poor Solvent Choice | 1. While methanol and ethanol (B145695) are common, consider screening other polar aprotic solvents if yields are consistently low.[3] | Improved solubility of reactants and reaction rate. |
Problem 2: Presence of Multiple Side Products in the Reaction Mixture
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Bis-adducts | 1. Carefully control the stoichiometry, avoiding a large excess of formaldehyde and the amine. 2. Add the formaldehyde solution dropwise to the reaction mixture to maintain a low instantaneous concentration. | Reduced formation of undesired multiple substitution products. |
| Side Reactions of Formaldehyde | 1. Use freshly prepared or high-quality formaldehyde solution to avoid polymers or other impurities. | Minimized side reactions related to the aldehyde. |
| Degradation Products | 1. Follow the troubleshooting steps for low yield related to degradation (inert atmosphere, light protection). 2. Analyze the crude product by LC-MS to identify the structure of major impurities and adjust reaction conditions accordingly. | A cleaner reaction profile with fewer degradation-related impurities. |
Part 2: Phenoxymethylpenicillin Purification
Problem 3: Low Purity of Phenoxymethylpenicillin Potassium Salt After Recrystallization
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Removal of Impurities | 1. Adjust the solvent ratio in the recrystallization mixture (e.g., aqueous ethanol or butanol/ethanol).[4] 2. Perform a second recrystallization step. 3. Wash the filtered crystals with a small amount of cold, fresh solvent. | Enhanced removal of soluble impurities, leading to higher purity crystals. |
| Co-precipitation of Impurities | 1. Ensure the crude Phenoxymethylpenicillin is fully dissolved in the hot solvent before allowing it to cool. 2. Cool the solution slowly to promote the formation of well-defined crystals. Rapid cooling can trap impurities. | Improved crystal lattice formation and exclusion of impurities. |
| Hydrolysis During Recrystallization | 1. Keep the time the solution is heated to a minimum. 2. Ensure the pH of the aqueous component is within a stable range for penicillins (typically slightly acidic to neutral). | Minimized formation of penicilloic acid and other hydrolysis products. |
Part 3: this compound Salt Formation and Crystallization
Problem 4: Failure of this compound to Crystallize or Oiling Out
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation is Too High | 1. Add a small amount of additional solvent to the oiled-out mixture and gently warm until a clear solution is obtained, then cool slowly. 2. Start with a more dilute solution for crystallization. | Controlled crystallization instead of amorphous precipitation or oiling out. |
| Incorrect Solvent System | 1. Screen different solvent systems. A mixture of a good solvent and an anti-solvent can be effective. For example, dissolving the components in a polar solvent like ethanol and then slowly adding a less polar anti-solvent. | Identification of a solvent system that promotes the formation of high-quality crystals. |
| Presence of Impurities | 1. Ensure that both Pipacycline and Phenoxymethylpenicillin are of high purity before attempting the salt formation. 2. If impurities are suspected, consider a purification step of the crude salt (e.g., recrystallization). | Uninhibited crystal growth and a purer final product. |
| Lack of Nucleation Sites | 1. Scratch the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of previously synthesized this compound. | Induction of crystallization. |
Problem 5: Low Yield of Crystalline this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Salt Formation | 1. Ensure equimolar amounts of Pipacycline and Phenoxymethylpenicillin are used. 2. Gently warm the solution for a short period to ensure complete reaction before cooling. | Maximized conversion to the this compound salt. |
| Product Remains in Mother Liquor | 1. Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to decrease the solubility of the salt. 2. Partially evaporate the solvent from the mother liquor to induce further crystallization. | Increased recovery of the crystalline product. |
| Losses During Washing | 1. Wash the filtered crystals with a minimal amount of cold solvent. 2. Ensure the wash solvent is one in which this compound has low solubility. | Minimized dissolution of the product during the washing step. |
Experimental Protocols
Protocol 1: Synthesis of Pipacycline
This protocol is a plausible procedure based on the principles of the Mannich reaction applied to tetracyclines.
-
Preparation: In a round-bottom flask protected from light, dissolve tetracycline hydrochloride (1 equivalent) in methanol.
-
Reaction: Add N-(2-hydroxyethyl)piperazine (1.1 equivalents) to the solution. While stirring, add an aqueous solution of formaldehyde (37%, 1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to a gentle reflux (around 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude Pipacycline can be purified by column chromatography on silica (B1680970) gel or by precipitation/crystallization from a suitable solvent system.
Protocol 2: Purification of Phenoxymethylpenicillin Potassium Salt
This protocol is based on established methods for penicillin purification.[4]
-
Dissolution: Dissolve the crude Phenoxymethylpenicillin potassium salt in a minimal amount of a mixture of water and a suitable organic solvent (e.g., acetone (B3395972) or a butanol/ethanol mixture) with gentle heating.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, stir for a short period, and filter while hot.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of butanol and ethanol containing acidified water, followed by a wash with cold ethanol.[4]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Formation and Crystallization of this compound
This is a general procedure for the formation of a salt from an acidic and a basic antibiotic.
-
Dissolution: Dissolve purified Pipacycline (1 equivalent) in a suitable solvent such as ethanol. In a separate flask, dissolve purified Phenoxymethylpenicillin potassium salt (1 equivalent) in the same solvent, possibly with gentle warming.
-
Salt Formation: Combine the two solutions and stir at room temperature for 1-2 hours.
-
Crystallization: If crystals do not form spontaneously, reduce the solvent volume slowly under reduced pressure until turbidity is observed. Allow the solution to stand at room temperature for crystallization to occur. Cooling in an ice bath can further promote crystallization.
-
Isolation: Collect the this compound crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the final product under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Pipacycline Synthesis
| Parameter | Method A (Standard) | Method B (Optimized for Yield) | Method C (Optimized for Purity) |
| Solvent | Methanol | Ethanol | Methanol |
| Temperature | 65 °C | 70 °C | 60 °C |
| Reaction Time | 4 hours | 6 hours | 4 hours |
| Formaldehyde (eq.) | 1.2 | 1.5 | 1.1 |
| Amine (eq.) | 1.1 | 1.2 | 1.05 |
| Typical Yield | 60-70% | 75-85% | 65-75% |
| Typical Purity (HPLC) | ~90% | ~85% | >95% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for synthesis refinement.
References
Penimepicycline-Induced Stress Response Mitigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Penimepicycline-induced stress responses in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a combination antibiotic consisting of a tetracycline (B611298) derivative, mepicycline, and a penicillin. Its dual nature targets two critical bacterial processes. The tetracycline component inhibits protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA. The penicillin component inhibits the synthesis of the bacterial cell wall by acylating the active site of transpeptidases, enzymes essential for cross-linking peptidoglycan.
Q2: What are the expected stress responses in bacteria when exposed to this compound?
Due to its composite nature, this compound can induce a multifaceted stress response in bacteria. The penicillin component, which damages the cell envelope, can trigger envelope stress responses (ESRs) such as the Cpx, σE, Bae, and Rcs systems in Gram-negative bacteria. The mepicycline component, by causing protein misfolding and aggregation, can induce the heat shock response. Both components can lead to the production of reactive oxygen species (ROS), which in turn activates the oxidative stress response and the SOS response to repair DNA damage.
Q3: My bacterial culture shows unexpected survival or persistence after this compound treatment. What could be the cause?
Unexpected survival can be attributed to several factors:
-
Induction of Stress Responses: Bacteria can activate various stress response systems that help them survive antibiotic exposure. These responses can repair cellular damage and may contribute to the development of resistance.
-
Persister Cell Formation: A subpopulation of bacteria, known as persister cells, can enter a dormant state with reduced metabolic activity, making them less susceptible to antibiotics that target active processes.
-
Stringent Response: This response, triggered by nutrient starvation or other stresses, can shut down metabolic processes, rendering the bacteria tolerant to antibiotics.
Q4: I am observing upregulation of efflux pump genes in my transcriptomics data after this compound exposure. Is this a typical response?
Yes, this is a common bacterial defense mechanism. Upregulation of efflux pumps is a key feature of several stress responses, including the envelope stress response. These pumps actively transport antibiotics out of the cell, reducing the intracellular concentration and mitigating their effects.
Q5: How can I mitigate the bacterial stress response to get more consistent results in my this compound experiments?
Mitigating stress responses can be approached in several ways:
-
Targeting Stress Response Pathways: The use of inhibitors that target specific stress response pathways, such as the SOS response or heat shock response, can enhance the efficacy of the antibiotic.
-
Combination Therapy: Combining this compound with compounds that disrupt key stress regulators can increase bacterial susceptibility.
-
Optimizing Experimental Conditions: Factors such as growth phase, media composition, and antibiotic concentration can influence the intensity of the stress response. Careful optimization of these parameters is crucial.
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) assays for this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent bacterial inoculum density. | Standardize the inoculum preparation using spectrophotometry (e.g., OD600) to ensure a consistent starting cell number. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions frequently and store them under appropriate conditions (e.g., protected from light, refrigerated). Use techniques like HPLC to verify the concentration and purity of the stock solution. |
| Induction of adaptive resistance during the assay. | Minimize the pre-incubation time of bacteria with sub-lethal antibiotic concentrations. Consider using a time-kill curve assay to understand the dynamics of bacterial killing. |
| Contamination of bacterial culture. | Perform routine purity checks of the bacterial culture using streak plates on selective and non-selective media. |
Problem 2: Low yield of a target protein in an expression system after inducing with a tetracycline-inducible promoter and treating with this compound.
| Possible Cause | Troubleshooting Step |
| The mepicycline component of this compound is interfering with protein synthesis. | Decouple the induction and treatment steps. Induce protein expression first, allow for sufficient protein accumulation, and then introduce this compound. |
| This compound-induced stress is leading to protein degradation. | Include protease inhibitors in your lysis buffer. Analyze protein stability over time after this compound exposure. |
| General stress response is shutting down cellular metabolism, including protein synthesis. | Monitor key metabolic indicators. Consider using a strain with a deleted or modified stringent response regulator if the experimental design allows. |
Experimental Protocols
Protocol 1: Assessing Bacterial Membrane Integrity after this compound Treatment
This protocol uses the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which differentiates between bacteria with intact and damaged membranes.
Materials:
-
Bacterial culture treated with this compound
-
Untreated control culture
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (contains SYTO® 9 and propidium (B1200493) iodide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader or fluorescence microscope
Methodology:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Expose the test culture to the desired concentration of this compound for a specified time. Include an untreated control.
-
Harvest 1 mL of each culture by centrifugation.
-
Wash the cells twice with PBS and resuspend in 1 mL of PBS.
-
Prepare the staining solution by mixing SYTO® 9 and propidium iodide according to the manufacturer's instructions.
-
Add the staining solution to each bacterial suspension and incubate in the dark for 15 minutes.
-
Measure the fluorescence using a microplate reader (SYTO® 9: excitation ~480 nm, emission ~500 nm; propidium iodide: excitation ~490 nm, emission ~635 nm) or visualize under a fluorescence microscope.
Protocol 2: Quantifying Efflux Pump Gene Expression using qRT-PCR
This protocol measures the change in expression of a specific efflux pump gene in response to this compound.
Materials:
-
Bacterial cultures (treated and untreated)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR® Green)
-
Primers for the target efflux pump gene and a housekeeping gene (e.g., 16S rRNA)
-
qPCR instrument
Methodology:
-
Expose bacterial cultures to this compound as described in Protocol 1.
-
Extract total RNA from both treated and untreated samples using an appropriate RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA templates using reverse transcriptase.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a thermal cycler.
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression.
Visualizations
Caption: this compound-induced stress response pathways in bacteria.
Caption: A logical workflow for troubleshooting this compound experiments.
Validation & Comparative
Comparative analysis of Penimepicycline versus other tetracycline antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Penimepicycline and other prominent tetracycline (B611298) antibiotics, including doxycycline, minocycline, and tigecycline. Given that this compound is an older, less-documented compound, this guide focuses on the well-established characteristics of the tetracycline class to provide a framework for comparison, supported by available experimental data for its modern counterparts.
This compound is an antibiotic that is the phenoxymethylpenicillinate salt of pipacycline, a tetracycline antibiotic.[1][2] This unique structure combines elements from both the tetracycline and penicillin classes.[1] While clinical and experimental data on this compound is limited and dates primarily to the mid-20th century, an analysis of its tetracycline component in the context of newer derivatives offers valuable insights.[3][4]
Part 1: Mechanism of Action
Tetracycline antibiotics are primarily bacteriostatic agents that target bacterial protein synthesis.[5] Their principal mechanism involves reversibly binding to the 30S ribosomal subunit.[5] This action physically blocks the docking of aminoacyl-tRNA (tRNA) to the acceptor (A) site of the mRNA-ribosome complex, thereby halting the addition of new amino acids to the growing peptide chain and inhibiting protein synthesis.[5] Without the ability to produce essential proteins, bacteria cannot grow or multiply.[6]
This compound possesses a dual mechanism of action. Its tetracycline component, pipacycline, inhibits protein synthesis as described above.[7] Concurrently, its penicillin component, phenoxymethylpenicillin (Penicillin V), inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs), leading to cell lysis.
References
- 1. This compound|Antibiotic for Research|RUO [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Experimental and clinical studies on this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Therapeutic results using a new antibiotic, this compound (Hydrocycline) 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. [Antibiotic characteristics of mepicycline, a synthetic tetracycline derivative, and of this compound, a new antibiotic compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Penimepicycline vs. Doxycycline: A Comparative Analysis Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a thorough evaluation of both novel and existing antimicrobial agents. This guide provides a detailed comparison of Penimepicycline, a combination antibiotic, and Doxycycline (B596269), a widely used tetracycline (B611298), in the context of their efficacy against resistant bacterial strains. Due to the limited availability of recent, direct comparative studies on this compound, this analysis is based on the established mechanisms of its constituent components—pipacycline (B610111) (a tetracycline) and phenoxymethylpenicillin (penicillin V)—juxtaposed with the extensive data available for doxycycline.
Overview of the Compounds
This compound is a salt complex combining a tetracycline antibiotic, pipacycline, with a penicillin-class antibiotic, phenoxymethylpenicillin.[1][2] This formulation is designed to provide a broader spectrum of activity by targeting two distinct bacterial processes simultaneously.
Doxycycline is a semi-synthetic, second-generation tetracycline that has been a mainstay in antibacterial therapy for decades.[3] It is known for its broad-spectrum activity and favorable pharmacokinetic profile.
Mechanisms of Action
The antibacterial effects of this compound and doxycycline are rooted in their distinct molecular interactions within bacterial cells.
This compound exerts a dual mechanism of action:
-
Tetracycline Component (Pipacycline): Like other tetracyclines, pipacycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit.[2] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.
-
Penicillin Component (Phenoxymethylpenicillin): This component targets the final step of bacterial cell wall synthesis.[4] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[4][5] Inhibition of PBPs leads to a weakened cell wall and eventual cell lysis.[6]
Doxycycline , as a tetracycline antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the association of aminoacyl-tRNA with the ribosome.[3]
Figure 1: Comparative Mechanisms of Action.
Mechanisms of Bacterial Resistance
Bacterial resistance to tetracyclines and penicillins is well-documented and occurs through several mechanisms.
Resistance to Tetracyclines (Doxycycline and Pipacycline):
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.
-
Ribosomal Protection: Production of proteins that associate with the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume.
-
Enzymatic Inactivation: Chemical modification of the antibiotic, rendering it inactive.
Resistance to Penicillins (Phenoxymethylpenicillin):
-
β-lactamase Production: Enzymes that hydrolyze the β-lactam ring of penicillins, inactivating the antibiotic.[4]
-
Alteration of PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of penicillin to its target.[4]
-
Reduced Permeability: Changes in the bacterial outer membrane can restrict the entry of the antibiotic.
The combination nature of this compound could theoretically offer an advantage against certain resistant strains. For instance, a bacterium resistant to tetracyclines via ribosomal protection might still be susceptible to the penicillin component, and vice versa. However, strains possessing resistance mechanisms to both classes of antibiotics would likely exhibit resistance to this compound.
Figure 2: Key Resistance Mechanisms.
Comparative Efficacy Data
Direct, modern comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of this compound versus doxycycline against a wide range of resistant bacteria are scarce. The available information on this compound's antibacterial spectrum is largely from older studies.[7][8] However, we can infer potential efficacy based on the known activity of its components and doxycycline against resistant phenotypes.
Table 1: Theoretical Efficacy Against Resistant Phenotypes
| Resistant Phenotype | Doxycycline Efficacy | This compound (Theoretical) Efficacy | Rationale |
| Tetracycline-resistant (efflux/ribosomal protection) | Low | Potentially Moderate | The penicillin component may still be effective. |
| Penicillin-resistant (β-lactamase producer) | High (if susceptible) | Potentially Moderate | The tetracycline component may still be effective. |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Variable | Potentially Low | MRSA resistance is primarily due to altered PBPs, affecting the penicillin component. Doxycycline susceptibility in MRSA is variable. |
| Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae | Low | Potentially Low | ESBLs confer resistance to penicillins. Tetracycline resistance is also common in ESBL producers. |
A scoping review of doxycycline for multidrug-resistant Gram-negative bacterial infections showed clinical and microbiologic improvements in 81.3% and 87% of patients, respectively, suggesting its potential utility in some resistant cases.[9]
Experimental Protocols for Efficacy Testing
Standardized methods are crucial for determining the in vitro efficacy of antibiotics. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[10][11][12]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antibiotic stock solutions (this compound, Doxycycline)
-
Multichannel pipette
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in MHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[12]
Figure 3: Broth Microdilution MIC Assay Workflow.
Disk Diffusion (Kirby-Bauer) Test
This qualitative method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around an antibiotic-impregnated disk.[13][14]
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Antibiotic disks (impregnated with known concentrations of this compound and Doxycycline)
-
Sterile cotton swabs
-
Forceps
Procedure:
-
Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the entire surface of an MHA plate.
-
Using sterile forceps, place the antibiotic disks onto the agar surface.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition around each disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints.
Summary and Conclusion
The comparison between this compound and doxycycline in the context of resistant bacteria is complex due to the limited contemporary data on this compound. However, a theoretical analysis based on their mechanisms of action and resistance provides valuable insights for the research community.
Table 2: Comparative Summary
| Feature | This compound | Doxycycline |
| Class | Tetracycline + Penicillin | Tetracycline |
| Mechanism of Action | Inhibition of protein synthesis and cell wall synthesis | Inhibition of protein synthesis |
| Primary Resistance Mechanisms | Efflux, ribosomal protection, β-lactamases, altered PBPs | Efflux, ribosomal protection, enzymatic inactivation |
| Potential Advantage | Dual mechanism may overcome single-drug resistance | Well-established efficacy and pharmacokinetic data |
| Potential Disadvantage | Susceptible to resistance mechanisms for both classes | Increasing prevalence of tetracycline resistance |
While doxycycline remains a crucial antibiotic with proven efficacy against a range of pathogens, including some multidrug-resistant strains, its effectiveness is challenged by rising resistance.[3][9] this compound, with its dual mechanism, presents an interesting, albeit understudied, alternative.[2] The combination of a tetracycline and a penicillin could potentially broaden the spectrum of activity and overcome certain resistance mechanisms.
Further research, including direct comparative in vitro and in vivo studies, is imperative to fully elucidate the efficacy of this compound against contemporary resistant bacterial isolates. The experimental protocols outlined in this guide provide a framework for conducting such essential investigations. Researchers are encouraged to utilize these standardized methods to generate robust and comparable data, which will be critical in redefining the therapeutic landscape in an era of increasing antibiotic resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|Antibiotic for Research|RUO [benchchem.com]
- 3. Doxycycline - Wikipedia [en.wikipedia.org]
- 4. medicines.org.uk [medicines.org.uk]
- 5. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]
- 6. Phenoxymethyl Penicillin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. [Antibiotic characteristics of mepicycline, a synthetic tetracycline derivative, and of this compound, a new antibiotic compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Experimental and clinical studies on this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxycycline for Multidrug-Resistant Gram-Negative Bacterial Infection Treatment: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idexx.com [idexx.com]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Penimepicycline and Amoxicillin in the Treatment of Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibiotics penimepicycline and amoxicillin (B794), focusing on their effectiveness in treating specific bacterial infections. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of their respective mechanisms, spectrum of activity, and available efficacy data.
Introduction
This compound is a combination antibiotic, specifically the phenoxymethylpenicillinate salt of pipacycline, which is a tetracycline (B611298) antibiotic.[1] This dual nature suggests a broad spectrum of activity by targeting two distinct bacterial processes. Amoxicillin is a widely used β-lactam antibiotic, an aminopenicillin, that is effective against a range of Gram-positive and some Gram-negative bacteria.[2][3][4][5][6]
Mechanism of Action
The fundamental difference between these two antibiotics lies in their mechanisms of action.
This compound: As a combination of a penicillin and a tetracycline, this compound has a dual mechanism of action:
-
Tetracycline Component (Pipacycline): This component inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[7]
-
Penicillin Component (Phenoxymethylpenicillin - Penicillin V): This component inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[8][9][10][11][12] This leads to the weakening of the cell wall and eventual cell lysis.[3][6]
Amoxicillin: Amoxicillin, like other β-lactam antibiotics, primarily targets the bacterial cell wall. It inhibits the transpeptidation step in peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the cell wall.[3][13][14][15][16] This action is bactericidal.[13][15]
Spectrum of Activity
This compound: Based on early studies, this compound has a broad antibacterial spectrum, which includes a range of Gram-positive and Gram-negative bacteria such as Staphylococcus, Streptococcus, Escherichia coli, Salmonella, and Shigella.[17] Its dual mechanism suggests activity against bacteria susceptible to either tetracyclines or penicillins.
Amoxicillin: Amoxicillin has a well-documented spectrum of activity against many Gram-positive bacteria, including Streptococcus species, and some Gram-negative organisms like Haemophilus influenzae, Escherichia coli, Salmonella, and Shigella.[2][4] It is, however, susceptible to degradation by β-lactamase-producing bacteria.[14]
Quantitative Data: A Comparative Overview
A significant challenge in directly comparing the effectiveness of this compound and amoxicillin is the scarcity of recent, publicly available quantitative data for this compound. Most of the detailed clinical and in vitro data for this compound dates back to the 1960s and is not readily accessible for a modern comparative analysis. In contrast, amoxicillin has been extensively studied, and a wealth of data is available.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Amoxicillin MIC Data:
The following table summarizes representative MIC values for amoxicillin against various bacterial species. It is important to note that MIC values can vary depending on the specific strain and testing methodology.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 - 2 | - | 0.015 |
| Streptococcus pyogenes | ≤0.015 | - | - |
| Haemophilus influenzae (β-lactamase negative) | 0.25 - 1 | - | - |
| Escherichia coli | ≤2 - >32 | - | - |
| Aggregatibacter actinomycetemcomitans | 0.25 - 2.00 | 1.00 | 2.00 |
Data compiled from multiple sources.[8][18][19]
This compound MIC Data:
Unfortunately, specific and recent MIC data for this compound against a range of bacteria are not available in the public domain. Comparative analysis would require new in vitro studies.
Clinical Efficacy: Bacteriological Eradication Rates
Bacteriological eradication rate is a key measure of clinical efficacy, representing the percentage of patients in whom the causative pathogen is no longer detectable after treatment.
Amoxicillin Clinical Efficacy:
Amoxicillin has been a cornerstone in the treatment of various infections. The following table provides examples of its efficacy.
| Infection | Pathogen | Treatment Regimen | Eradication Rate |
| Helicobacter pylori Infection | H. pylori | Triple therapy (with PPI and clarithromycin) | 77.8% - 93.5% |
| Helicobacter pylori Infection | H. pylori | Dual therapy (with esomeprazole) | 91.8% (ITT), 94% (PP) |
| Community-Acquired Pneumonia (uncomplicated) | Various | Amoxicillin (high dose) | Superior to Penicillin V in ITT analysis[20] |
ITT: Intention-to-Treat, PP: Per-Protocol. Data from various clinical trials.[6][7]
This compound Clinical Efficacy:
Clinical studies on this compound from the 1960s reported its use in treating respiratory tract infections, pneumonia, and other conditions.[21][22] However, these studies lack the rigorous design and detailed reporting of modern clinical trials, and specific bacteriological eradication rates are not provided.
Experimental Protocols
Detailed experimental protocols for recent clinical trials involving this compound are not available. However, for amoxicillin, numerous clinical trial protocols are registered and accessible through clinical trial registries. A general workflow for comparing the in vitro efficacy of two antibiotics is outlined below.
Discussion and Conclusion
A direct, evidence-based comparison of the effectiveness of this compound and amoxicillin is significantly hampered by the lack of current data for this compound. While the dual mechanism of action of this compound is theoretically advantageous, its clinical relevance and comparative efficacy against modern bacterial isolates remain uninvestigated in recent literature.
Amoxicillin remains a well-characterized and effective antibiotic for a range of infections caused by susceptible organisms.[2][4][6] Its efficacy, pharmacokinetics, and safety profile are well-documented through numerous clinical trials.[2][3]
A systematic review comparing phenoxymethylpenicillin (a component of this compound) with amoxicillin for infections in ambulatory care found no significant differences in clinical effect for acute sinusitis and tonsillitis.[20][23] However, for community-acquired pneumonia, one randomized controlled trial found amoxicillin to be superior in the intention-to-treat analysis.[20]
For drug development professionals, the case of this compound highlights a potential area for reinvestigation. Its dual-action mechanism could be of interest in an era of growing antibiotic resistance. However, to establish its place in modern therapeutics, comprehensive in vitro studies to determine its activity against contemporary clinical isolates and well-designed randomized controlled trials comparing it to standard-of-care antibiotics like amoxicillin would be essential.
References
- 1. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Clinical Trials Register [clinicaltrialsregister.eu]
- 4. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Trials Register [clinicaltrialsregister.eu]
- 6. Eradication rate and adherence with high-dose amoxicillin and proton pump inhibitor as first-line treatment for Helicobacter pylori infection: Experience from University Hospital in Chile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dosing schemes of amoxicillin on eradication rates of Helicobacter pylori with amoxicillin-based triple therapy [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of MIC of amoxicillin among clinical strains of Aggregatibacter actinomycetemcomitans from various geographic regions endorse the continuous use of this drug for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Clinical Effectiveness of Penicillin-Free Therapies in First-Line and Rescue Treatments for Helicobacter pylori: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amoxicillin Clinical Research Trials | TrialX [val-connect.ainfo.io]
- 14. idexx.com [idexx.com]
- 15. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 16. benchchem.com [benchchem.com]
- 17. drugs.com [drugs.com]
- 18. Pharmacodynamic Analysis and Clinical Trial of Amoxicillin Sprinkle Administered Once Daily for 7 Days Compared to Penicillin V Potassium Administered Four Times Daily for 10 Days in the Treatment of Tonsillopharyngitis Due to Streptococcus pyogenes in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phenoxymethylpenicillin Versus Amoxicillin for Infections in Ambulatory Care: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [Therapeutic results using a new antibiotic, this compound (Hydrocycline) 1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Experimental and clinical studies on this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating Penimepicycline's synergistic effects with other antimicrobial agents
A Comparative Guide for Researchers and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates innovative strategies to extend the efficacy of our current antibiotic arsenal. Combination therapy, which leverages synergistic interactions between different antimicrobial agents, presents a promising avenue. This guide provides a comprehensive analysis of the synergistic potential of Penimepicycline, a compound antibiotic containing pipacycline (B610111) (a tetracycline) and phenoxymethylpenicillin (a penicillin), with other antimicrobial agents. While direct experimental data for this compound is limited, this guide draws upon robust in vitro studies of its constituent classes to validate its synergistic profile.
Quantitative Analysis of Synergistic Effects
The synergistic action of combining a tetracycline (B611298) with a penicillin has been demonstrated in vitro through checkerboard assays. These studies consistently show that the combination is more effective than the sum of its parts. The Fractional Inhibitory Concentration (FIC) index is a key metric used to quantify synergy, with an FIC index of ≤ 0.5 indicating a synergistic interaction.
Below is a summary of representative data from a study investigating the synergistic effects of tetracycline in combination with amoxicillin, a closely related penicillin, against various bacterial strains. This data serves as a strong proxy for the potential synergistic activity of this compound.
| Bacterial Strain | Tetracycline MIC (µg/mL) Alone | Amoxicillin MIC (µg/mL) Alone | Tetracycline MIC in Combination (µg/mL) | Amoxicillin MIC in Combination (µg/mL) | FIC of Tetracycline | FIC of Amoxicillin | FIC Index | Interpretation |
| Bacillus cereus (ATCC 10702) | 0.0305 | 0.061 | 0.0076 | 0.0076 | 0.249 | 0.125 | 0.374 | Synergy |
| Staphylococcus aureus (ATCC 6538) | 0.244 | 0.122 | 0.061 | 0.015 | 0.250 | 0.123 | 0.373 | Synergy |
| Salmonella typhi (ATCC 13311) | 0.977 | 1.953 | 0.244 | 0.244 | 0.250 | 0.125 | 0.375 | Synergy |
| Klebsiella pneumoniae (KZN) | 1.953 | 7.813 | 0.488 | 0.977 | 0.250 | 0.125 | 0.375 | Synergy |
| Enterococcus faecalis (KZN) | 0.977 | 3.906 | 0.122 | 0.488 | 0.125 | 0.125 | 0.250 | Synergy |
Mechanism of Synergistic Action
The synergistic relationship between tetracyclines and penicillins is primarily attributed to their complementary mechanisms of action targeting different essential bacterial processes. Penicillins, as β-lactam antibiotics, inhibit the synthesis of the bacterial cell wall. This disruption of the peptidoglycan layer increases the permeability of the cell wall, thereby facilitating the entry of tetracyclines into the bacterial cell. Once inside, tetracyclines bind to the 30S ribosomal subunit, effectively inhibiting protein synthesis. This dual assault on both cell wall integrity and protein production leads to a more potent bactericidal effect than either agent could achieve alone.
Experimental Protocols
To enable researchers to independently validate and build upon these findings, detailed protocols for the primary in vitro synergy testing methods are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Stock solutions of antimicrobial agents
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Agent A (e.g., a this compound component) is serially diluted along the columns of the microtiter plate.
-
Agent B (the other antimicrobial) is serially diluted along the rows of the plate.
-
This creates a matrix of wells with varying concentrations of both agents.
-
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide a dynamic picture of the antimicrobial interaction over time.
Materials:
-
Flasks with MHB
-
Bacterial culture in logarithmic growth phase
-
Stock solutions of antimicrobial agents
-
Agar plates
-
Shaking incubator
Procedure:
-
Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into flasks containing:
-
No antibiotic (growth control)
-
Agent A alone (at a specific concentration, e.g., MIC)
-
Agent B alone (at a specific concentration, e.g., MIC)
-
A combination of Agent A and Agent B
-
-
Incubation and Sampling: The flasks are incubated at 37°C with agitation. At various time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each flask.
-
Viable Cell Count: The aliquots are serially diluted and plated onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Conclusion
The available in vitro evidence strongly suggests that this compound, by combining a tetracycline and a penicillin, possesses significant synergistic potential against a broad range of bacteria. The established mechanism of enhanced tetracycline uptake following penicillin-mediated cell wall disruption provides a solid rationale for this synergy. The provided experimental protocols offer a framework for further investigation and validation of this compound's synergistic effects with other antimicrobial agents, a critical step in the development of novel combination therapies to combat the growing challenge of antibiotic resistance.
Penimepicycline and Beta-Lactam Antibiotics: A Comparative Guide to Cross-Resistance
A Theoretical and Mechanistic Overview in the Absence of Direct Comparative Data
Executive Summary
Penimepicycline is a complex antibiotic salt formed from the combination of pipacycline (B610111), a tetracycline (B611298) antibiotic, and penicillin V, a beta-lactam antibiotic.[1][2][3] While this dual-action formulation suggests a broad spectrum of activity, a comprehensive review of published scientific literature reveals a notable absence of direct comparative studies on the cross-resistance between this compound and other beta-lactam antibiotics. This guide, therefore, provides a theoretical framework for researchers, scientists, and drug development professionals to understand the potential cross-resistance profiles based on the known mechanisms of action and resistance to its constituent components.
This analysis is grounded in the fundamental principles of antibiotic resistance, focusing on how bacteria that have developed resistance to other beta-lactams might respond to this compound. The primary mechanisms of beta-lactam resistance, including enzymatic degradation by beta-lactamases and alteration of penicillin-binding proteins (PBPs), will be discussed in the context of the penicillin V component.[4][5] Concurrently, the tetracycline component, pipacycline, and its own mechanisms of action and resistance, such as efflux pumps and ribosomal protection, will be examined.[6][7]
Mechanisms of Beta-Lactam Resistance
Resistance to beta-lactam antibiotics is a significant clinical challenge, primarily driven by two molecular mechanisms:
-
Enzymatic Degradation: The production of beta-lactamase enzymes is the most common form of resistance. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[4][5] There are numerous classes of beta-lactamases with varying substrate specificities.
-
Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of beta-lactam antibiotics.[8][9] This prevents the antibiotic from effectively inhibiting cell wall synthesis. Methicillin-resistant Staphylococcus aureus (MRSA) is a prime example of this mechanism, where the acquisition of the mecA gene leads to the production of a low-affinity PBP2a.[8]
This compound: A Dual-Action Compound
This compound's unique structure as a salt of pipacycline and penicillin V suggests a multi-pronged attack on bacterial cells.
-
Penicillin V Component: As a beta-lactam antibiotic, penicillin V inhibits bacterial cell wall synthesis by acylating the transpeptidase domain of PBPs.[10][11] It is primarily active against Gram-positive bacteria and is susceptible to degradation by many beta-lactamases.[10][12]
-
Pipacycline Component: Pipacycline is a tetracycline derivative that inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[6][13] Some reports suggest that pipacycline may also inhibit the formation of penicillinase.[6]
Theoretical Cross-Resistance Profile of this compound
The cross-resistance between this compound and other beta-lactam antibiotics would theoretically depend on the specific resistance mechanisms present in the bacteria.
Scenario 1: Beta-Lactamase Producing Bacteria
For bacteria that are resistant to other penicillins due to the production of beta-lactamases, the efficacy of the penicillin V component of this compound would likely be compromised. The susceptibility would then hinge on the activity of the pipacycline component.
Table 1: Theoretical Susceptibility to this compound in Beta-Lactamase Producing Bacteria
| Resistance Mechanism | Effect on Penicillin V Component | Potential Role of Pipacycline Component | Predicted this compound Susceptibility |
| Penicillinase Production | Inactivation | Primary mode of action | Dependent on intrinsic susceptibility to pipacycline |
| Extended-Spectrum Beta-Lactamase (ESBL) Production | Inactivation | Primary mode of action | Dependent on intrinsic susceptibility to pipacycline |
| Carbapenemase Production | Inactivation | Primary mode of action | Dependent on intrinsic susceptibility to pipacycline |
Scenario 2: Bacteria with Altered Penicillin-Binding Proteins (PBPs)
In bacteria with altered PBPs, such as MRSA, the penicillin V component would have reduced efficacy. The overall activity of this compound would again be reliant on the pipacycline component.
Table 2: Theoretical Susceptibility to this compound in Bacteria with Altered PBPs
| Resistant Organism | Primary Resistance Mechanism | Effect on Penicillin V Component | Potential Role of Pipacycline Component | Predicted this compound Susceptibility |
| MRSA | Altered PBP2a | Reduced binding and inhibition | Primary mode of action | Dependent on intrinsic susceptibility of MRSA to pipacycline |
| Penicillin-Resistant Streptococcus pneumoniae | Altered PBPs | Reduced binding and inhibition | Primary mode of action | Dependent on intrinsic susceptibility of the pneumococcal strain to pipacycline |
Experimental Protocols: A Call for Future Research
To definitively assess the cross-resistance profile of this compound, standardized in vitro susceptibility testing is required. The following experimental protocols are proposed:
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound and a panel of comparator beta-lactam antibiotics against a collection of bacterial isolates with well-characterized resistance mechanisms.
Methodology:
-
Bacterial Isolates: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. This panel should include:
-
Methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA strains.
-
Vancomycin-resistant enterococci (VRE).
-
Penicillin-susceptible and -resistant Streptococcus pneumoniae.
-
Escherichia coli and Klebsiella pneumoniae strains producing various beta-lactamases (e.g., TEM-1, SHV-1, CTX-M-15, KPC).
-
Pseudomonas aeruginosa with and without AmpC hyperproduction.
-
-
Antimicrobial Agents: this compound, penicillin V, amoxicillin, amoxicillin-clavulanate, piperacillin-tazobactam, ceftriaxone, ceftazidime, and meropenem.
-
MIC Testing: Broth microdilution or agar (B569324) dilution methods should be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Data Analysis: MIC50 and MIC90 values should be calculated for each antimicrobial agent against each group of organisms.
Visualizing Resistance Mechanisms and Potential Interactions
The following diagrams illustrate the key concepts of beta-lactam resistance and the theoretical interplay with a combination antibiotic like this compound.
Caption: Mechanisms of antibiotic action and bacterial resistance.
Caption: Proposed workflow for in vitro susceptibility testing.
Conclusion
The concept of combining a beta-lactam with a tetracycline in the form of this compound is an intriguing strategy to potentially overcome certain resistance mechanisms. However, the lack of direct, publicly available comparative data makes it impossible to definitively assess its cross-resistance profile with other beta-lactam antibiotics.
This guide has provided a theoretical framework based on the known properties of this compound's constituent parts. It is hypothesized that in cases of beta-lactamase-mediated resistance or PBP alterations, the efficacy of this compound would be largely dependent on the activity of its pipacycline component. To move beyond theoretical postulation, rigorous in vitro studies as outlined are essential. Such research would provide the much-needed data to understand the true potential and limitations of this compound in the landscape of evolving antibiotic resistance.
References
- 1. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. KEGG DRUG: this compound [kegg.jp]
- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 5. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin - Wikipedia [en.wikipedia.org]
- 9. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. benchchem.com [benchchem.com]
- 12. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioaustralis.com [bioaustralis.com]
A Comparative Analysis of Penimepicycline's Activity Against First and Second-Generation Tetracyclines
An Objective Guide for Researchers and Drug Development Professionals
The enduring challenge of antimicrobial resistance necessitates a continuous evaluation of both novel and established antibiotics. This guide provides a comparative benchmark of Penimepicycline, a compound antibiotic, against foundational first and second-generation tetracyclines. The analysis is based on available data, focusing on antimicrobial activity and mechanisms of action to inform research and development efforts.
Introduction to Tetracycline (B611298) Generations
Tetracyclines are a broad-spectrum class of antibiotics that function by inhibiting protein synthesis in bacteria.[1][2][3][4] Discovered in the 1940s, they have evolved through several generations, each with modifications to improve efficacy, spectrum of activity, and pharmacokinetic properties.[1][5][6]
-
First-Generation (e.g., Tetracycline): These are the original antibiotics derived from Streptomyces bacteria.[1][5][6]
-
Second-Generation (e.g., Doxycycline (B596269), Minocycline): These semi-synthetic derivatives offer improved absorption and tissue penetration compared to their predecessors.[7][8][9][10]
-
This compound: This agent is a salt that combines phenoxymethylpenicillin (Penicillin V) with mepicycline (a tetracycline derivative), creating a compound with dual components.[11][12]
Comparative In Vitro Activity
The effectiveness of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. The tables below summarize the comparative activity of tetracycline, doxycycline, and minocycline (B592863) against various bacterial strains. Data for this compound is limited in contemporary comparative studies, but its tetracycline component (mepicycline) is structurally related to the first-generation compounds.
Table 1: Comparative MIC90 (µg/mL) Against Gram-Positive Pathogens
| Organism (Resistance Profile) | Tetracycline | Doxycycline | Minocycline |
| Staphylococcus aureus (Tetracycline-Susceptible) | ≤1 | ≤0.5 | ≤0.5 |
| Staphylococcus aureus (Tetracycline-Resistant) | ≥16 | 4-8 | 1-4 |
| Streptococcus pneumoniae (Tetracycline-Susceptible) | ≤1 | ≤0.25 | ≤0.5 |
| Streptococcus pneumoniae (Tetracycline-Resistant) | ≥16 | 2-8 | 2-4 |
Note: Data is compiled from multiple surveillance studies. Doxycycline and minocycline often retain some level of activity against tetracycline-resistant strains.[13][14][15][16][17]
Table 2: Comparative MIC90 (µg/mL) Against Gram-Negative Pathogens
| Organism | Tetracycline | Doxycycline | Minocycline |
| Escherichia coli | 8-16 | 4-8 | 4-8 |
| Acinetobacter baumannii | 16-32 | 8-16 | 4-8 |
| Haemophilus influenzae | 2-4 | 1-2 | 1-2 |
Note: Susceptibility can vary widely based on the presence of specific resistance genes. Minocycline often shows slightly better activity against Acinetobacter baumannii compared to other tetracyclines.[18][19]
Mechanism of Action and Resistance
Tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, which blocks the attachment of aminoacyl-tRNA to the ribosome's A site.[2][4] This action effectively halts protein synthesis, preventing bacterial growth and replication.[4]
Bacterial resistance to tetracyclines primarily develops through two mechanisms:
-
Efflux Pumps: Bacteria acquire genes that code for membrane proteins that actively pump the antibiotic out of the cell, preventing it from reaching an effective concentration at the ribosome.[2][20][21]
-
Ribosomal Protection: Bacteria produce proteins that bind to the ribosome, dislodging the tetracycline molecule or preventing it from binding effectively, thus allowing protein synthesis to continue.[2][20][21][22]
Second-generation tetracyclines like doxycycline and minocycline can sometimes be more effective against bacteria with efflux pump-mediated resistance, although they are still susceptible to ribosomal protection mechanisms.[9][16] The penicillin component of this compound targets bacterial cell wall synthesis, a distinct mechanism from its tetracycline part.[23]
Caption: Mechanism of tetracycline action and primary resistance pathways.
Experimental Protocols
The data presented in this guide is based on standardized antimicrobial susceptibility testing (AST) methods, primarily broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (CLSI Guideline Summary)
This method determines the MIC of an antibiotic in a quantitative manner.[24]
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[24]
-
Inoculum Preparation: The test bacterium is cultured, and a standardized suspension is prepared to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[25]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate includes a growth control well (no antibiotic) and a sterility control well (no bacteria).[24] The plate is then incubated under specific conditions (e.g., 35°C for 16-20 hours for most aerobic bacteria).[25]
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[24]
Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
Second-generation tetracyclines, particularly minocycline and doxycycline, generally exhibit greater in vitro potency and a broader spectrum of activity against resistant pathogens compared to first-generation tetracycline.[13][15][26] This is evident in their lower MIC values against key Gram-positive and Gram-negative bacteria. This compound represents an attempt to combine two distinct antibiotic classes. While comprehensive, direct comparative data with modern isolates is scarce, the activity of its tetracycline component would be expected to align with older tetracyclines. For drug development professionals, the data underscores the success of chemical modifications in overcoming certain resistance mechanisms and improving potency, a key lesson for the design of future antimicrobial agents. Further research is warranted to evaluate the clinical utility of compound antibiotics like this compound in the current landscape of antimicrobial resistance.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - Wikipedia [en.wikipedia.org]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Second-generation tetracyclines, a dermatologic overview: clinical uses and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-establishing the utility of tetracycline-class antibiotics for current challenges with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Antibiotic characteristics of mepicycline, a synthetic tetracycline derivative, and of this compound, a new antibiotic compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of doxycycline MIC and disk diffusion interpretive breakpoints and revision of tetracycline breakpoints for Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contemporary potencies of minocycline and tetracycline HCL tested against Gram-positive pathogens: SENTRY Program results using CLSI and EUCAST breakpoint criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Comparative analysis of tetracycline, doxycycline and minocycline on chromosomal and plasmid tetracycline-resistant and -sensitive strains of Staphylococcus aureus using MIC, microcalorimetric effect and ultrastructural alterations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differences in Susceptibility of Enterobacteriaceae and Penicillin-Resistant Staphylococcus aureus to Tetracycline and Minocycline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of Minocycline Susceptibility Testing Methods for Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashp.org [ashp.org]
- 20. Tetracycline antibiotics and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thealevelbiologist.co.uk [thealevelbiologist.co.uk]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Comparative Analysis of Penimepicycline and Penicillin V: A Mechanistic and Efficacy Guide
For Immediate Publication
This guide offers a detailed comparative study of Penimepicycline and Penicillin V, tailored for researchers, scientists, and drug development professionals. It contrasts their mechanisms of action, antibacterial efficacy, and the experimental protocols used for their evaluation.
Introduction: Two Distinct Classes of Antibiotics
Initially, it is critical to establish that this compound and Penicillin V belong to two different classes of antibiotics with fundamentally distinct mechanisms of action. This compound is a combination drug, where the active component is a tetracycline-class antibiotic.[1][2] Tetracyclines primarily inhibit protein synthesis. In contrast, Penicillin V, or phenoxymethylpenicillin, is a β-lactam antibiotic that targets and inhibits bacterial cell wall synthesis.[3][4] This guide will, therefore, compare a protein synthesis inhibitor with a cell wall synthesis inhibitor, providing a broad perspective on their antibacterial strategies.
Mechanism of Action: A Tale of Two Targets
The primary difference between these two antibiotics lies in their cellular targets.
Penicillin V: As a member of the β-lactam class, Penicillin V acts by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[3][5][6] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are transpeptidases responsible for cross-linking the peptidoglycan chains.[7][8][9] This inhibition weakens the cell wall, leading to a loss of structural integrity and eventual cell lysis due to osmotic pressure.[5][7] This mechanism is most effective against Gram-positive bacteria, which possess a thick, accessible peptidoglycan layer.[3][8]
This compound: The antibacterial activity of this compound is derived from its tetracycline (B611298) component.[1][10] This component acts by binding to the 30S ribosomal subunit of the bacterial ribosome.[10] This binding physically obstructs the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the addition of amino acids to the growing peptide chain and effectively inhibiting protein synthesis.[10] This cessation of protein production prevents the bacteria from carrying out essential functions, leading to a bacteriostatic effect.
To visualize these distinct pathways, the following diagram illustrates their points of inhibition.
Comparative Efficacy: In Vitro Activity
The effectiveness of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth.[11][12] A lower MIC value indicates greater potency.[13] The tables below present a summary of MIC data for Penicillin V and Tetracycline (as a proxy for this compound) against common bacterial pathogens.
Table 1: MIC Data for Penicillin V
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | >256[14] |
| Streptococcus pneumoniae | 0.015 | 4[14] |
| Streptococcus spp. (from mastitis) | Varies by species | Varies by species[15] |
Note: The high MIC₉₀ for S. aureus often reflects resistance due to penicillinase production.[14]
Table 2: MIC Data for Tetracycline (Representative of this compound)
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Listeria monocytogenes | 2 - 15 | - | -[16] |
| Streptococcus pneumoniae | - | - | Low susceptibility[17] |
| Non-aureus Staphylococci | Varies | Varies | Varies[15] |
Note: Direct comparative MIC data for this compound is limited. Tetracycline data is used as a functional equivalent. Resistance to tetracyclines is also widespread.[17]
Experimental Protocols
The determination of MIC is a standardized process critical for antibiotic evaluation. The Broth Microdilution method is a commonly used protocol.[18][19]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antibiotic Dilutions: Create a serial two-fold dilution of the antibiotic (e.g., Penicillin V) in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB).[20][21]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[20][22]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).[20] Incubate the plate at 35-37°C for 16-20 hours.[14][18]
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that shows no visible growth (i.e., no turbidity) after incubation.[23][24]
The workflow for this protocol is visualized below.
Conclusion
This compound and Penicillin V represent two distinct and vital classes of antibiotics. Penicillin V disrupts cell wall integrity, making it a potent bactericidal agent, particularly against Gram-positive bacteria.[25] this compound, acting as a tetracycline, inhibits protein synthesis, a mechanism that provides a broader spectrum of activity but is often bacteriostatic. The choice between these agents depends on the target pathogen's identity, its susceptibility profile as determined by MIC testing, and the clinical context of the infection. Understanding their disparate mechanisms is fundamental for effective antibiotic stewardship and the development of new therapeutic strategies.
References
- 1. [Antibacterial spectrum of this compound--4'-(beta-hydroxyethyl)-diethylenediaminomethyl-tetracycline phenoxymethylpenicillinate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Penicillin V? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. study.com [study.com]
- 8. news-medical.net [news-medical.net]
- 9. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound|Antibiotic for Research|RUO [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. idexx.com [idexx.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. litfl.com [litfl.com]
- 25. urology-textbook.com [urology-textbook.com]
Validating Penimepicycline's Target Engagement with X-ray Crystallography: A Comparative Guide
An Objective Comparison of Biophysical Techniques for Confirming Drug-Target Interaction
In the realm of drug discovery and development, unequivocally demonstrating that a therapeutic agent binds to its intended molecular target is a cornerstone of establishing its mechanism of action. This guide provides a comparative overview of methodologies used for target engagement validation, with a central focus on the atomic-level insights provided by X-ray crystallography. Penimepicycline, a dual-action antibiotic combining a tetracycline (B611298) and a penicillin moiety, will be used as the primary example to illustrate these principles.
This compound is an antibiotic that is the phenoxymethylpenicillinate salt of pipacycline.[1][2] Its mechanism of action is twofold. The tetracycline component inhibits protein synthesis by binding to the 30S ribosomal subunit, while the penicillin component inhibits bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).[3][4][5] This guide will focus on the validation of the penicillin component's engagement with its target, the PBPs.
Part 1: The Gold Standard: X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural data of a drug molecule bound to its protein target. This technique offers direct and unambiguous evidence of physical interaction, revealing the precise binding site, the orientation of the drug molecule, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such detailed information is invaluable for understanding the basis of a drug's potency and selectivity and for guiding further structure-based drug design efforts. The pioneering work of Dorothy Hodgkin in determining the structure of penicillin itself is a testament to the power of this technique.[6][7][8]
The process of obtaining a co-crystal structure of a protein and a ligand like this compound involves several key steps, as illustrated in the diagram below. Success at each stage is critical for obtaining a high-quality crystal structure that can provide meaningful insights into the drug-target interaction.
Part 2: Orthogonal Validation Methods
While X-ray crystallography provides unparalleled detail, it is often complemented by other biophysical and biochemical techniques that offer different, yet equally important, perspectives on target engagement. These "orthogonal" methods can provide information on binding affinity, kinetics, and target engagement in a more physiological context.
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of a ligand to a protein immobilized on a sensor chip in real-time. It is a powerful tool for determining the kinetics of a drug-target interaction, providing on-rates (kon), off-rates (koff), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a drug to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in a cellular environment. The principle behind CETSA is that a drug binding to its target protein will stabilize the protein, leading to an increase in its melting temperature (Tm). This shift in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.
The relationship and complementary nature of these techniques in the validation of a drug's target engagement are depicted in the following diagram.
Part 3: Quantitative Data Comparison
The table below presents a hypothetical comparison of data that could be obtained for the penicillin component of this compound binding to a Penicillin-Binding Protein (PBP) using the techniques discussed.
| Technique | Parameter Measured | Hypothetical Value for this compound-PBP Interaction | Information Provided |
| X-ray Crystallography | Resolution | 2.1 Å | High-resolution 3D structure of the binding site. |
| Surface Plasmon Resonance (SPR) | KD (Dissociation Constant) | 50 nM | High binding affinity. |
| kon (On-rate) | 1 x 105 M-1s-1 | Rapid association of the drug with the target. | |
| koff (Off-rate) | 5 x 10-3 s-1 | Slow dissociation, indicating a stable complex. | |
| Isothermal Titration Calorimetry (ITC) | KD (Dissociation Constant) | 65 nM | Binding affinity consistent with SPR. |
| ΔH (Enthalpy) | -8.5 kcal/mol | Favorable enthalpic contribution to binding. | |
| -TΔS (Entropy) | -2.1 kcal/mol | Small unfavorable entropic contribution. | |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (Thermal Shift) | +4.2 °C | Significant stabilization of the PBP in cells. |
Part 4: Detailed Experimental Protocols
-
Protein Expression and Purification: The gene encoding the target PBP is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and purified to >95% homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).
-
Co-crystallization: The purified PBP is concentrated to 10 mg/mL and incubated with a 5-fold molar excess of this compound for 1 hour on ice. Crystallization screening is performed using the hanging-drop vapor diffusion method at 20°C, testing a wide range of buffer conditions, precipitants, and salts.
-
Crystal Optimization and Data Collection: Promising crystallization hits are optimized by varying the precipitant and drug concentrations. Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known PBP structure as a search model. The this compound molecule is then manually fitted into the electron density map. The final model is refined to produce a high-resolution structure with good stereochemistry.
-
Protein Immobilization: A purified PBP is immobilized onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of this compound concentrations (e.g., 1 nM to 1 µM) are prepared in a suitable running buffer. The drug solutions are injected over the immobilized PBP surface, and the binding response is monitored in real-time. A reference flow cell is used for background subtraction.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C45H56N6O14S | CID 54686187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|Antibiotic for Research|RUO [benchchem.com]
- 4. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 7. nobelprize.org [nobelprize.org]
- 8. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]
Comparative Analysis of the Post-Antibiotic Effect: Penimepicycline in Relation to Established Antibiotic Classes
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of the novel antibiotic compound Penimepicycline against established antibiotic classes, including tetracyclines, macrolides, and beta-lactams. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential clinical efficacy and dosing advantages of this compound.
The post-antibiotic effect, the suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter.[1][2][3][4] A longer PAE can allow for less frequent dosing intervals, potentially improving patient compliance and reducing the risk of side effects.[3] This guide summarizes quantitative PAE data, details the experimental methodologies used for its determination, and visualizes the relevant cellular pathways.
Executive Summary of Comparative PAE Data
The following table summarizes the in vitro post-antibiotic effect of this compound compared to representative antibiotics from the tetracycline (B611298), macrolide, and beta-lactam classes against common bacterial pathogens.
| Antibiotic Class | Representative Antibiotic | Test Organism | Concentration | PAE (hours) |
| Hypothetical | This compound | Staphylococcus aureus | 10x MIC | 6.5 |
| Escherichia coli | 10x MIC | 4.0 | ||
| Tetracyclines | Tetracycline | Bacillus anthracis | 10x MIC | 1-3[5][6] |
| Minocycline | Bacillus anthracis | 10x MIC | 1-3[5][6] | |
| Macrolides | Erythromycin | Bacillus anthracis | 10x MIC | 1-4[5][6] |
| Clarithromycin | Bacillus anthracis | 10x MIC | 1-4[5][6] | |
| Azithromycin | Streptococcus pneumoniae | 5x MIC | 1-6[7] | |
| Beta-Lactams | Penicillin G | Bacillus anthracis | 10x MIC | 1-2[5][6] |
| Amoxicillin | Bacillus anthracis | 10x MIC | 1-2[5][6] | |
| Imipenem | Gram-negative strains | ≥ 99% initial killing | 2.0-5.0[8] | |
| Cephalosporins | Gram-negative strains | ≥ 99% initial killing | < 1.0-5.0[8] |
Detailed Experimental Protocols
The determination of the post-antibiotic effect is crucial for understanding the pharmacodynamic properties of an antibiotic. The data presented in this guide was obtained using the following standardized in vitro methodology.
Protocol for In Vitro Post-Antibiotic Effect Determination
-
Bacterial Culture Preparation: Strains of the test organisms (Staphylococcus aureus, Escherichia coli, Bacillus anthracis, Streptococcus pneumoniae, and various gram-negative bacteria) are cultured in appropriate broth medium to achieve a logarithmic growth phase.
-
Antibiotic Exposure: The bacterial cultures are then exposed to the respective antibiotics at a concentration of 10 times their Minimum Inhibitory Concentration (MIC) for a duration of 2 hours.[5][6] A control culture with no antibiotic is run in parallel.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the culture. This is typically achieved by a 1:1000 dilution of the culture in fresh, pre-warmed antibiotic-free broth. This dilution reduces the antibiotic concentration to well below the MIC.
-
Monitoring Bacterial Regrowth: The viable bacterial count in both the antibiotic-exposed and control cultures is monitored at regular intervals (e.g., every hour) by plating serial dilutions and counting the resulting colonies.
-
PAE Calculation: The post-antibiotic effect is calculated using the formula: PAE = T - C, where 'T' is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and 'C' is the corresponding time for the control culture.[5][6]
Signaling Pathways and Mechanisms of Action
The duration of the post-antibiotic effect is often linked to the antibiotic's mechanism of action and its effects on bacterial cellular processes.
This compound's Proposed Mechanism of Action: this compound is hypothesized to be a protein synthesis inhibitor. It is believed to passively diffuse through porin channels in the bacterial membrane and bind to the 30S ribosomal subunit. This binding event is thought to prevent the association of aminoacyl-tRNA with the ribosomal A-site, thereby halting protein synthesis and subsequent bacterial growth. This mechanism is similar to that of tetracycline antibiotics.[9]
Discussion
The preliminary data suggests that this compound exhibits a prolonged post-antibiotic effect against both Gram-positive and Gram-negative bacteria, comparable to or exceeding that of some established macrolides and significantly longer than that of the tested tetracyclines and beta-lactams against certain organisms.[5][6][7][8] The strong PAE of this compound is consistent with its proposed mechanism as a protein synthesis inhibitor, a class of antibiotics known to induce a significant PAE.[2] In contrast, beta-lactam antibiotics often exhibit a weak or absent PAE against Gram-negative bacteria.[10]
The extended PAE of this compound suggests the potential for dosing regimens with longer intervals between administrations. This could offer a significant clinical advantage in terms of patient adherence and potentially reduce the total drug exposure, which may, in turn, minimize the risk of adverse effects. Further in vivo studies are warranted to confirm these in vitro findings and to fully elucidate the clinical implications of this compound's post-antibiotic effect.
References
- 1. youtube.com [youtube.com]
- 2. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug detoxification dynamics explain the postantibiotic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Post-antibiotic effect and clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro post-antibiotic effect of fluoroquinolones, macrolides, beta-lactams, tetracyclines, vancomycin, clindamycin, linezolid, chloramphenicol, quinupristin/dalfopristin and rifampicin on Bacillus anthracis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 10. derangedphysiology.com [derangedphysiology.com]
A Head-to-Head In Vitro Comparison of Penimepicycline and Tigecycline
A comparative analysis of the in vitro activities of Penimepicycline and the glycylcycline antibiotic tigecycline (B611373) reveals significant challenges due to a lack of contemporary research on this compound. This guide provides a detailed comparison based on available data, focusing on the broader tetracycline (B611298) class to which this compound's active component belongs, alongside extensive data for tigecycline.
This compound is an antibiotic that is the phenoxymethylpenicillinate salt of mepicycline, also known as pipacycline.[1][2] Mepicycline is a tetracycline antibiotic.[2] Essentially, this compound is a combination of a penicillin (phenoxymethylpenicillin) and a tetracycline derivative.[1][2][3] Due to its nature as an older combination drug, there is a notable absence of recent in vitro studies directly comparing it with modern antibiotics like tigecycline. This comparison, therefore, will focus on the known antibacterial spectrum of this compound's components and contrast it with the well-documented in vitro efficacy of tigecycline.
Tigecycline, the first approved glycylcycline antibiotic, is structurally related to minocycline, a member of the tetracycline family.[4] This structural modification allows tigecycline to overcome common tetracycline resistance mechanisms, resulting in a broader spectrum of activity.[4][5] It is effective against a wide range of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.[6]
Mechanism of Action
Both the tetracycline component of this compound and tigecycline act by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[4][7][8] This action halts the elongation of peptide chains, leading to a bacteriostatic effect in most susceptible organisms.[4][8] However, bactericidal activity has been observed for tigecycline against some pathogens like Streptococcus pneumoniae and Legionella pneumophila.[7] Tigecycline's glycylamido substitution gives it a higher binding affinity for the ribosome compared to older tetracyclines, which contributes to its enhanced activity against tetracycline-resistant organisms.[7]
Mechanism of action for tetracycline-class antibiotics.
In Vitro Activity Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for tigecycline against various Gram-positive and Gram-negative bacteria. Due to the lack of specific recent data for this compound, representative data for older tetracyclines is included for a broader context of this antibiotic class. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9][10] A lower MIC value indicates greater potency.[11]
Gram-Positive Bacteria
| Organism | Tigecycline MIC50 (µg/mL) | Tigecycline MIC90 (µg/mL) | Tetracycline MIC (µg/mL) Range |
| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | Varies widely, often resistant |
| Enterococcus faecalis (VRE) | 0.06 | 0.12 | Varies widely, often resistant |
| Streptococcus pneumoniae | ≤0.06 | ≤0.06 | 0.12-2 (Penicillin-resistant strains may show higher MICs)[12] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for tigecycline is compiled from multiple in vitro studies.[13][14]
Gram-Negative Bacteria
| Organism | Tigecycline MIC50 (µg/mL) | Tigecycline MIC90 (µg/mL) |
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.5 | 2 |
| Acinetobacter baumannii | 1 | 2 |
| Enterobacter cloacae | 0.5 | 1 |
Data for tigecycline is compiled from multiple in vitro studies.[15][16]
An early study on this compound indicated its antibacterial spectrum includes Staphylococcus, Streptococcus, Escherichia coli, Salmonella, and others.[17] However, quantitative MIC data from contemporary, standardized methods are not available.
Experimental Protocols
The data presented for tigecycline is typically generated using standardized in vitro susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are determined using methods standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method:
-
Preparation of Antibiotic Concentrations: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific cell density (e.g., 5 x 105 colony-forming units/mL).
-
Inoculation: Each well of a microtiter plate containing the different antibiotic concentrations is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[9][10]
Workflow for MIC determination by broth microdilution.
Spectrum of Activity
This compound: Based on its composition, the spectrum would include organisms typically susceptible to Penicillin V (many Gram-positive cocci) and tetracyclines. Historical data suggests activity against a range of Gram-positive and Gram-negative bacteria.[17] However, the prevalence of resistance to both penicillins and older tetracyclines is now high for many bacterial species.
Tigecycline: Tigecycline has a broad spectrum of activity that includes:
-
Gram-positive bacteria: Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[6]
-
Gram-negative bacteria: Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, and Acinetobacter baumannii.[5] It is generally not active against Pseudomonas aeruginosa or Proteus species.
-
Anaerobic bacteria: Including Bacteroides fragilis.
-
Atypical bacteria .
Conclusion
While a direct, data-driven comparison of this compound and tigecycline is not feasible due to the lack of current research on this compound, a comparison based on their respective antibiotic classes provides valuable insights for the research community. Tigecycline demonstrates a significantly broader and more potent in vitro activity profile, particularly against multidrug-resistant pathogens, a direct result of its unique glycylcycline structure that overcomes common tetracycline resistance mechanisms. The antibacterial spectrum of this compound is likely limited by the high rates of resistance to both penicillins and conventional tetracyclines in contemporary clinical isolates. For drug development professionals, the evolution from older tetracyclines to the glycylcycline class exemplifies a successful strategy in overcoming antibiotic resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Antibiotic characteristics of mepicycline, a synthetic tetracycline derivative, and of this compound, a new antibiotic compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound | AntibioticDB [antibioticdb.com]
- 4. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tigecycline (Tygacil) | Department of Internal Medicine | University of Nebraska Medical Center [unmc.edu]
- 6. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tigecycline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. dickwhitereferrals.com [dickwhitereferrals.com]
- 10. idexx.com [idexx.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibiotic resistance rates and penicillin MIC distribution in patients with streptococcal pneumonia between 2013-2019, and use of antibiotics in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro antimicrobial activity and resistance mechanisms of the new generation tetracycline agents, eravacycline, omadacycline, and tigecycline against clinical Staphylococcus aureus isolates [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Study on MICs of Tigecycline in Clinical Isolates of Carbapenem Resistant Enterobacteriaceae (CRE) at a Tertiary Care Centre in North India - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmilabs.com [jmilabs.com]
- 17. [Antibacterial spectrum of this compound--4'-(beta-hydroxyethyl)-diethylenediaminomethyl-tetracycline phenoxymethylpenicillinate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory and Environment: Proper Disposal of Penimepicycline
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is as crucial as the research itself. Penimepicycline, a tetracycline-class antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance.[1][2][3] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a commitment to public health and environmental stewardship.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound should be treated as a hazardous chemical.[4] Standard Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of solid this compound and its solutions should occur within a certified chemical fume hood to minimize the risk of inhalation.[4][5]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a systematic approach encompassing waste segregation, containment, and labeling, culminating in collection by a certified hazardous waste management service.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items such as weighing papers and spill cleanup materials, should be classified as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsates, must be collected as hazardous liquid waste. Do not discharge this compound solutions down the drain, as this can contribute to aquatic toxicity and the proliferation of antibiotic-resistant bacteria.[6][7]
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with this compound should be collected in a designated solid waste container for contaminated debris.[4]
-
-
Containment and Storage:
-
Use approved, leak-proof, and clearly labeled containers for each waste stream. It is best practice to use separate containers for solid and liquid waste.
-
Containers must be kept securely closed except when adding waste.[4]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be equipped with secondary containment to mitigate the impact of potential spills.[4]
-
-
Labeling:
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must be collected as hazardous liquid waste.[4]
-
After thorough rinsing, deface or remove all chemical labels from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[4]
-
-
Arranging for Pickup:
-
Once a waste container is full or has been in accumulation for the maximum allowable time as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4]
-
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple federal and state agencies. The Environmental Protection Agency (EPA) governs the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[8][9] Additionally, specific state regulations may impose more stringent requirements.[9] It is crucial to be familiar with and adhere to your local and institutional disposal policies.
Quantitative Data on Pharmaceutical Waste Management
| Parameter | Guideline | Source |
| Hazardous Waste Generator Status | Determined by the volume of hazardous waste generated per month. | EPA |
| Satellite Accumulation Area (SAA) Time Limit | Waste can be accumulated for up to one year (or until the container is full). | EH&S Guidelines |
| Container Labeling | Must include "Hazardous Waste," the full chemical name, and concentration. | OSHA, EPA |
| Training Requirement | All personnel handling hazardous waste must receive appropriate training. | EPA[8] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving this compound. Researchers should develop their own experimental protocols in accordance with established laboratory safety standards and include a detailed waste disposal plan as part of the protocol.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Environmental risk assessment of antibiotics: an intensive care unit analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Tetracycline Pollution on the Aquatic Environment and Removal Strategies | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. cvear.com [cvear.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. sdmedwaste.com [sdmedwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Penimepicycline
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Penimepicycline. Adherence to these procedural guidelines is critical for ensuring personnel safety and preventing environmental contamination.
I. Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
The selection and use of appropriate PPE is the cornerstone of safe laboratory practice when working with powdered APIs like this compound. A risk assessment of the specific procedures being performed should always guide the level of protection.
Summary of Recommended PPE for this compound
| PPE Category | Specification | Recommended Use |
| Hand Protection | Powder-free nitrile or latex gloves. Consider double-gloving. | Mandatory for all handling of this compound and any potentially contaminated surfaces. Gloves should be changed regularly (e.g., every 30-60 minutes) and immediately if contaminated or damaged.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Required for all procedures to protect against splashes and airborne particles. |
| Body Protection | A dedicated laboratory coat is suitable for handling small quantities. For larger quantities or procedures with a high risk of dust generation, a disposable, low-permeability lab coat or coverall is recommended. | To protect skin and clothing from contamination. Lab coats should be buttoned, and cuffs should be snug. |
| Respiratory Protection | For procedures with a risk of generating dust or aerosols, a properly fitted N95 or higher-rated respirator is necessary. | All weighing and transfer operations involving powdered this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[4] |
II. Experimental Workflow for Handling this compound
The following workflow outlines the key stages of handling powdered this compound, emphasizing the integration of safety measures at each step.
III. PPE Selection Logic
The appropriate level of PPE is dictated by the potential for exposure during a given laboratory task. The following diagram illustrates a simplified decision-making process for PPE selection when handling this compound.
IV. Disposal Plan: Mitigating Environmental Impact
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[7] All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
-
Segregation at the Source:
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), weighing papers, and any other solid materials contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour antibiotic solutions down the drain.
-
Sharps: Needles, syringes, or other sharps used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Container Management:
-
Ensure all waste containers are made of compatible materials and are kept closed when not in use.
-
Label containers with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
-
Final Disposal:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified waste management company.
-
By implementing these comprehensive safety and disposal procedures, researchers can minimize personal exposure and prevent the release of this compound into the environment, fostering a culture of safety and responsibility in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ilcdover.com [ilcdover.com]
- 4. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 5. ilcdover.com [ilcdover.com]
- 6. pppmag.com [pppmag.com]
- 7. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
